1,3,5-Trichlorobenzene-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trichloro-2,4,6-trideuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEFYDZQGKAQCN-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483757 | |
| Record name | 1,3,5-Trichlorobenzene-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-60-3 | |
| Record name | 1,3,5-Trichlorobenzene-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1198-60-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3,5-Trichlorobenzene-d3: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1,3,5-Trichlorobenzene-d3 (TCB-d3), a deuterated analogue of 1,3,5-Trichlorobenzene. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document delves into the core chemical properties, spectroscopic characteristics, synthesis, and key applications of this stable isotope-labeled compound. The insights provided herein are grounded in established scientific principles and aim to facilitate a deeper understanding and effective utilization of TCB-d3 in a laboratory setting.
Introduction: The Significance of Deuterium Labeling in 1,3,5-Trichlorobenzene
1,3,5-Trichlorobenzene is a significant organochlorine compound, notable for its symmetrical structure. Its deuterated form, this compound, in which the three hydrogen atoms on the aromatic ring are replaced with deuterium, is of particular importance in analytical and research chemistry. The substitution with deuterium, a stable, non-radioactive isotope of hydrogen, imparts a greater molecular weight (a mass shift of M+3) which makes it an ideal internal standard for quantitative analysis using mass spectrometry. This isotopic labeling provides a distinct mass signature that allows for precise differentiation from its unlabeled counterpart, crucial for applications in environmental monitoring and pharmacokinetic studies.[1]
Physicochemical and Spectroscopic Properties
The introduction of deuterium atoms into the 1,3,5-trichlorobenzene molecule results in subtle but significant changes to its physical and spectroscopic properties.
Core Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, storage, and application in experimental designs.
| Property | Value | Source(s) |
| Molecular Formula | C₆D₃Cl₃ | [2] |
| Molecular Weight | 184.47 g/mol | [2] |
| CAS Number | 1198-60-3 | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 56-60 °C (lit.) | |
| Boiling Point | 208 °C (lit.) | |
| Flash Point | 127 °C (260.6 °F) | |
| Isotopic Purity | Typically ≥98 atom % D | [4] |
Spectroscopic Profile: A Comparative Analysis
The primary utility of this compound stems from its unique spectroscopic signature compared to the unlabeled compound.
In ¹H NMR spectroscopy, the protons in unlabeled 1,3,5-trichlorobenzene exhibit a singlet due to their chemical equivalence.[5] For the deuterated analogue, the absence of these protons results in a significantly diminished or absent signal in the aromatic region of the ¹H NMR spectrum, confirming successful deuteration. Conversely, a ²H (Deuterium) NMR spectrum would show a signal corresponding to the deuterium atoms. The isotopic purity can be assessed by the residual proton signal in the ¹H NMR spectrum.[4]
Mass spectrometry is a cornerstone technique for applications involving TCB-d3. The deuterated compound has a molecular weight approximately 3 units greater than its non-deuterated counterpart (181.45 g/mol ).[6] This mass difference provides a clear and unambiguous signal for its use as an internal standard in quantitative MS-based methods, such as GC-MS or LC-MS, for the detection of unlabeled 1,3,5-trichlorobenzene in various matrices.[1]
In the IR spectrum of unlabeled 1,3,5-trichlorobenzene, characteristic C-H stretching vibrations of the aromatic ring are observed around 3080 cm⁻¹. Due to the heavier mass of deuterium, the C-D stretching vibrations in this compound are expected to appear at a lower frequency, typically in the range of 2200-2300 cm⁻¹. This predictable shift in the vibrational frequency serves as a reliable indicator of deuterium incorporation. The C-Cl stretching and C=C aromatic ring stretching vibrations are less affected by deuteration and are expected around 890 cm⁻¹ and 1585 cm⁻¹ respectively.
Synthesis and Purification
The synthesis of this compound is not achieved through the direct chlorination of benzene, which favors the formation of other isomers.[7] A common and effective laboratory-scale synthesis for the unlabeled compound, which can be adapted for the deuterated analogue, involves the Sandmeyer reaction starting from 3,5-dichloroaniline.[7] An alternative route involves the diazotization of 2,4,6-trichloroaniline.
For the synthesis of the deuterated compound, a plausible pathway would involve the use of deuterated starting materials. A conceptual workflow for the synthesis of this compound is illustrated in the following diagram:
Caption: Conceptual workflow for the synthesis of this compound.
The purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol, to yield a high-purity crystalline solid. The purity is then confirmed using analytical techniques like NMR and mass spectrometry.
Core Applications in Research and Development
The primary application of this compound lies in its use as an internal standard for the quantification of 1,3,5-trichlorobenzene and other related priority pollutants in environmental samples.[1] Its utility extends to various research areas:
-
Environmental Analysis: Used to spike environmental samples (e.g., water, soil) to accurately determine the concentration of the unlabeled analyte, compensating for sample loss during extraction and analysis.
-
Toxicology and Metabolism Studies: Employed as a tracer in studies investigating the metabolic fate of 1,3,5-trichlorobenzene in biological systems.
-
Physical Organic Chemistry: Utilized in studies of reaction mechanisms where the kinetic isotope effect can provide insights into bond-breaking steps.
Safety, Handling, and Storage
This compound, similar to its non-deuterated counterpart, is classified as a hazardous substance and should be handled with appropriate safety precautions.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][9] It is also considered harmful to aquatic life with long-lasting effects.[9] The following GHS hazard classifications apply:
-
Acute Toxicity, Oral (Category 4)
-
Aquatic Chronic (Category 2)
When handling this compound, the use of personal protective equipment is mandatory. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.[9]
-
Hand Protection: Chemical-resistant gloves.[9]
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.[10]
-
Skin and Body Protection: A lab coat or protective suit.[11]
Storage and Disposal
This compound should be stored at room temperature away from light and moisture in a tightly sealed container.[1] Disposal of this chemical must be in accordance with local, state, and federal regulations, typically through a licensed disposal company.[12]
Conclusion
This compound is a valuable tool for the scientific community, particularly in the fields of analytical and environmental chemistry. Its well-defined physicochemical properties and distinct spectroscopic signature, a direct result of deuterium labeling, make it an excellent internal standard for quantitative analysis. A thorough understanding of its synthesis, handling, and applications, as outlined in this guide, is essential for its effective and safe utilization in research and development.
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The Definitive Guide to 1,3,5-Trichlorobenzene-d3 (CAS: 1198-60-3): Principles and Applications in High-Sensitivity Analysis
Abstract
This technical guide provides a comprehensive overview of 1,3,5-Trichlorobenzene-d3 (TCB-d3), a deuterated stable isotope-labeled internal standard essential for high-accuracy quantitative analysis. Designed for researchers, analytical chemists, and toxicologists, this document delves into the physicochemical properties, synthesis, and core applications of TCB-d3, with a primary focus on its role in isotope dilution mass spectrometry for environmental monitoring and metabolism studies. We will explore the theoretical underpinnings that make TCB-d3 an exemplary internal standard, provide detailed analytical protocols, and discuss the critical aspects of quality control and safe handling.
Introduction: The Imperative for a Robust Internal Standard
In the realm of quantitative mass spectrometry, achieving precision and accuracy is paramount. Analytical workflows, from sample collection and preparation to chromatographic separation and ionization, are susceptible to variations that can introduce significant error. Matrix effects, in particular, can arbitrarily suppress or enhance the analyte signal, leading to unreliable quantification. The gold standard for mitigating these variables is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique known as isotope dilution mass spectrometry.
This compound is the deuterated analogue of 1,3,5-trichlorobenzene, a priority environmental pollutant. Because TCB-d3 is chemically identical to the native analyte, it exhibits nearly indistinguishable behavior during every step of the analytical process—extraction, chromatography, and ionization. Any loss or signal fluctuation experienced by the analyte is mirrored proportionally by the SIL-IS. By adding a known quantity of TCB-d3 to a sample and measuring the response ratio of the analyte to the standard, one can calculate the analyte's original concentration with exceptional accuracy. The stability of the deuterium labels on the aromatic ring prevents back-exchange under typical analytical conditions, ensuring the integrity of the standard.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is fundamental to its effective and safe use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 1198-60-3 | [1] |
| Molecular Formula | C₆D₃Cl₃ | [1] |
| Molecular Weight | 184.47 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 56-60 °C | [3] |
| Boiling Point | 208 °C | [3] |
| Isotopic Purity | Typically ≥98 atom % D | [2][3] |
| Chemical Purity | Typically ≥98% | [1] |
| Solubility | Low in water; soluble in organic solvents like methanol, hexane, and acetone. | [4][5] |
| Storage | Store at room temperature, protected from light and moisture. | [1] |
Safety and Handling:
This compound is classified as harmful and requires careful handling in a laboratory environment.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation and is harmful to aquatic life with long-lasting effects.[1][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[2]
-
Disposal: Dispose of waste materials according to local, regional, and national regulations. Do not allow the product to enter drains.[2]
Synthesis and Isotopic Purity
The synthesis of deuterated aromatic compounds like TCB-d3 is critical for its function as an internal standard. While specific proprietary synthesis methods may vary, a common and effective approach involves a catalyzed hydrogen-deuterium (H/D) exchange reaction.
Conceptually, the unlabeled 1,3,5-trichlorobenzene is subjected to a reaction in the presence of a deuterium source, typically deuterium oxide (D₂O), and a noble metal catalyst, such as palladium or platinum on a carbon support (e.g., Pd/C).[7] The reaction is often performed under an inert atmosphere and may require heating to facilitate the exchange of the three hydrogen atoms on the benzene ring with deuterium atoms from the D₂O.[7]
Caption: Conceptual workflow for the synthesis of this compound.
Isotopic Purity: The quality of a deuterated standard is defined by its isotopic purity—the percentage of molecules that are fully deuterated. This is a critical parameter because the presence of unlabeled (M+0) or partially labeled (M+1, M+2) species in the internal standard can interfere with the quantification of the native analyte, especially at low concentrations. Isotopic purity is typically determined by mass spectrometry, comparing the ion abundances of the deuterated product to any remaining unlabeled material. A high isotopic purity (e.g., >98 atom % D) is essential for a reliable internal standard.
Core Applications in Analytical Chemistry
Gold Standard for Environmental Analysis: Isotope Dilution GC-MS
The primary application of TCB-d3 is as an internal standard for the quantification of 1,3,5-trichlorobenzene and other related semivolatile organic compounds in environmental matrices such as water, soil, and sediment.[1][8] The stability of the C-D bonds on the aromatic ring makes it highly reliable for robust, long-term studies.
The Causality Behind the Method: The choice of a deuterated internal standard is deliberate. It co-elutes very closely with the unlabeled analyte. A slight difference in retention time, known as the chromatographic isotope effect , is often observed, with the deuterated compound typically eluting slightly earlier in both gas and reversed-phase liquid chromatography.[9][10] This is because the C-D bond is slightly shorter and stronger than the C-H bond, leading to minor differences in intermolecular interactions with the stationary phase. This near-perfect co-elution ensures that both compounds experience the same matrix effects at the point of ionization, which is the foundational principle of accurate correction.
Caption: General workflow for quantitative analysis using TCB-d3 internal standard.
Detailed Protocol: Quantification of 1,3,5-Trichlorobenzene in Water by GC-MS/MS
This protocol is a synthesized methodology based on principles from EPA methods for semivolatile organic compounds (e.g., 8270) and specific analytical studies.[8][11][12]
-
Preparation of Standards:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a concentration of 100 µg/mL.
-
Prepare a working internal standard spiking solution by diluting the stock solution to 1 µg/mL.
-
Prepare a series of calibration standards containing the native 1,3,5-trichlorobenzene at concentrations spanning the expected sample range (e.g., 0.1 to 50 ng/mL).
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 1-liter water sample in a separatory funnel, add a known volume (e.g., 100 µL) of the 1 µg/mL TCB-d3 internal standard solution.
-
Spike the calibration standards into 1-liter aliquots of reagent-free water and treat them identically to the samples.
-
Extract the sample with three successive aliquots of dichloromethane (60 mL each), shaking vigorously for 2 minutes for each extraction.
-
Combine the organic layers and dry by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or nitrogen evaporator.
-
-
GC-MS/MS Analysis:
-
GC System: Agilent 7890 or equivalent.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: Initial temp 40°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Injector: Splitless mode, 250°C, 1 µL injection volume.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Multiple Reaction Monitoring (MRM).
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 1,3,5-Trichlorobenzene | 180 | 109 | 35 |
| 180 | 145 | 25 | |
| This compound (IS) | 185 | 113 | 40 |
| 185 | 150 | 25 |
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of (1,3,5-Trichlorobenzene / this compound) against the concentration of the native analyte in the calibration standards.
-
Calculate the concentration of 1,3,5-trichlorobenzene in the environmental samples using the measured peak area ratio and the regression equation from the calibration curve.
-
Application in Metabolism and Toxicological Studies
While less common than its use in environmental analysis, TCB-d3 is a valuable tool for tracing the metabolic fate and distribution of 1,3,5-trichlorobenzene in biological systems. After administering the deuterated compound to an organism, researchers can track its biotransformation by identifying deuterated metabolites in urine, feces, and tissues.
Studies on the unlabeled compound in rabbits have shown that 1,3,5-trichlorobenzene is metabolized via oxidation to form 2,4,6-trichlorophenol, which is then excreted, primarily as conjugates.[13] By using TCB-d3, researchers can definitively distinguish the administered dose and its metabolites from any pre-existing background contamination of the unlabeled compound. This is crucial for accurately determining absorption, distribution, metabolism, and excretion (ADME) profiles in toxicological assessments. The analytical approach would be similar to the environmental protocol, but would involve extraction from biological matrices (e.g., homogenized tissue, urine) and potentially LC-MS/MS for the analysis of more polar conjugated metabolites.
Conclusion
This compound (CAS: 1198-60-3) stands as an indispensable tool for modern analytical science. Its chemical and physical similarity to its native analogue makes it the ideal internal standard for correcting analytical variability, thereby enabling highly accurate and precise quantification by isotope dilution mass spectrometry. Its primary application lies in the monitoring of the environmental pollutant 1,3,5-trichlorobenzene, but its utility extends to critical ADME and toxicology studies. The robust nature of the deuterium labels on the aromatic ring ensures its stability and reliability. A comprehensive understanding of its properties, the principles of its application, and adherence to validated protocols, as outlined in this guide, will empower researchers to generate data of the highest integrity.
References
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An In-depth Technical Guide on the Physical Properties of 1,3,5-Trichlorobenzene-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the physical properties of 1,3,5-Trichlorobenzene-d3 (TCB-d3). As a deuterated analog of the persistent environmental pollutant 1,3,5-Trichlorobenzene, TCB-d3 serves as an essential internal standard for accurate quantification in complex matrices. This document details its fundamental physical characteristics, provides step-by-step experimental protocols for their determination, and offers an analysis of its spectral properties. The information herein is intended to support the robust implementation of analytical methods and ensure data integrity for researchers and professionals in environmental science, analytical chemistry, and drug development.
Introduction: The Critical Role of this compound in Analytical Science
1,3,5-Trichlorobenzene is a synthetic organochlorine compound with significant environmental persistence, necessitating its accurate monitoring in various ecosystems and biological systems. The gold standard for quantitative analysis of such compounds is isotope dilution mass spectrometry, which relies on the use of stable isotopically labeled internal standards. This compound, in which the three hydrogen atoms on the aromatic ring are replaced with deuterium, is the ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native compound, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic analysis. However, its increased mass allows for clear differentiation by a mass spectrometer, enabling precise correction for analytical variability and matrix effects. A thorough understanding of the physical properties of TCB-d3 is therefore paramount for its correct handling, storage, and use in generating high-quality analytical data.
Core Physical and Chemical Properties of this compound
The physical properties of this compound are foundational to its application in the laboratory. These properties dictate its solubility in various solvents, its volatility, and its behavior under different temperature and pressure conditions.
| Property | Value | Unit | Source(s) |
| Chemical Formula | C₆D₃Cl₃ | [1][2] | |
| Molecular Weight | 184.47 | g/mol | [1][2][3] |
| CAS Number | 1198-60-3 | [1] | |
| Appearance | White to off-white crystalline solid | [2] | |
| Melting Point | 56-60 | °C | [3] |
| Boiling Point | 208 | °C | [3][4] |
| Solubility | Insoluble in water; soluble in organic solvents such as methanol, acetone, and toluene. | ||
| Isotopic Purity | ≥98 atom % D | [2][3] |
Synthesis of this compound
While various methods exist for the synthesis of 1,3,5-Trichlorobenzene, the preparation of its deuterated analog typically involves a modified Sandmeyer reaction starting from a deuterated precursor. A common synthetic route involves the diazotization of a deuterated aniline derivative.
Conceptual Synthesis Pathway:
Caption: Conceptual synthesis of this compound.
This process would be analogous to the synthesis of the non-deuterated compound, with the key difference being the use of deuterated reagents to introduce the deuterium atoms onto the aromatic ring.
Experimental Protocols for Physical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range is indicative of high purity.
Methodology:
-
Sample Preparation: A small amount of this compound is finely ground to a powder.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of approximately 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The apparatus is heated at a rate of 1-2 °C per minute as the temperature approaches the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid is observed and the temperature at which the entire sample has melted are recorded as the melting point range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point provides information on the volatility of the compound.
Methodology:
-
Apparatus: A Thiele tube or a micro boiling point apparatus is used.
-
Sample Preparation: A small amount of this compound is placed in a small test tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid.
-
Heating: The apparatus is gently heated. As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Observation and Recording: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Understanding the solubility of this compound is essential for preparing stock solutions for analytical standards.
Methodology:
-
Solvent Selection: A range of solvents (e.g., water, methanol, acetone, toluene) are selected.
-
Sample Addition: A small, pre-weighed amount of this compound (e.g., 1-5 mg) is added to a known volume of each solvent (e.g., 1 mL) in a vial.
-
Mixing: The vials are vortexed or sonicated to ensure thorough mixing.
-
Observation: The samples are visually inspected for the dissolution of the solid. If the solid dissolves, more is added incrementally until saturation is reached. Solubility can be expressed qualitatively (soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Spectral Analysis
Spectral analysis is critical for confirming the identity and isotopic enrichment of this compound.
Mass Spectrometry
The mass spectrum of this compound is the definitive tool for its identification and quantification. The key diagnostic feature is the molecular ion peak. For the non-deuterated compound, the molecular ion appears at m/z 180 (for the all ³⁵Cl isotopologue). Due to the presence of three deuterium atoms, the molecular ion of this compound will be shifted to a higher mass-to-charge ratio. The expected mass shift is +3, resulting in a molecular ion at m/z 183.[3] The characteristic isotopic pattern of the three chlorine atoms will be preserved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: In a ¹H NMR spectrum, the signal for the aromatic protons of 1,3,5-Trichlorobenzene appears as a singlet. For this compound, this signal will be absent or significantly diminished, confirming the high level of deuteration. The presence of a small residual proton signal can be used to quantify the isotopic purity.[5]
-
²H (Deuterium) NMR Spectroscopy: A ²H NMR spectrum would show a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals corresponding to the carbon atoms of the benzene ring. The signals for the deuterated carbons will appear as multiplets due to coupling with deuterium (which has a nuclear spin of 1).
Reference ¹H NMR Spectrum of 1,3,5-Trichlorobenzene (non-deuterated):
(Note: An actual spectrum for the deuterated compound is not publicly available. The following is a representation of the expected spectrum for the non-deuterated analog for comparative purposes.)
A single peak would be observed in the aromatic region (typically around 7.0-7.5 ppm).[6]
Safety and Handling
This compound should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[7][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with all applicable local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. A thorough understanding and experimental verification of its molecular weight, melting point, boiling point, solubility, and spectral characteristics are fundamental to its effective use as an internal standard in high-stakes analytical applications. The protocols and data presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and accurately utilize this critical analytical tool.
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1,3,5-Trichlorobenzene-d3 molecular weight
An In-Depth Technical Guide to 1,3,5-Trichlorobenzene-d3: Properties, Analysis, and Application as an Internal Standard
Executive Summary
This compound (TCB-d3) is a deuterated analog of 1,3,5-Trichlorobenzene, a persistent environmental pollutant. Its value in scientific research, particularly in analytical and environmental chemistry, is derived directly from its specific, increased molecular weight due to isotopic labeling. This guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and core applications of TCB-d3, with a focus on its role as an internal standard in isotope dilution mass spectrometry (IDMS). We will explore the causality behind its application, detailing the workflows and safety protocols necessary for its effective and safe use by researchers and drug development professionals.
The Principle of Isotopic Labeling and Dilution
In quantitative analysis, achieving high accuracy and precision is paramount. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides robust and reliable quantification by mitigating common sources of experimental error, such as sample loss during preparation and matrix-induced signal suppression or enhancement.[1][2]
The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of analysis.[1] This labeled compound, often called an internal standard, is chemically identical to the native analyte but physically distinguishable by its mass. Because the standard and the analyte behave identically during extraction, cleanup, and chromatographic separation, any sample loss affects both compounds equally. The final quantification is based on the measured ratio of the native analyte to the isotopically labeled standard, a ratio that remains constant regardless of volume changes or recovery rates.[2]
Core Physicochemical Properties of this compound
The utility of TCB-d3 is anchored in its distinct physical and chemical properties, primarily its molecular weight. The substitution of three hydrogen atoms with their heavier deuterium isotopes creates a precise mass shift that is easily resolved by mass spectrometry.
| Property | This compound (Labeled) | 1,3,5-Trichlorobenzene (Unlabeled) |
| Molecular Formula | C₆D₃Cl₃[3][4] | C₆H₃Cl₃[5][6] |
| Molecular Weight | 184.47 g/mol [3][4][7][8] | 181.45 g/mol [9][10] |
| Monoisotopic Mass | 182.9489 Da[7][11] | 179.9348 Da[6] |
| Mass Shift | M+3 | - |
| CAS Number | 1198-60-3[3][4] | 108-70-3[7][12] |
| Appearance | White crystalline solid[3] | White to off-white crystals[13] |
| Melting Point | 56-60 °C | 63 °C[5] |
| Boiling Point | 208 °C | 208 °C[5] |
| Isotopic Purity | Typically ≥98 atom % D[3][7] | N/A |
Analytical Characterization and Methodologies
Confirming the identity, purity, and concentration of the TCB-d3 standard is a prerequisite for its use in quantitative assays. Mass spectrometry and NMR spectroscopy are the principal techniques for this characterization.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone of analysis for TCB-d3, as it directly measures the mass-to-charge ratio and thus confirms the successful incorporation of deuterium. When analyzing a sample containing both native TCB and the TCB-d3 standard, a gas chromatography-mass spectrometry (GC-MS) system will separate the compounds chromatographically (though they will co-elute) and distinguish them by their mass spectra.
The non-deuterated 1,3,5-Trichlorobenzene has a molecular ion (M⁺) peak at m/z 180, with characteristic isotopic peaks for chlorine-37 at m/z 182 and 184.[13][14] this compound, with its three deuterium atoms, exhibits a molecular ion peak at m/z 183, with its corresponding chlorine isotope pattern shifted accordingly (m/z 185, 187). This clear separation in the mass spectrum is fundamental to the IDMS technique.
Caption: Conceptual mass spectrum showing distinct molecular ion clusters for TCB and TCB-d3.
Protocol: GC-MS Analysis of TCB and TCB-d3
-
Instrument Setup: A gas chromatograph coupled to a mass spectrometer (e.g., a Quadrupole or Ion Trap) is used. The MS is typically operated in Electron Ionization (EI) mode.
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating chlorinated benzenes.
-
Injection: Inject 1 µL of the prepared sample extract into the GC inlet, typically set to 250°C in splitless mode.
-
Oven Program: A temperature gradient is employed to separate analytes. For example: initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Acquisition: The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-300) or to monitor specific ions (Selected Ion Monitoring, SIM) for higher sensitivity. For TCB, monitor m/z 180 and 182; for TCB-d3, monitor m/z 183 and 185.
-
Data Analysis: Integrate the peak areas for the selected ions for both the native analyte and the internal standard. The ratio of these areas is used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the mass, NMR spectroscopy validates the structure and the specific location of the isotopic labels. For TCB-d3, a ¹H NMR spectrum is used to confirm the absence of protons at the 1, 3, and 5 positions, verifying the high isotopic purity of the material.[15] Any residual signal in this region would indicate incomplete deuteration. A ¹³C NMR spectrum can further confirm the carbon skeleton of the molecule.
Isotope Dilution Workflow in Practice
The true value of TCB-d3 is realized in its application. The following workflow illustrates its use as a self-validating system for quantifying TCB in a soil sample.
Caption: Standard workflow for quantification using Isotope Dilution Mass Spectrometry.
Protocol: Quantification of 1,3,5-Trichlorobenzene in Soil
-
Sample Weighing: Accurately weigh approximately 10 g of the homogenized soil sample into a beaker.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of a known concentration (e.g., 1 µg/mL) of this compound solution directly to the soil. Causality: This step is the foundation of the method. The ratio of native TCB to the added TCB-d3 is now fixed. Any subsequent losses will affect both compounds proportionally, preserving this ratio.
-
Extraction: Add an appropriate extraction solvent mixture (e.g., 50 mL of 1:1 hexane:acetone). Extract the sample using a method like sonication or Soxhlet extraction to move the analytes from the soil matrix into the solvent.
-
Cleanup: Pass the extract through a cleanup cartridge (e.g., silica gel or Florisil) to remove interfering compounds like lipids or humic acids that could compromise the GC-MS analysis.
-
Concentration: Reduce the volume of the cleaned extract under a gentle stream of nitrogen to a final volume of 1 mL. This step increases the concentration of the analytes to detectable levels.
-
Analysis: Analyze the final extract using the GC-MS protocol described in Section 3.1.
-
Calculation: The concentration of TCB in the original sample is calculated using the following formula, which relies on the response factor derived from a separate calibration curve:
Concentration = (Area_analyte / Area_standard) * (Amount_standard / Sample_weight) * Response_Factor
Synthesis and Purity Considerations
While end-users typically purchase TCB-d3 from specialized chemical suppliers, understanding its origin provides valuable context. The unlabeled 1,3,5-Trichlorobenzene is generally synthesized not by direct chlorination of benzene, but via a Sandmeyer reaction from 3,5-dichloroaniline or diazotization of 2,4,6-trichloroaniline.[5] The deuterated analog is prepared using similar routes but with deuterated precursors.
The quality of the standard is critical. Two purity metrics are essential:
-
Chemical Purity: Must be high (typically >98%) to ensure that the measured response is from the compound of interest and not an impurity.[12]
-
Isotopic Purity: Refers to the percentage of molecules that are correctly labeled (e.g., 98 atom % D).[3] High isotopic purity is necessary to minimize the contribution of the standard to the native analyte's signal.
Safety and Handling
This compound, like its non-deuterated counterpart, is a hazardous chemical and must be handled with appropriate precautions.[16]
| Hazard Class | GHS Statement |
| Acute Toxicity | H302: Harmful if swallowed.[11][17] H312: Harmful in contact with skin.[11][17] H332: Harmful if inhaled.[11][17] |
| Skin Irritation | H315: Causes skin irritation.[8][11][17] |
| Eye Irritation | H319: Causes serious eye irritation.[8][11][17] |
| Respiratory Irritation | H335: May cause respiratory irritation.[8][17] |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects.[17] |
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[8][17]
-
Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][17] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[12]
-
Disposal: Dispose of waste material and contaminated containers through a licensed disposal company in accordance with local, regional, and national regulations.[17] Do not allow the product to enter drains.[17]
Conclusion
The molecular weight of this compound (184.47 g/mol ) is more than a simple physical constant; it is the defining feature that makes this compound an essential tool for high-precision analytical science. By serving as a robust internal standard, it enables researchers to perform highly accurate quantification of its unlabeled, environmentally significant counterpart. Its application in Isotope Dilution Mass Spectrometry represents a gold standard in analytical chemistry, providing a self-validating system that ensures the integrity and reliability of experimental data in fields from environmental monitoring to toxicology and beyond.
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A Comprehensive Safety and Handling Guide for 1,3,5-Trichlorobenzene-d3
This guide provides an in-depth technical overview of the safety, handling, and emergency protocols for 1,3,5-Trichlorobenzene-d3. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the causality behind recommended procedures, ensuring both personal safety and the preservation of the compound's isotopic integrity.
Introduction: Beyond the Parent Compound
This compound is a stable isotope-labeled (SIL) compound essential for various applications, including environmental analysis and as an internal standard in mass spectrometry.[1] While the substitution of protium with deuterium can significantly alter metabolic pathways due to the kinetic isotope effect (KIE), the primary safety considerations for this compound are dictated by the inherent toxicity of the 1,3,5-trichlorobenzene molecule itself.[2] The deuteration does, however, introduce a critical requirement: the need to protect the compound from isotopic dilution, which can compromise experimental results.[3][4] This guide, therefore, addresses the dual challenge of managing chemical toxicity and maintaining isotopic purity.
Section 1: Chemical and Physical Identity
A precise understanding of the compound's properties is the foundation of a robust safety assessment. At room temperature, it exists as a colorless to pale yellow crystalline solid.[5][6] It has low solubility in water but is soluble in many common organic solvents.[5][7]
| Property | Value | Source(s) |
| Chemical Name | 1,3,5-trichloro-2,4,6-trideuteriobenzene | [8] |
| CAS Number | 1198-60-3 | [8][9][10] |
| Molecular Formula | C₆D₃Cl₃ | [1][9] |
| Molecular Weight | ~184.5 g/mol | [1][8][10] |
| Appearance | White to pale yellow crystalline solid or powder | [6][11] |
| Flash Point | 127 °C (260.6 °F) | [10] |
| Boiling Point | 208 °C (for unlabeled) | [6] |
| Melting Point | 63 °C (for unlabeled) | [6] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are acute toxicity, irritation to the skin, eyes, and respiratory system, and long-term harm to aquatic environments.[1][8][9]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8][9] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[8][9] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[8][9] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[9][12] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[9][12] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[11][13] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[9][12] |
| Aquatic Hazard (Chronic) | Category 2 / 3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects[9][10] |
The GHS pictograms provide an immediate visual warning of the primary hazards associated with this compound.
Caption: GHS pictogram and associated hazards for this compound.
Section 3: The Principle of Isotopic Integrity
A critical aspect of working with deuterated compounds is preventing isotopic exchange with ambient moisture. The C-D bond is stable, but protons from atmospheric water can exchange with deuterium atoms, especially under certain conditions, leading to a loss of isotopic enrichment and compromising the compound's utility as a standard.[4] Therefore, handling these compounds under an inert, dry atmosphere (e.g., nitrogen or argon) is crucial to maintain their specified deuteration level.[3][4]
Section 4: Core Protocols for Safe Handling and Storage
A multi-layered approach combining engineering controls, personal protective equipment, and meticulous procedures is essential for safety.
Engineering Controls
All handling of this compound, especially when dealing with the solid powder or preparing solutions, must be conducted in a certified chemical fume hood. This is the primary line of defense to prevent inhalation of dust or vapors.[9] An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE) Ensemble
The selection of PPE is dictated by the compound's hazards: dermal toxicity and skin/eye irritation.
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[9][11] When there is a risk of splashing, chemical goggles should be worn.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[9] Use proper glove removal technique to avoid skin contact.[9] Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[9][11]
-
Body Protection: A lab coat is required at a minimum. For larger quantities or tasks with a higher risk of exposure, a complete chemical-resistant suit should be worn.[9]
Step-by-Step Handling Workflow
The following workflow ensures that safety and isotopic integrity are maintained throughout the handling process.
Caption: A systematic workflow for the safe handling of this compound.
Storage Protocols
Proper storage is critical for both safety and compound stability.
-
General: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Incompatibilities: Keep separated from strong oxidizing agents.[5][6]
-
Isotopic Purity: To prevent isotopic dilution from atmospheric moisture, store containers inside a desiccator or in a controlled low-humidity environment.[2][14] For long-term storage, refrigeration in a sealed amber vial is recommended to minimize degradation.[14]
Section 5: Emergency Procedures and First Aid
Immediate and correct response to an exposure or spill is vital.
Accidental Release (Spill) Protocol
In the event of a spill, the primary goals are to contain the material, protect personnel, and prevent environmental release.
Caption: Emergency response workflow for a solid spill of this compound.
First Aid Measures
The following table summarizes the immediate first aid response to an exposure. Medical attention should be sought in all cases of significant exposure.
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Remove the person to fresh air. If breathing has stopped, begin artificial respiration. | [15][16] |
| Skin Contact | Quickly remove contaminated clothing. Wash contaminated skin with large amounts of soap and water. | [15][16] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. | [9][15][16] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately. | [16][17] |
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.[3]
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[9] Material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Contaminated Packaging: Dispose of as unused product in accordance with official regulations.[9]
-
Segregation: It is crucial to segregate chlorinated waste from non-chlorinated waste streams to ensure proper disposal.[3] Do not allow the product to enter drains or the sewage system.[9][11]
Conclusion
The safe and effective use of this compound in a research setting demands a comprehensive understanding of its dual nature: a chemically hazardous substance and a high-purity isotopic standard. By adhering to the principles of hazard mitigation through engineering controls and PPE, and by implementing meticulous handling and storage protocols to protect its isotopic integrity, researchers can ensure both their personal safety and the validity of their experimental outcomes. Always consult the most current Safety Data Sheet from your supplier before use.
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isotopic purity of 1,3,5-Trichlorobenzene-d3
An In-Depth Technical Guide to the Isotopic Purity Assessment of 1,3,5-Trichlorobenzene-d3
Authored by: A Senior Application Scientist
Foreword: The Critical Role of Isotopic Purity in Quantitative Analysis
In modern analytical science, particularly in fields reliant on mass spectrometry for quantitative analysis such as environmental testing, metabolomics, and pharmaceutical development, stable isotope-labeled internal standards (SIL-IS) are indispensable. These compounds, where one or more atoms have been replaced by a heavier isotope (e.g., Deuterium for Hydrogen), are the bedrock of accurate quantification via isotope dilution mass spectrometry (IDMS). This compound (TCB-d3) serves as a vital internal standard for the analysis of its unlabeled counterpart, a priority pollutant.
The accuracy of any IDMS assay is fundamentally tethered to the chemical and isotopic purity of the SIL-IS. The presence of unlabeled analyte (d0) or partially labeled intermediates (d1, d2) within the TCB-d3 standard can artificially inflate the native analyte's response factor, leading to a systematic underestimation of its concentration in unknown samples. Therefore, a rigorous, multi-technique approach to verifying the isotopic purity of TCB-d3 is not merely a quality control measure; it is a prerequisite for generating trustworthy and defensible scientific data.
This guide provides a comprehensive framework for researchers and analytical chemists to meticulously assess the , grounded in first principles and validated methodologies. We will delve into the "why" behind procedural choices, offering not just a protocol, but a self-validating analytical strategy.
Understanding the Analyte and Potential Impurities
This compound is a synthetic molecule where the three hydrogen atoms on the benzene ring have been substituted with deuterium atoms. Its utility as an internal standard is predicated on it being chemically identical to the native analyte while being mass-shifted, allowing a mass spectrometer to differentiate it.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆D₃Cl₃ | Sigma-Aldrich[1] |
| Molecular Weight | 184.47 g/mol | Sigma-Aldrich[1] |
| IUPAC Name | 1,3,5-trichloro-2,4,6-trideuteriobenzene | PubChem[2] |
| CAS Number | 1198-60-3 | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
| Melting Point | 56-60 °C | Sigma-Aldrich[1] |
| Boiling Point | 208 °C | Sigma-Aldrich[1] |
The primary concern is the presence of isotopic variants that can compromise quantitative accuracy. These arise from incomplete deuteration during synthesis or from H/D exchange post-synthesis.
Key Potential Isotopic Impurities:
-
1,3,5-Trichlorobenzene (d0): The unlabeled analyte. Its presence is the most critical impurity.
-
1,3,5-Trichlorobenzene-d1 (d1): Contains one deuterium and two hydrogen atoms.
-
1,3,5-Trichlorobenzene-d2 (d2): Contains two deuterium atoms and one hydrogen atom.
Chemical impurities, such as isomers (e.g., 1,2,4-trichlorobenzene), while also important, are assessed via chemical purity assays and are outside the primary scope of this isotopic purity guide. Most commercial syntheses, such as the diazotisation of 2,4,6-trichloroaniline, are designed to yield the specific 1,3,5-isomer with high fidelity.
Analytical Strategy: A Dual-Technique Approach
A robust assessment of isotopic purity cannot rely on a single technique. We advocate for a complementary approach using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. GC-MS provides unparalleled sensitivity and a direct measure of mass distribution, while NMR offers definitive structural confirmation and positional information of the deuterium labels[3][4].
Caption: Workflow for the comprehensive isotopic purity assessment of TCB-d3.
Methodology I: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary tool for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). The gas chromatograph separates the TCB from any volatile impurities, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions.
Causality Behind Experimental Choices
-
Technique: Electron Ionization (EI) is chosen for its ability to create a reproducible fragmentation pattern and a distinct molecular ion (M⁺) cluster. This cluster is the key to our analysis.
-
Acquisition Mode: Full scan mode is essential. Unlike Selected Ion Monitoring (SIM), which only looks for specific masses, full scan acquires data across a mass range, allowing us to see the entire isotopic cluster and detect unexpected impurities.
-
Chromatography: A non-polar capillary column (e.g., DB-5ms) is used to ensure a sharp, symmetrical peak shape for the non-polar TCB molecule, which is critical for accurate integration and deconvolution of the mass spectrum across the peak.
Experimental Protocol: GC-MS
-
Standard Preparation:
-
Prepare a stock solution of TCB-d3 at ~100 µg/mL in a high-purity solvent like hexane or toluene.
-
Create a working standard at ~1-5 µg/mL from the stock solution. The final concentration should provide a strong signal without saturating the detector.
-
-
Instrument Setup (Example Parameters):
-
Gas Chromatograph:
-
Inlet: Splitless mode, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: 60 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min. (This program should be optimized to ensure TCB elutes well-separated from any solvent or other impurities).
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition: Full Scan Mode, m/z 50-250.
-
-
-
Data Acquisition:
-
Inject 1 µL of the working standard.
-
Acquire the data, ensuring the TCB peak is on-scale.
-
Data Interpretation: Deconvoluting the Isotopic Cluster
The mass spectrum of TCB is complicated by the natural abundance of chlorine's two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)[5]. This results in a characteristic pattern of peaks separated by 2 Da (M, M+2, M+4, M+6). The presence of deuterium and any d0, d1, or d2 impurities will create overlapping clusters.
The analysis involves examining the molecular ion cluster for each potential isotopologue. The theoretical monoisotopic mass for unlabeled TCB (C₆H₃³⁵Cl₃) is 179.93 Da[6]. For the fully labeled TCB-d3 (C₆D₃³⁵Cl₃), it is 182.95 Da[2].
Table 2: Theoretical and Observed m/z for TCB Isotopologues (Molecular Ion Cluster)
| Ion Species | Theoretical Monoisotopic m/z | Expected m/z in Spectrum | Primary Contribution |
| TCB-d0 | 179.93 | 180, 182, 184, 186 | C₆H₃Cl₃ |
| TCB-d1 | 180.94 | 181, 183, 185, 187 | C₆H₂D₁Cl₃ |
| TCB-d2 | 181.94 | 182, 184, 186, 188 | C₆H₁D₂Cl₃ |
| TCB-d3 | 182.95 | 183, 185, 187, 189 | C₆D₃Cl₃ |
Calculation of Isotopic Purity:
-
Obtain the background-subtracted mass spectrum across the chromatographic peak for TCB.
-
Identify the ion clusters corresponding to d0, d1, d2, and d3. The primary cluster for a high-purity standard should start at m/z 183.
-
Sum the intensities of all peaks within the isotopic cluster for each isotopologue (e.g., for d3, sum the abundances of m/z 183, 185, 187, 189).
-
Calculate the percentage of each isotopologue relative to the total sum.
Isotopic Purity (% d3) = [ (Sum of d3 cluster intensity) / (Sum of d0 + d1 + d2 + d3 cluster intensities) ] x 100
Most modern mass spectrometry software includes deconvolution tools that can automatically calculate these contributions based on the known natural abundance of all elements. This is the preferred method for achieving the highest accuracy.
Methodology II: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides orthogonal information to MS. It confirms the location of the deuterium labels and can be used to quantify the amount of residual non-deuterated material with high precision[7][8]. The protocol's self-validation comes from comparing the spectra of the deuterated standard against its certified, non-deuterated counterpart.
Causality Behind Experimental Choices
-
¹H NMR: This is the most direct method to observe residual, non-deuterated sites. In a high-purity TCB-d3 sample, the aromatic proton signal should be virtually absent. The integral of any residual signal, when compared to an internal standard of known concentration, allows for direct quantification of the non-deuterated impurity.
-
²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. A signal in the aromatic region confirms that deuteration has occurred on the benzene ring, providing definitive structural proof.
-
Solvent: A high-purity deuterated solvent that does not have signals in the aromatic region of interest (e.g., Acetone-d6, Chloroform-d) is critical to avoid interfering signals[9][10].
Experimental Protocol: NMR
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the TCB-d3 standard into a clean NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d).
-
Optional (for quantitative analysis - qNMR): Add a known amount of a certified internal standard with a signal in a clean region of the spectrum (e.g., 1,3,5-trinitrobenzene).
-
-
Instrument Setup (Example Parameters on a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 30 seconds. A long relaxation delay is critical for accurate quantification, ensuring all protons fully relax between pulses.
-
Number of Scans: 64 or more to achieve a high signal-to-noise ratio for detecting trace impurities.
-
-
²H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 128 or more, as ²H is less sensitive than ¹H.
-
-
-
Data Acquisition & Processing:
-
Acquire both the ¹H and ²H NMR spectra.
-
Process the data with appropriate phasing and baseline correction.
-
For the ¹H spectrum, carefully integrate the aromatic region (expected around 7.4 ppm for any residual C-H) and the signal for the internal standard (if used).
-
Data Interpretation
-
¹H Spectrum: In a TCB-d3 sample with 98 atom % D purity, the proton signal at ~7.4 ppm should be significantly diminished compared to an equivalent concentration of unlabeled TCB. The percentage of non-deuterated sites can be calculated by comparing the integral of this residual signal to the integral of the internal standard.
-
²H Spectrum: A single peak should be observed in the aromatic region (~7.4 ppm), confirming the presence of deuterium on the aromatic ring. The absence of signals in other regions confirms the specificity of the labeling.
The combination of a near-zero signal in the ¹H spectrum and a strong signal in the ²H spectrum provides unambiguous evidence of high isotopic enrichment at the correct positions.
Conclusion: Synthesizing a Final Purity Value
By combining the quantitative isotopic distribution from GC-MS with the positional confirmation and residual proton quantification from NMR, a highly confident and defensible isotopic purity value can be assigned to a batch of this compound. For a product labeled as "98 atom % D," one would expect to see the d3 isotopologue representing >98% of the total TCB species in the MS analysis, and the residual proton signal in the ¹H NMR spectrum should account for <2% of the total H+D at that position. This dual-validation approach ensures the integrity of the standard and, by extension, the accuracy of all subsequent quantitative studies that rely upon it.
References
-
Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7950, 1,3,5-Trichlorobenzene. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12277324, this compound. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
- Google Patents (n.d.). NL8006945A - Process for preparing 1,3,5-trichlorobenzene.
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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Li, M., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. Available at: [Link]
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EPFL (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
- Singh, H., et al. (1998). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Defence Science Journal, 48(2), 159-164.
- van der Veen, A. M. H., & Meijer, H. A. J. (2022).
-
Kumar, P., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(1), 43-51. Available at: [Link]
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PubMed (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds... Rapid Communications in Mass Spectrometry. Retrieved from [Link]
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Alfa Chemistry (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Retrieved from [Link]
-
ZEOtope (n.d.). Purity Characteristics of Deuterated Solvents in 1H NMR. Tech Note: 24-001. Retrieved from [Link]
-
Doc Brown's Chemistry (n.d.). Mass spectrum of chlorobenzene. Retrieved from [Link]
-
NIST (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 1,3,5-Trichlorobenzene-d3 in Organic Solvents
Introduction
1,3,5-Trichlorobenzene-d3 is the deuterated analog of 1,3,5-trichlorobenzene, a symmetrical aromatic hydrocarbon.[1] In this isotopologue, the three hydrogen atoms on the benzene ring are replaced by deuterium atoms. This isotopic labeling makes it a valuable internal or surrogate standard in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) methods used in environmental analysis to quantify its non-deuterated counterpart and other related semi-volatile organic compounds.[2] Understanding the solubility of this compound in various organic solvents is paramount for accurate standard preparation, efficient extraction, and reliable chromatographic analysis. This guide provides a detailed exploration of its solubility characteristics, the underlying scientific principles, and practical methodologies for its application in a research setting.
Physicochemical Properties
A foundational understanding of the physicochemical properties of both 1,3,5-Trichlorobenzene and its deuterated form is essential for comprehending their solubility behavior.
| Property | 1,3,5-Trichlorobenzene | This compound |
| Molecular Formula | C₆H₃Cl₃ | C₆D₃Cl₃ |
| Molecular Weight | 181.45 g/mol [3] | 184.47 g/mol |
| Appearance | White to off-white crystalline solid[3] | Solid |
| Melting Point | 63 °C[4] | 56-60 °C |
| Boiling Point | 208 °C[4] | 208 °C |
| Water Solubility | Insoluble[4][5] | No data available, expected to be insoluble |
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of predicting solubility.[6] This adage suggests that substances with similar polarities are more likely to be soluble in one another. 1,3,5-Trichlorobenzene is a nonpolar molecule due to the symmetrical arrangement of the chlorine atoms, which cancels out individual bond dipoles. Consequently, it exhibits higher solubility in nonpolar organic solvents and is sparingly soluble in polar solvents like water.
The dissolution process is governed by the Gibbs free energy change (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes: ΔG = ΔH - TΔS. For a substance to dissolve, ΔG must be negative. The enthalpy of solution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. In the case of 1,3,5-trichlorobenzene, the relatively weak van der Waals forces in its crystal lattice are readily overcome by interactions with nonpolar solvents.
The Deuterium Isotope Effect on Solubility
The substitution of hydrogen with deuterium in this compound can have a subtle effect on its physicochemical properties, including solubility. This is known as the deuterium isotope effect.[7] Deuterium is heavier than protium (the most common isotope of hydrogen), leading to a lower zero-point vibrational energy and a slightly shorter and stronger C-D bond compared to a C-H bond.[8] This can result in minor differences in intermolecular interactions and, consequently, solubility. However, for nonpolar compounds like 1,3,5-trichlorobenzene, the effect of deuteration on solubility in organic solvents is generally considered to be minimal. The solubility data for the non-deuterated analog can, therefore, serve as a very close approximation for the deuterated compound in most practical applications.
Solubility Profile of 1,3,5-Trichlorobenzene in Organic Solvents
| Solvent | Polarity | Quantitative Solubility (Mole Fraction, x) at various temperatures[9][10] | Qualitative Solubility |
| 283.15 K (10°C) | 298.15 K (25°C) | ||
| Toluene | Nonpolar | 0.2299 | 0.3345 |
| Cyclohexane | Nonpolar | 0.1433 | 0.2278 |
| Ethyl Acetate | Polar aprotic | 0.1341 | 0.2098 |
| Acetone | Polar aprotic | 0.1171 | 0.1873 |
| n-Butanol | Polar protic | 0.0883 | 0.1549 |
| Isobutyl alcohol | Polar protic | 0.0769 | 0.1342 |
| n-Propanol | Polar protic | 0.0682 | 0.1189 |
| Isopropyl alcohol | Polar protic | 0.0573 | 0.1013 |
| Methanol | Polar protic | - | - |
| Dichloromethane | Polar aprotic | - | - |
| Hexane | Nonpolar | - | - |
| Chloroform | Polar aprotic | - | - |
| Ether | Polar aprotic | - | - |
| Benzene | Nonpolar | - | - |
| Petroleum Ether | Nonpolar | - | - |
| Carbon Disulfide | Nonpolar | - | - |
| Glacial Acetic Acid | Polar protic | - | - |
| Water | Very polar | - | - |
As the data indicates, the solubility of 1,3,5-trichlorobenzene increases with temperature in all tested organic solvents.[9][10] The highest solubility is observed in the nonpolar aromatic solvent toluene, followed by the nonpolar cycloalkane, cyclohexane. The solubility is generally lower in the more polar alcohols.
Experimental Protocol for Solubility Determination
For researchers needing to determine the solubility of this compound in a specific solvent not listed above, the isothermal shake-flask method followed by gas chromatographic analysis is a reliable approach.
Materials and Equipment:
-
This compound
-
Solvent of interest (analytical grade or higher)
-
Internal standard (e.g., a deuterated polycyclic aromatic hydrocarbon not present in the sample)
-
Analytical balance (± 0.0001 g)
-
Vials with PTFE-lined caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (0.22 µm PTFE)
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of this compound in the solvent of interest.
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
-
Add a constant concentration of the internal standard to each calibration standard.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume of the solvent to each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature.
-
Allow the samples to equilibrate for at least 24 hours to ensure saturation. A longer equilibration time (e.g., 48-72 hours) is recommended to confirm equilibrium has been reached.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
Accurately dilute the filtered solution with the solvent to a concentration that falls within the calibration range.
-
Add the internal standard to the diluted sample.
-
Analyze the prepared sample by GC-MS.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility in the original saturated solution, taking into account the dilution factor.
-
Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This compound, as a critical component in analytical methodologies, exhibits solubility characteristics that are essential for its effective use. Its nonpolar nature dictates a high affinity for nonpolar organic solvents and insolubility in water. While the deuterium isotope effect on its solubility is expected to be minimal, for highly accurate quantitative work, experimental determination is recommended. The provided solubility data for its non-deuterated analog serves as a robust guide for solvent selection, and the detailed experimental protocol offers a reliable method for generating precise solubility data in any desired solvent system. This comprehensive understanding of the solubility of this compound will empower researchers, scientists, and drug development professionals to develop and execute more accurate and reliable analytical methods.
References
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1,3,5-Trichlorobenzene-d3 stability and storage
An In-Depth Technical Guide to the Stability and Storage of 1,3,5-Trichlorobenzene-d3
Introduction
This compound (TCB-d3) is a stable isotope-labeled compound critical for a range of analytical applications, most notably as an internal standard or surrogate standard in the quantitative analysis of chlorinated benzenes and other persistent organic pollutants by mass spectrometry.[1] Its utility is predicated on the assumption that it behaves chemically and physically identically to its unlabeled analog, with its distinct mass allowing for precise quantification.[2] However, the long-term integrity of this standard is paramount for generating reliable and reproducible data. The stability of any isotopically labeled standard is not absolute and can be compromised by improper storage and handling.[3][4]
This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its storage and handling. By understanding the underlying chemical principles, researchers can ensure the long-term viability of this essential reference material.
Section 1: Core Physicochemical Properties
A thorough understanding of the compound's fundamental properties is the first step in designing an effective storage strategy. This compound is a solid at room temperature with a relatively high boiling point and flash point, indicating low volatility and flammability under standard laboratory conditions.[5] Its insolubility in water is a key characteristic, influencing both its environmental fate and appropriate solvent choices for stock solutions.[5]
| Property | Value | Source(s) |
| Chemical Formula | C₆D₃Cl₃ | [1][6][7] |
| CAS Number | 1198-60-3 | [8] |
| Molecular Weight | ~184.47 g/mol | [8] |
| Appearance | Solid | [7] |
| Melting Point | 56-60 °C | |
| Boiling Point | 208 °C | |
| Flash Point | 127 °C | [5] |
| Water Solubility | Insoluble | [5] |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
Section 2: Principles of TCB-d3 Stability
The stability of this compound is governed by the strength of its covalent bonds. The deuterium atoms are bonded to an aromatic ring, a configuration that confers significant stability. Unlike deuterium attached to heteroatoms (e.g., -OD, -ND₂) or acidic carbons, the C-D bonds on the benzene ring are not readily susceptible to hydrogen-deuterium (H-D) exchange under normal conditions.[2][9] This intrinsic stability is why chlorinated aromatic hydrocarbons are often chosen as robust internal standards.
However, "stable" is a relative term. The primary threats to the integrity of TCB-d3 do not arise from spontaneous decomposition but from external environmental factors. These include:
-
Photolytic Degradation: Exposure to ultraviolet (UV) light, particularly from direct sunlight, can provide the energy needed to cleave the C-Cl bonds, a known degradation pathway for chlorinated aromatic compounds.[10][11]
-
Chemical Reactivity: While generally inert, chlorinated benzenes can react with strong oxidizing agents or undergo reductive dechlorination under specific anaerobic conditions.[12][13]
-
Moisture Contamination: As a solid standard, TCB-d3 itself is not particularly hygroscopic. However, when prepared in solution, the solvent may be hygroscopic, readily absorbing atmospheric moisture.[9] This does not degrade the TCB-d3 but compromises the integrity of the solution, affecting concentration and potentially introducing contaminants.
Section 3: Potential Degradation Pathways
While robust, TCB-d3 is not immune to degradation, particularly under improper storage or harsh environmental conditions. The primary mechanisms of concern are photolytic and microbial degradation. Understanding these pathways is crucial for mitigating risk.
Photodegradation: Chlorinated benzenes can be degraded in the environment by photochemically-generated hydroxyl radicals.[10] In the laboratory, direct exposure to UV light can initiate similar radical reactions, leading to the stepwise removal of chlorine atoms.
Microbial Degradation: In environmental contexts, chlorinated benzenes can be biodegraded. Aerobic pathways, initiated by oxygenase enzymes, can break down the aromatic ring, though 1,3,5-TCB is considered more recalcitrant to this process than other isomers.[11][13] Under anaerobic conditions, reductive dechlorination can occur, where chlorine atoms are sequentially replaced by hydrogen, transforming higher chlorinated benzenes into lower ones.[12][14] While unlikely to occur in a properly stored vial, contamination of a stock solution with microorganisms could theoretically initiate this process over very long time scales.
Caption: Potential degradation pathways for this compound.
Section 4: Recommended Storage and Handling Protocols
Adherence to strict protocols is essential for preserving the integrity of TCB-d3. Recommendations can vary slightly between suppliers, but the core principles of protection from light, moisture, and extreme temperatures remain constant.[1][6][15]
Summary of Storage Conditions
The following table synthesizes recommendations from various suppliers. For maximum long-term stability, storing at refrigerated temperatures is the most conservative and recommended approach.
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | Refrigerate (2°C to 8°C) or store at Room Temperature (20°C) | Cold temperatures slow down any potential chemical degradation. Room temperature is acceptable for short-to-medium term storage if other conditions are met. | [1][6][7][15] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) if opened. | Minimizes exposure to atmospheric moisture and oxygen. | [9][16] |
| Light | Store in the dark (e.g., in an amber vial, inside a box). | Prevents photolytic degradation. | [1][17] |
| Container | Original manufacturer's sealed vial. For solutions, use amber glass vials with PTFE-lined caps. | Protects from light and prevents leaching or contamination from the container. | [17] |
Protocol for Long-Term Storage (Neat Solid)
-
Receipt and Inspection: Upon receipt, inspect the vial for an intact seal. Do not open until ready for use.
-
Storage Location: Place the sealed vial in a refrigerator (2°C to 8°C).[15] The vial should be stored inside its original packaging or a secondary container to protect it from light.
-
Log Entry: Record the date of receipt and storage conditions in a laboratory logbook.
Protocol for Handling and Stock Solution Preparation
This workflow is designed to minimize contamination, particularly from atmospheric water.
Caption: Workflow for preparing a TCB-d3 stock solution.
Detailed Steps:
-
Equilibration: Remove the sealed vial from the refrigerator and place it in a desiccator for at least 30-60 minutes. This allows the compound to reach ambient temperature without condensation forming on the cold vial surface.[9]
-
Inert Atmosphere: Perform all subsequent steps in a controlled atmosphere, such as a glove box or under a gentle stream of dry nitrogen or argon.[16]
-
Weighing: Open the vial and, using a clean spatula, quickly weigh the desired mass of TCB-d3 onto analytical balance paper or directly into a weighing boat.
-
Dissolution: Transfer the weighed solid into a Class A volumetric flask. Add a small amount of the chosen high-purity, anhydrous solvent (e.g., nonane, hexane, toluene) to dissolve the solid completely.
-
Dilution: Once dissolved, dilute to the calibration mark with the same solvent.
-
Aliquoting: Transfer the stock solution into smaller-volume amber glass vials with PTFE-lined screw caps for storage. This prevents repeated opening of the main stock.
-
Final Storage: Before sealing the aliquots, gently flush the headspace of each vial with nitrogen or argon. Store the stock solutions in a refrigerator (≤4°C) or freezer, protected from light.
Section 5: Verification of Stability and Purity
A robust quality control program includes periodic verification of the standard's integrity. This is a self-validating step to ensure that storage and handling protocols are effective.
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common analytical technique for TCB-d3. A stability check involves analyzing a freshly prepared dilution of the stock solution.
-
Purity Check: Examine the chromatogram for any new peaks that may indicate degradation products (e.g., dichlorobenzene-d3).
-
Identity Check: Confirm the mass spectrum of the peak matches the reference spectrum for TCB-d3, ensuring no significant structural changes have occurred.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine checks, ¹H NMR can be used to assess isotopic purity by detecting any residual C-H signals. It can also identify impurities if they are present in sufficient concentration.
Protocol for Annual Stability Verification:
-
Prepare a mid-range concentration standard from the stored stock solution.
-
Analyze the standard by GC-MS.
-
Compare the resulting peak area and purity profile to the data from the previous year or from the initial analysis when the stock was prepared.
-
A change of >5-10% in response or the appearance of significant impurity peaks may indicate degradation, and the stock solution should be discarded and replaced.
Conclusion
This compound is an intrinsically stable molecule, making it an excellent choice for an internal standard. Its long-term integrity, however, is directly dependent on meticulous storage and handling. By controlling the compound's environment—specifically by protecting it from light, ensuring an anhydrous and inert atmosphere, and maintaining cold storage—researchers can prevent degradation and ensure the continued accuracy and reliability of their analytical data. The implementation of the protocols and verification workflows described in this guide provides a robust framework for maintaining the high quality of this critical reference material.
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Bioremediation - Microbial Insights. (n.d.). Chlorinated Benzenes. Retrieved from [Link]
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Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated benzenes. Biodegradation, 19(4), 463–480. Retrieved from [Link]
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U.S. Geological Survey. (2014). Diagram showing possible degradation pathways for chlorobenzenes (modified from Field and Sierra-Alvarez, 2008). ResearchGate. Retrieved from [Link]
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ARMAR Isotopes. (n.d.). This compound. Retrieved from [Link]
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CPAChem. (2024). Safety data sheet: this compound. Retrieved from [Link]
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Eawag. (n.d.). Chlorobenzene Degradation Pathway. Eawag-BBD. Retrieved from [Link]
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Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated benzenes. ResearchGate. Retrieved from [Link]
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Rezeli, M., et al. (2010). Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples. Journal of Proteomics, 73(7), 1364-1375. Retrieved from [Link]
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Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Retrieved from [Link]
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Zhang, X. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. ResearchGate. Retrieved from [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. ResearchGate. Retrieved from [Link]
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Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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Methodological & Application
1,3,5-Trichlorobenzene-d3 as an internal standard in GC-MS
An Application Guide to the Use of 1,3,5-Trichlorobenzene-d3 as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: Gemini, Senior Application Scientist
Abstract
Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamental to environmental monitoring, drug development, and chemical safety. Achieving high precision and accuracy, however, is often complicated by variations inherent in sample preparation and instrument performance. The internal standard (IS) method is a powerful technique to correct for these variables. This guide provides a detailed examination of this compound (TCB-d3), an isotopically labeled internal standard, and its application in the analysis of semi-volatile organic compounds (SVOCs). We will explore the theoretical basis for its selection, present detailed protocols for its use, and discuss the causality behind key experimental choices to ensure robust and reliable quantitative results.
The Rationale for Internal Standardization in GC-MS
The fundamental goal of quantitative chromatography is to establish a reliable relationship between the instrument's response (peak area) and the concentration of an analyte. However, unavoidable variations during an analytical sequence can compromise this relationship. These variations can arise from:
-
Sample Preparation: Inconsistent analyte recovery during extraction, cleanup, or concentration steps.
-
Injection Volume: Minor fluctuations in the volume of sample introduced by an autosampler.
-
Instrument Variability: Changes in detector sensitivity or ion source conditions over time.[1]
An internal standard is a compound added at a constant, known concentration to every sample, blank, and calibration standard before any sample processing begins.[2] The quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area.[2] Because the IS is subjected to the same experimental conditions as the analyte, it experiences similar losses or variations. The ratio of the responses remains stable, thus correcting for these errors and significantly improving the precision and accuracy of the results.[2][3]
Why this compound is an Excellent Internal Standard
For GC-MS analysis, the ideal internal standard is a stable, isotopically labeled analog of the target analytes.[4] this compound possesses several key characteristics that make it highly suitable for the analysis of chlorinated benzenes, pesticides, and other semi-volatile compounds:
-
Chemical Similarity: It behaves almost identically to its non-deuterated counterpart and similar SVOCs during extraction, chromatography, and ionization.[2]
-
Mass Spectrometric Distinction: The deuterium atoms give it a distinct mass-to-charge ratio (m/z) that is easily resolved from the native analyte by the mass spectrometer. Its molecular weight is approximately 184.5 g/mol , a mass shift of +3 compared to the unlabeled compound.[5]
-
Chromatographic Co-elution (or near co-elution): It typically elutes very close to the native 1,3,5-Trichlorobenzene, ensuring that both compounds experience the same chromatographic conditions at the same point in the analytical run.
-
Low Natural Abundance: It is not naturally present in environmental or biological samples, preventing interference.[2]
Physicochemical Properties and Safety Data
A thorough understanding of the internal standard's properties is crucial for its effective use, including proper storage and handling.
| Property | Value | Source(s) |
| Chemical Name | 1,3,5-Trichloro-2,4,6-trideuteriobenzene | [6][7] |
| Synonyms | Trichlorobenzene-1,3,5-d3 | [8] |
| CAS Number | 1198-60-3 | [6] |
| Molecular Formula | C₆D₃Cl₃ | [5] |
| Molecular Weight | ~184.47 g/mol | [6] |
| Form | Solid | |
| Melting Point | 56-60 °C | |
| Boiling Point | 208 °C | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Storage | Room temperature, away from light and moisture | [5] |
Safety Information: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[5][6] It is also considered toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the analysis of semi-volatile organic compounds using 1,3,5-TCB-d3 as an internal standard. It is based on principles outlined in established methods like the US EPA 8270 series for SVOCs.[9]
Preparation of Standards
Accuracy begins with meticulously prepared standards. All solutions should be stored in amber vials to prevent photodegradation and refrigerated when not in use.[10]
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of neat this compound solid.
-
Quantitatively transfer the solid to a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with a suitable solvent such as dichloromethane or methanol.
-
Calculate the exact concentration based on the actual weight.
-
-
Internal Standard Working Solution (e.g., 40 µg/mL):
-
Dilute the Primary Stock Solution accordingly. For example, transfer 4 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and bring to volume with the solvent. This concentration is typical for methods like EPA 8270.[9]
-
-
Calibration Standards:
-
Prepare a series of calibration standards containing the target analytes at various concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
Crucially, spike each calibration standard, including the blank, with the Internal Standard Working Solution to achieve a constant final IS concentration (e.g., 40 µg/mL). For example, add 1 mL of the 40 µg/mL IS working solution to 1 mL of each analyte concentration level.
-
Sample Preparation and Spiking
The core principle of internal standardization is to introduce the IS at the earliest possible stage to account for losses throughout the entire process.[2]
-
Sample Measurement: Accurately measure a known volume or weight of the sample (e.g., 1 L of water or 10 g of soil).
-
Spiking: Add a precise volume of the Internal Standard Working Solution to the sample. The goal is to achieve a final concentration in the extract that is within the calibration range and provides a robust detector response.
-
Extraction: Proceed with the appropriate extraction method for your matrix (e.g., liquid-liquid extraction with dichloromethane for water samples, Soxhlet extraction for solids).[10][11]
-
Concentration: Concentrate the extract to a final volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator. The internal standard will concentrate along with the target analytes.
GC-MS Instrumentation and Analysis
The following table provides typical starting parameters for the analysis of SVOCs. These should be optimized for your specific instrument and target analytes. An inert flow path is critical for preventing the degradation of sensitive compounds.[12]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent Intuvo 9000 GC or equivalent | Provides high performance and inertness required for trace analysis.[9] |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace-level detection.[10] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of semi-volatile compounds. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A common, robust column for general SVOC analysis.[13] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good chromatographic efficiency. |
| Oven Program | 40 °C (hold 2 min), ramp to 320 °C @ 10 °C/min, hold 5 min | A general-purpose temperature program that separates a wide range of SVOCs. |
| MS System | Ion Trap or Quadrupole Mass Spectrometer | Provides definitive identification and quantification.[13] |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard ionization technique for creating reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions. |
| Monitored Ions | 1,3,5-TCB-d3: m/z 186 (Quant), 188, 148 | Native 1,3,5-TCB: m/z 180 (Quant), 182, 145 |
Data Analysis and Quantification
The analytical workflow culminates in the calculation of the analyte concentration using the internal standard.
Caption: Analytical workflow using 1,3,5-TCB-d3 internal standard.
-
Relative Response Factor (RRF): First, a multi-point calibration curve is generated. For each calibration point, the RRF is calculated:
RRF = (Areaanalyte / AreaIS) * (ConcIS / Concanalyte)
-
Calibration Curve: A calibration curve is created by plotting the area ratio (Areaanalyte / AreaIS) on the y-axis against the analyte concentration (Concanalyte) on the x-axis. The average RRF from the calibration points can also be used for quantification, provided the %RSD is within acceptable limits (e.g., <15%).
-
Sample Quantification: The concentration of the analyte in the sample extract is then calculated using the area ratio from the sample chromatogram and the average RRF from the calibration:
Concanalyte in Extract = (Areaanalyte / AreaIS) * (ConcIS / RRFavg)
The final concentration in the original sample is then determined by factoring in the initial sample volume or weight and the final extract volume.
Caption: Principle of internal standard calibration curve generation.
Conclusion
The use of this compound as an internal standard is a robust and reliable strategy for enhancing the quality of quantitative GC-MS data for semi-volatile organic compounds. By compensating for variations in sample preparation and instrument response, it enables laboratories to achieve the high levels of accuracy and precision required in regulated environments and advanced research. The key to its successful implementation lies in a sound understanding of the principles of internal standardization and the meticulous execution of validated analytical protocols.
References
-
Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health, 9(11), 4033–4055. Available at: [Link]
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Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. Available at: [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
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Alzweiri, M., et al. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Chromatographia, 78, 299–305. Available at: [Link]
-
Desert Research Institute. (2008). Analysis of Semi-Volatile Organic Compound by GC/MS. Standard Operating Procedure. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Agilent Technologies, Inc. (2017). Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph. Application Note. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12277324, this compound. Retrieved from [Link]
-
Wesołowski, M., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3602. Available at: [Link]
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U.S. Environmental Protection Agency. (1988). Drinking Water Criteria Document for Trichlorobenzenes. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Semivolatile Organic Compounds. Retrieved from [Link]
-
Teledyne Tekmar. (n.d.). US EPA Method 524.3 with the Teledyne Tekmar Atomx XYZ and the Thermo Scientific™ TRACE™ 1310 GC and ISQ™ LT MS System. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1995). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). ISO 10993-18 Semi-Volatile Organic Compounds Analysis by GC-MS. Retrieved from [Link]
-
Standing Committee of Analysts. (2007). The Identification of Volatile Organic Compounds in Raw and Potable Waters by Gas Chromatography-Mass Spectrometry. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,3,5-trichlorobenzene. Retrieved from [Link]
-
Singh, B., et al. (1995). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Journal of Scientific & Industrial Research, 54, 342-344. Available at: [Link]
-
Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]
-
LABSTANDARD. (n.d.). Trichlorobenzene, 1,3,5- solution. Retrieved from [Link]
-
Agilent Technologies, Inc. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7950, 1,3,5-Trichlorobenzene. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 1,3,5-Trichlorobenzene-d3 in High-Sensitivity Environmental Analysis
Introduction: The Imperative for Precision in Environmental Monitoring
In the domain of environmental science, the precise and accurate quantification of pollutants is not merely an academic exercise; it is the bedrock upon which regulatory compliance, human health risk assessments, and ecological remediation strategies are built. Environmental matrices—be it water, soil, sediment, or air—are notoriously complex, teeming with compounds that can interfere with analytical measurements and compromise data integrity.[1] To navigate this complexity, modern analytical chemistry relies on robust techniques that can correct for inevitable variations in sample preparation and instrument response.
The gold standard for achieving such high-quality data is Isotope Dilution Mass Spectrometry (IDMS).[1] This technique involves the addition of a known quantity of an isotopically labeled version of a target analyte to a sample prior to analysis. This "internal standard" acts as a chemical mimic, experiencing the same physical and chemical processes as its unlabeled counterpart throughout the entire analytical workflow. By tracking the ratio of the native analyte to the labeled standard, analysts can correct for sample loss during extraction, derivatization, and injection, as well as for fluctuations in instrument sensitivity.[2][3]
1,3,5-Trichlorobenzene-d3 (TCB-d3) has emerged as a particularly effective surrogate and internal standard for the analysis of a wide range of semi-volatile organic compounds, including Persistent Organic Pollutants (POPs) like polychlorinated biphenyls (PCBs), organochlorine pesticides, and other chlorinated benzenes.[4] Its chemical structure and properties closely resemble many priority pollutants, ensuring it behaves similarly during analysis, while its three deuterium atoms provide a distinct mass signature for unambiguous detection by mass spectrometry. This guide provides a detailed examination of TCB-d3, its properties, and a comprehensive protocol for its application in a real-world environmental analysis scenario.
Physicochemical Profile of this compound
The suitability of TCB-d3 as an internal standard is fundamentally linked to its physical and chemical properties, which allow it to be effectively recovered and chromatographically separated alongside target analytes. These properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₆D₃Cl₃ | |
| IUPAC Name | 1,3,5-trichloro-2,4,6-trideuteriobenzene | [5] |
| CAS Number | 1198-60-3 | [5] |
| Molecular Weight | 184.47 g/mol | |
| Exact Mass | 182.948863 Da | [5] |
| Form | Solid (white to off-white crystals) | [6] |
| Melting Point | 56-60 °C | |
| Boiling Point | 208 °C | |
| LogP (Octanol-Water Partition) | 4.2 | [5][6] |
| Isotopic Purity | Typically ≥98 atom % D |
The moderate boiling point and LogP value of TCB-d3 indicate that it is a semi-volatile compound that partitions strongly into organic solvents and sorbents, making it ideal for common environmental extraction techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) followed by Gas Chromatography (GC) analysis.
The Principle of Self-Validation: Why a Deuterated Standard is a Self-Validating System
The core strength of using an isotopically labeled internal standard like TCB-d3 lies in its ability to create a self-validating analytical system. Unlike external calibration, where precision relies on the perfect reproducibility of every step, the internal standard method builds a corrective ratio into the very fabric of the measurement.
Causality Behind the Method:
-
Chemical Equivalence: TCB-d3 is chemically almost identical to its native analogue and other related chlorinated hydrocarbons. It has the same polarity, solubility, and volatility. Therefore, during a multi-step sample preparation process (e.g., extraction, concentration, cleanup), any physical loss of the target analyte will be mirrored by a proportional loss of TCB-d3.
-
Mass Spectrometric Distinction: Despite their chemical similarity, the three deuterium atoms give TCB-d3 a mass-to-charge ratio (m/z) that is 3 Daltons higher than its most abundant non-deuterated isotopologue. A mass spectrometer can easily distinguish between the analyte and the standard, allowing for independent quantification of each.
-
Ratio-Based Quantification: The final concentration is not based on the absolute signal of the analyte, but on the ratio of the analyte's signal to the internal standard's signal. Because both are affected proportionally by process inefficiencies, this ratio remains constant and accurate, effectively canceling out errors.
This logical framework ensures that the method is inherently trustworthy. Any variability introduced during the workflow is corrected for, leading to highly precise and accurate results even with complex matrices.
Caption: Logic of the self-validating internal standard method.
Detailed Application Protocol: Quantification of Hexachlorobenzene (HCB) in Surface Water by GC-MS
This protocol provides a step-by-step methodology for the analysis of Hexachlorobenzene (HCB), a priority POP pesticide and industrial chemical[7], in surface water samples using this compound as an internal standard.
Part A: Reagents and Standards Preparation
-
Reagents: HPLC-grade or pesticide-residue grade Hexane, Acetone, and Methanol. Anhydrous Sodium Sulfate (baked at 400°C for 4 hours). Reagent-free water.
-
Stock Standards (100 µg/mL):
-
Accurately weigh ~10 mg of pure HCB and TCB-d3 into separate 100 mL volumetric flasks.
-
Dissolve and bring to volume with Methanol. These are the primary stock solutions. Store at 4°C.
-
-
Intermediate Spiking Solution (1.0 µg/mL):
-
Dilute 1.0 mL of the TCB-d3 stock solution to 100 mL with Methanol. This solution will be used to spike all samples and standards.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by adding varying amounts of the HCB stock solution and a fixed amount of the TCB-d3 spiking solution to separate volumetric flasks, bringing them to final volume with Hexane. This creates a calibration curve with a constant internal standard concentration. Example levels: 1, 5, 10, 50, 100, 200 ng/mL.
-
Part B: Sample Preparation and Extraction (Liquid-Liquid Extraction)
-
Sample Collection: Collect 1 L of surface water in a pre-cleaned amber glass bottle.
-
Internal Standard Spiking: Measure exactly 1 L of the water sample into a 2 L separatory funnel. Add 100 µL of the 1.0 µg/mL TCB-d3 intermediate spiking solution. This results in a TCB-d3 concentration of 100 ng/L in the sample. This is the most critical step; the standard must be added before extraction.
-
pH Adjustment: Check the pH of the sample and adjust to neutral (pH ~7) if necessary.
-
First Extraction: Add 60 mL of Hexane to the separatory funnel. Stopper and shake vigorously for 2 minutes, periodically venting pressure.
-
Phase Separation: Allow the layers to separate for at least 10 minutes. Drain the lower aqueous layer back into its original container. Drain the upper organic (Hexane) layer into a clean flask.
-
Repeat Extraction: Return the aqueous phase to the separatory funnel and repeat the extraction two more times with fresh 60 mL aliquots of Hexane, combining all organic extracts.
-
Drying: Pass the combined Hexane extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to a final volume of exactly 1.0 mL using a gentle stream of nitrogen (e.g., via a Kuderna-Danish apparatus or other solvent evaporator). The sample is now ready for GC-MS analysis.
Part C: Instrumental Analysis (GC-MS)
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, robust platform for environmental analysis. |
| MS System | Agilent 5977 or equivalent | Provides necessary sensitivity and selectivity. |
| Injection | 1 µL, Splitless | Maximizes transfer of analytes to the column for trace-level detection. |
| Injector Temp | 250 °C | Ensures rapid volatilization of semi-volatile compounds. |
| Column | HP-5ms (30m x 0.25mm, 0.25µm) | A 5% phenyl-methylpolysiloxane column provides excellent separation for nonpolar compounds like HCB and TCB. |
| Oven Program | 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | Provides good chromatographic resolution and peak shape. |
| MS Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity by monitoring only the characteristic ions for the target compounds. |
| Monitored Ions | HCB: 284 (quant), 286 (qual) / TCB-d3: 183 (quant), 185 (qual) | These are the primary, most abundant ions in the mass spectrum for each compound, providing specificity and sensitivity. |
Part D: Data Analysis and Quantification
-
Generate Calibration Curve: After analyzing the calibration standards, plot the ratio of the HCB peak area to the TCB-d3 peak area (Area_HCB / Area_TCB-d3) against the concentration of HCB. This creates the calibration curve and allows for the calculation of the Relative Response Factor (RRF).
-
RRF Calculation: RRF = (Area_analyte * Conc_IS) / (Area_IS * Conc_analyte)
-
-
Calculate Sample Concentration: For the environmental sample, use the calculated RRF and the peak areas of HCB and TCB-d3 to determine the concentration of HCB.
-
Concentration Formula: Conc_HCB (ng/L) = (Area_HCB * Conc_IS) / (Area_IS * RRF)
-
Where Conc_IS is the known concentration of TCB-d3 spiked into the sample (100 ng/L).
-
Experimental Workflow Visualization
The entire process, from sample collection to final result, can be visualized as a systematic workflow.
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- 7. The 12 Initial POPs [pops.int]
Application Note: Enhancing Data Integrity in Volatile Organic Compound Analysis with 1,3,5-Trichlorobenzene-d3 as a Surrogate Standard for EPA Method 8260B
Abstract
This technical guide provides a detailed framework for the application of 1,3,5-Trichlorobenzene-d3 as a surrogate standard in the analysis of volatile organic compounds (VOCs) according to U.S. EPA Method 8260B.[1][2] The method, which utilizes Gas Chromatography/Mass Spectrometry (GC/MS), is fundamental for environmental monitoring across diverse and often complex matrices such as water, soil, and waste.[1][3][4] The inherent variability in sample preparation and matrix effects can significantly impact data accuracy. The integration of an appropriate surrogate standard is a cornerstone of a self-validating analytical system, providing a critical measure of method performance for each sample. This document details the rationale, protocols, and quality control parameters for using this compound, chosen for its chemical inertness and chromatographic behavior, which is representative of many chlorinated and aromatic analytes within the 8260B target list.
Foundational Principles: EPA Method 8260B and the Imperative for Quality Control
U.S. EPA Method 8260B is the benchmark for the identification and quantification of VOCs with boiling points below 200 °C.[1][2] The methodology is predicated on the use of GC/MS, which provides the necessary selectivity and sensitivity for detecting trace-level contaminants.[5] For aqueous and solid samples, a sample introduction technique, most commonly Purge-and-Trap (as described in EPA Method 5030), is employed to extract and concentrate VOCs from the sample matrix prior to their introduction into the GC/MS system.[1][2][5]
The complexity of environmental samples necessitates a robust quality control (QC) system to ensure the reliability of the generated data. Method 8260B mandates a stringent QC framework, which includes instrument tuning, calibration, and the use of various standard types to monitor and validate analytical performance.[6] Central to this framework is the distinction between internal standards and surrogate standards.
-
Internal Standards (IS): These are compounds added to a sample extract immediately before instrumental analysis. Their purpose is to correct for variations in injection volume and instrument response. Quantification is performed by calculating the relative response factor (RRF) of a target analyte to its assigned internal standard.[1]
-
Surrogate Standards (SUR): Surrogates are compounds that are not expected to be found in the environmental sample and are spiked into every sample, blank, and standard before any preparation or extraction steps. Their primary function is to monitor the performance of the entire analytical process, from extraction to analysis, for each individual sample. The recovery of the surrogate provides a direct measure of method efficiency and potential matrix interference.
Rationale for Selecting this compound as a Surrogate Standard
The ideal surrogate standard should be chemically similar to the target analytes but not present in the native sample. Stable isotope-labeled compounds, such as this compound, are exceptionally well-suited for this role.
Causality for Selection:
-
Chemical Analogy: As a deuterated analog of 1,3,5-trichlorobenzene, it exhibits nearly identical physical and chemical properties (e.g., solubility, volatility, reactivity) to its unlabeled counterpart and other chlorinated aromatic compounds. This ensures it behaves similarly during the purge-and-trap extraction and chromatographic separation.
-
Mass Spectrometric Differentiation: The deuterium labels result in a distinct mass-to-charge ratio (m/z) from the native compound, allowing the mass spectrometer to differentiate and independently quantify the surrogate without interference from potential native contamination.
-
Chromatographic Predictability: 1,3,5-Trichlorobenzene is a semi-volatile compound that elutes in the latter half of a typical 8260B chromatographic run. This makes its deuterated analog an excellent indicator for the recovery of a range of mid-to-late eluting analytes, which can be more susceptible to losses during sample preparation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆D₃Cl₃[7][8][9] |
| Molecular Weight | ~184.5 g/mol [7][10] |
| CAS Number | 1198-60-3[7][10] |
| Appearance | White crystalline solid[8] |
| Purity | ≥98% isotopic purity |
| Primary Use | Environmental Analysis, Isotope Dilution |
Detailed Experimental Protocols
This section outlines the step-by-step procedures for integrating this compound into the EPA 8260B workflow. Adherence to good laboratory practices, including the use of high-purity solvents and properly cleaned glassware, is mandatory.[1][2]
Preparation of Standards
A. Stock Standard Solutions (Primary Dilution):
-
Obtain a neat standard of this compound (e.g., 1 g).[8]
-
Allow the vial to equilibrate to room temperature.
-
In a Class A 10-mL volumetric flask, add approximately 9.8 mL of purge-and-trap grade methanol.
-
Weigh the flask and its contents accurately.
-
Carefully add a known weight (e.g., 10 mg) of the neat this compound standard directly into the methanol.
-
Reweigh the flask to determine the exact weight added.
-
Dilute to the 10-mL mark with methanol, cap, and invert several times to ensure complete dissolution.
-
Calculate the final concentration (e.g., ~1000 µg/mL).
-
Transfer to an amber vial with a PTFE-lined cap and store at ≤4°C, protected from light.[6]
B. Surrogate/Internal Standard (SUR/IS) Working Solution: This combined working solution is used to spike all samples, standards, and blanks.
-
Prepare a solution containing this compound and the selected internal standards (e.g., Fluorobenzene, Chlorobenzene-d5, 1,4-Dichlorobenzene-d4).
-
In a 10-mL volumetric flask, add ~9 mL of methanol.
-
Add a calculated volume from the respective stock standards to achieve a final concentration of 50 µg/mL for each compound.
-
Dilute to the mark with methanol, cap, and mix thoroughly. This creates the SUR/IS Working Solution .
C. Calibration Standards: A minimum of five calibration levels is required to bracket the expected sample concentration range.[1][2] The following table provides an example for a 5-200 µg/L curve.
Table 2: Example Preparation of Aqueous Calibration Standards
| Calibration Level | Target Conc. (µg/L) | Volume of Analyte Stock (µL) into 100 mL Water | Final SUR/IS Conc. (µg/L) |
| 1 | 5 | 25 | 50 |
| 2 | 20 | 100 | 50 |
| 3 | 50 | 250 | 50 |
| 4 | 100 | 500 | 50 |
| 5 | 200 | 1000 | 50 |
| Assumes a 20 µg/mL working analyte stock solution. |
Protocol for Calibration Standard Preparation:
-
Label five 100-mL volumetric flasks.
-
Add ~95 mL of organic-free reagent water to each.
-
Spike each flask with the appropriate volume of the working analyte stock solution as detailed in Table 2.
-
Fill to the 100-mL mark with water, cap, and invert to mix.
-
Transfer a 10-mL aliquot of each calibration standard to a headspace vial for analysis.
-
Crucially, spike each 10-mL aliquot with 10 µL of the 50 µg/mL SUR/IS Working Solution. This results in a constant concentration of 50 µg/L for the surrogate and each internal standard across all calibration points.[1]
GC/MS & Purge-and-Trap Instrumentation
Instrument conditioning is critical. The GC column should be baked out overnight, and the MS source should be clean and conditioned to ensure a stable vacuum and low background noise.[1][2]
Table 3: Recommended Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | 30m x 0.25mm ID x 1.4µm Rtx-VMS or equivalent | Provides excellent separation for a wide range of VOCs. |
| Oven Program | 40°C (hold 2 min), ramp to 120°C @ 10°C/min, ramp to 220°C @ 20°C/min (hold 3 min) | Balances resolution of early eluters with efficient elution of later compounds. |
| Injector Temp | 200°C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing optimal chromatographic efficiency. |
| MS Source Temp | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp | 150°C | Maintains ion stability and prevents contamination. |
| Scan Range | 35-350 amu | Covers the mass range for the vast majority of 8260B target analytes. |
| Tuning Standard | 4-Bromofluorobenzene (BFB) | Mandated by EPA 8260B to ensure proper mass calibration and spectral performance.[6] |
Table 4: Recommended Purge & Trap (P&T) Parameters (for Water Samples)
| Parameter | Recommended Setting | Rationale |
| Sample Volume | 10 mL | Standard volume for aqueous analysis. |
| Purge Gas | Helium | Inert gas to efficiently strip VOCs from the matrix. |
| Purge Time | 11 minutes | Sufficient time to purge most target analytes onto the trap. |
| Purge Flow | 40 mL/min | Optimal flow rate for efficient purging without excessive water vapor transfer. |
| Trap Type | Vocarb 3000 (or equivalent) | Multi-sorbent trap for retaining a broad range of VOCs. |
| Desorb Temp | 250°C | Ensures complete and rapid transfer of analytes from the trap to the GC. |
| Bake Temp | 260°C | Cleans the trap between runs to prevent carryover. |
Analytical Workflow: From Sample to Data
The following workflow diagram illustrates the complete process, emphasizing the critical points where standards are introduced.
Caption: EPA 8260B analytical workflow.
Data Analysis and Quality Control Logic
Trustworthy data is the product of a self-validating system. The surrogate recovery calculation is a primary pillar of this validation.
A. Surrogate Recovery Calculation:
The percent recovery (%R) is calculated as follows:
% Recovery = (Concentration Found / Concentration Spiked) * 100
-
Concentration Found: The concentration of this compound determined by the instrument against the initial calibration curve.
-
Concentration Spiked: The known theoretical concentration spiked into the sample (e.g., 50 µg/L).
B. Acceptance Criteria:
Each laboratory must establish its own acceptance limits based on initial proficiency demonstrations.[6] However, typical advisory limits for surrogate recovery in Method 8260B are often between 70-130% .
Table 5: Quality Control Acceptance Criteria Summary
| QC Parameter | Acceptance Limit | Corrective Action if Failed |
| BFB Tune | Meets EPA ion abundance criteria | Retune instrument; re-analyze standards and samples |
| Initial Calibration (%RSD) | <15% for most analytes | Re-prepare standards; check instrument for issues |
| Continuing Calibration (%D) | <20% difference from initial calibration | Re-run standard; if still failing, recalibrate |
| Method Blank | Below Reporting Limit | Identify and eliminate source of contamination |
| Surrogate Recovery | 70-130% (advisory) | Check for matrix interference; re-prepare and re-analyze sample |
C. Quality Control Decision Logic:
The following diagram outlines the decision-making process based on surrogate recovery results.
Caption: Surrogate recovery QC decision tree.
Conclusion
The integration of this compound as a surrogate standard provides a robust mechanism for ensuring the accuracy and defensibility of data generated under EPA Method 8260B. Its chemical properties make it an effective probe for monitoring the entire analytical process, from sample preparation through GC/MS analysis. By meticulously tracking surrogate recovery, laboratories can identify and troubleshoot matrix-specific problems, validate method performance on a per-sample basis, and ultimately produce data of the highest scientific integrity. This approach transforms the analytical protocol into a self-validating system, which is essential for regulatory compliance and confident decision-making in environmental and research settings.
References
-
PerkinElmer, Inc. (n.d.). Measuring Environmental Volatile Organic Compounds by U.S. EPA Method 8260B with Headspace Trap GC/MS. Retrieved from .
- U.S. EPA. (n.d.). EPA-RCA: 8260B: Volatile Organic Compounds by GC/MS.
- Amptius. (n.d.). EPA Method 8260B Instrumentation Guide.
- Teledyne Leeman Labs. (n.d.). EPA Method 8260B.
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U.S. EPA. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from .
- S4Science. (n.d.). Measuring Environmental Volatile Organic Compounds by U.S. EPA Method 8260B with Headspace Trap GC/MS.
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U.S. EPA. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS), part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from .
- SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS.
- LabRulez GCMS. (n.d.). Optimizing Standard Preparation.
- Thermo Fisher Scientific. (n.d.). Analysis of VOCs According to EPA Method 8260.
- SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS.
- Georgia Department of Natural Resources. (2021). LABORATORY SOP FOR EPA METHOD 8260B/624: VOLATILE ORGANIC COMPOUNDS BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY (GC/MS): CAPILLARY COLUMN TECHNIQUE.
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Cambridge Isotope Laboratories, Inc. (n.d.). 1,3,5-Trichlorobenzene (D₃, 98%). Retrieved from .
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HPC Standards. (n.d.). D3-1,3,5-Trichlorobenzene. Retrieved from .
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Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from .
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Application Note: Utilizing 1,3,5-Trichlorobenzene-d3 as a Surrogate Standard for Robust Soil Analysis
An Application Note for Researchers and Scientists
Authored by: Gemini, Senior Application Scientist
Abstract and Introduction
The quantitative analysis of organic compounds in complex environmental matrices, such as soil, is fraught with challenges that can compromise analytical accuracy and precision. Analyte losses during sample preparation, matrix-induced signal suppression or enhancement, and instrumental variability are significant sources of error. To ensure data integrity, regulatory methods like those from the U.S. Environmental Protection Agency (EPA) mandate the use of surrogate standards.[1] A surrogate is a compound chemically similar to the target analytes but not expected to be present in the sample, which is added at a known concentration prior to extraction.[2] Its recovery provides a measure of the efficiency and accuracy of the entire analytical process for each specific sample.
This application note provides a detailed protocol and technical guidance for the use of 1,3,5-Trichlorobenzene-d3 as a surrogate standard for the analysis of volatile and semi-volatile organic compounds in soil. Deuterated standards, like this compound, are considered the gold standard for isotope dilution mass spectrometry (IDMS).[3] Because they are chemically and physically almost identical to their non-labeled counterparts, they co-elute chromatographically and exhibit the same behavior during extraction and ionization, making them ideal for correcting analytical variability.[4][5] This guide will detail the rationale, protocols for sample preparation, extraction, and GC/MS analysis, and quality control criteria to ensure the generation of high-quality, defensible data.
Principle of Isotope Dilution with a Surrogate Standard
The fundamental principle behind using a deuterated surrogate is isotope dilution. A known quantity of this compound is spiked into every sample, blank, and calibration standard before any preparation steps. Throughout the workflow—from extraction and cleanup to injection—any loss of target analyte is mirrored by a proportional loss of the surrogate standard.[3] Since the surrogate's initial concentration is known, its final measured concentration allows for the calculation of a recovery percentage. This recovery percentage is then used to correct the concentrations of the target analytes, thereby compensating for method-induced errors. The mass spectrometer distinguishes between the native analyte and the deuterated surrogate by their mass-to-charge (m/z) ratio difference, which is +3 for this compound.[6]
Caption: Principle of surrogate correction for analytical variability.
Properties of this compound
This compound is an ideal surrogate for a range of chlorinated hydrocarbons and other semi-volatile compounds. Its physical properties ensure it behaves similarly to many common soil contaminants during extraction and analysis.
| Property | Value | Source |
| Chemical Formula | C₆D₃Cl₃ | [6] |
| Molecular Weight | 184.47 g/mol | [6] |
| CAS Number | 1198-60-3 | [7] |
| Appearance | Solid | [6] |
| Melting Point | 56-60 °C | [6] |
| Boiling Point | 208 °C | [6] |
| Isotopic Purity | ≥98 atom % D | [6] |
| Solubility | Low in water; soluble in organic solvents like methanol, hexane, and dichloromethane. | [8] |
| Mass Shift | M+3 | [6] |
Experimental Protocol
This protocol is a generalized procedure and may require optimization based on specific soil types and target analytes. It is based on principles outlined in U.S. EPA SW-846 methods.[9]
Materials and Reagents
-
Standards: this compound (≥98% purity), certified target analyte standards.
-
Solvents: Purge-and-trap grade Methanol, Hexane, Dichloromethane, Acetone (pesticide residue grade or equivalent).
-
Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours), organic-free reagent water.
-
Glassware: 40 mL VOA vials with PTFE-lined septa, volumetric flasks, gas-tight syringes, concentrator tubes.
-
Equipment: Analytical balance, vortex mixer, centrifuge, purge-and-trap concentrator, Gas Chromatograph/Mass Spectrometer (GC/MS).
Preparation of Standards
-
Surrogate Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound neat material. Dissolve in methanol in a 10 mL volumetric flask.
-
Surrogate Spiking Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol. This solution will be used to spike samples. The goal is to achieve a final concentration in the prepared sample that is near the midpoint of the calibration range.
-
Calibration Standards: Prepare a series of calibration standards containing the target analytes and the surrogate standard. Spike each calibration level with the same amount of surrogate spiking solution as the samples. A typical concentration for the surrogate might be 40 µg/L in the final extract.
Sample Collection and Preservation
For volatile compounds, sample integrity begins in the field. Soil samples should be collected with minimal disturbance to prevent volatilization losses.[10]
-
Field Preservation: Use a soil coring device to collect approximately 5 grams of soil and immediately extrude it into a pre-weighed 40 mL VOA vial containing 10 mL of methanol.[11] This is the preferred method for volatile analytes.
-
Unpreserved Samples: If field preservation is not possible, collect the sample in a sealed container, cool to 4°C, and ship to the lab for extraction within 48 hours.[12]
Sample Extraction and Preparation
Caption: Workflow for soil sample extraction and analysis.
-
Determine Soil Weight: Weigh the vial containing the soil and methanol. Subtract the pre-weighed vial and methanol weight to obtain the wet weight of the soil.[11] A separate soil aliquot must be taken for moisture content determination to report final results on a dry weight basis.[10]
-
Spiking: For samples not preserved in the field with a surrogate-spiked solution, add a precise volume (e.g., 100 µL) of the 10 µg/mL surrogate spiking solution directly into the methanol.
-
Extraction: Vortex the sample vial for 2 minutes to ensure thorough mixing of the methanol with the soil.
-
Sedimentation: Allow the soil to settle. If necessary, centrifuge the vial to obtain a clear supernatant.
-
Preparation for Analysis (Purge and Trap): Add a specific volume of organic-free reagent water to a purge tube. Spike with any internal standards. Carefully withdraw an aliquot (e.g., 100 µL) of the methanol extract from the sample vial and inject it into the purge tube below the water surface.[9]
-
Analysis: Immediately analyze the sample using the purge-and-trap GC/MS system.
Instrumental Analysis: GC/MS Parameters
The following are typical starting parameters for the analysis of chlorinated benzenes. The system must be optimized to ensure proper separation and detection. An inert flow path is crucial for trace-level analysis.[13]
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Provides good resolution for a wide range of semi-volatile compounds. |
| Inlet | Split/Splitless, 250°C | Ensures efficient volatilization of analytes. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A general-purpose temperature program suitable for separating compounds with a range of boiling points. |
| MS Interface | 280°C | Prevents condensation of analytes between the GC and MS. |
| MS Source | 230°C | Standard temperature for electron ionization. |
| MS Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode provides higher sensitivity for target analytes. Full Scan is used for identification of unknowns. |
| Quantitation Ions | 1,3,5-TCB-d3: m/z 186, 184, 1511,3,5-TCB: m/z 180, 182, 145 | Select characteristic, abundant ions for quantification and qualification. |
Data Analysis and Quality Control
Surrogate Recovery Calculation
The percentage recovery of the surrogate is a critical QC measure. It is calculated for every sample.
Formula: Surrogate Recovery (%) = (Concentration Found / Concentration Spiked) x 100
Acceptance Criteria
Surrogate recovery limits are established by regulatory bodies or internal laboratory Standard Operating Procedures (SOPs). These limits are statistically determined from method performance data.[14] If a surrogate recovery is outside the acceptance window, corrective action is required.
| QC Parameter | Typical Acceptance Limits | Corrective Action if Failed |
| Surrogate Recovery | 70 - 130% | Check for matrix interference. If matrix effects are suspected, the sample may need to be diluted and re-analyzed. Qualify data as estimated (J-flag).[15] |
| Surrogate Recovery <10% | N/A | Indicates a significant problem with the extraction or analysis. Data should be rejected (R-flag) and the sample re-prepped and re-analyzed.[15] |
| Method Blank | Below Reporting Limit | If contaminated, identify and eliminate the source. Re-prepare and re-analyze all samples associated with the contaminated blank. |
| Laboratory Control Sample (LCS) | 80 - 120% | Indicates if the analytical process is in control. If failed, the entire batch must be re-prepped and re-analyzed.[2] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Surrogate Recovery | Inefficient extraction; Analyte loss during concentration; Active sites in the GC system; Severe matrix suppression. | Ensure proper vortexing/sonication time. Check for leaks in the purge-and-trap system. Perform inlet maintenance. Dilute sample to mitigate matrix effects. |
| High Surrogate Recovery | Co-eluting interference from the matrix; Incorrect spiking concentration. | Check chromatogram for interferences. Verify standard and spiking solution concentrations. Dilute sample to mitigate matrix effects. |
| Variable Surrogate Recovery | Inconsistent sample preparation; Non-homogenous sample matrix; Inconsistent injection volumes. | Ensure consistent and reproducible execution of the SOP. Thoroughly homogenize samples before subsampling. Check autosampler for proper function. |
Conclusion
The use of this compound as a surrogate standard is an essential and robust practice for the accurate quantification of organic contaminants in soil. Its chemical properties closely mimic those of many priority pollutants, and its isotopic label allows for precise differentiation and quantification using mass spectrometry. By compensating for variability in sample extraction and instrumental analysis, this approach significantly enhances the reliability and defensibility of environmental data. Adherence to the detailed protocols and quality control measures outlined in this guide will enable researchers and scientists to achieve high-quality results in their soil analysis endeavors.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide.
- U.S. Army Cold Regions Research and Engineering Laboratory. (n.d.). Preparing Soil Samples for Volatile Organic Compound Analysis. Defense Technical Information Center.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- British Columbia Ministry of Environment & Climate Change Strategy. (2017). Volatile Organic Compounds in Soil – PBM.
- Washington State Department of Ecology. (2004). Implementation Memorandum #5 Collecting and Preparing Soil Samples for VOC Analysis.
- U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds.
- Nevada Division of Environmental Protection. (1999). SOIL SAMPLING FOR VOLATILE COMPOUNDS.
- Magnus, V., et al. (1980). Metabolism of Deuterated Indole-3-Acetic Acids in Pea Cuttings. Plant Physiology.
- Sigma-Aldrich. (n.d.). This compound.
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- U.S. Environmental Protection Agency. (n.d.). Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).
- Guidechem. (n.d.). 1,3,5-Trichlorobenzene.
- Wikipedia. (n.d.). 1,3,5-Trichlorobenzene.
- Government of Canada. (n.d.). Fact sheet: 1,3,5-trichlorobenzene.
- Ontario.ca. (2021). Protocol for Analytical Methods Used in the Assessment of Properties under Part XV.1 of the Environmental Protection Act and Excess Soil.
- U.S. Environmental Protection Agency. (n.d.). Field Sampling Plan.
- Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
- Agilent. (n.d.). EPA Groundwater Standards.
- Arizona Department of Environmental Quality. (1998). Addressing Spike and Surrogate Recovery as They Relate to Matrix Effects in Water, Air, Sludge and Soilmatrices Policy.
- U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry.
- U.S. Environmental Protection Agency. (1984). Health Assessment Document For Chlorinated Benzenes.
- U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
- Velocity Scientific Solutions. (n.d.). EPA 500 Methods.
- Lab Alliance. (n.d.). Highly Sensitive Determination of Contaminants in Surface Water in the Context of the EU Water Framework Directive using Stir Bar Sorptive Extraction (SBSE) and GC-MS/MS.
- U.S. Geological Survey. (n.d.). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography.
- OI Analytical. (n.d.). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS).
- Anatune. (n.d.). Fully automated solution for the extraction of Non-Polar Pesticides by GC.
- Agilent. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition.
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solid phase extraction protocol using 1,3,5-Trichlorobenzene-d3
An Application Note and Protocol for the Solid Phase Extraction of 1,3,5-Trichlorobenzene-d3 in Aqueous Matrices
Authored by: A Senior Application Scientist
Introduction
Solid Phase Extraction (SPE) is a highly selective and efficient sample preparation technique that has become indispensable in modern analytical laboratories.[1] It surpasses traditional liquid-liquid extraction by reducing solvent consumption, improving reproducibility, and offering the potential for automation.[1][2] This application note provides a detailed protocol for the extraction of this compound from aqueous samples using reversed-phase SPE.
This compound is a deuterated stable isotope of 1,3,5-trichlorobenzene. Due to its chemical similarity to other chlorobenzenes and semi-volatile organic compounds (SVOCs), it is an ideal surrogate or internal standard for environmental analyses, such as those guided by U.S. Environmental Protection Agency (EPA) methods.[3][4][5] Spiking this compound into a sample before extraction allows for the precise monitoring and correction of analyte losses during the entire sample preparation and analysis workflow, thereby ensuring the trustworthiness and accuracy of the final results.
This guide is designed for researchers, scientists, and drug development professionals who require a robust method for isolating chlorobenzenes and similar compounds from complex aqueous matrices like groundwater, wastewater, or surface water.[6] We will delve into the causality behind each step of the protocol, providing a self-validating system grounded in established scientific principles.
Analyte Profile: this compound
Understanding the physicochemical properties of the analyte is the cornerstone of developing an effective SPE method.[7] this compound is a non-polar, hydrophobic compound, as indicated by its high LogP value. Its properties dictate the use of a reversed-phase SPE mechanism, where a non-polar stationary phase retains the analyte from a polar mobile phase (the aqueous sample).
| Property | Value | Source |
| Molecular Formula | C₆D₃Cl₃ | [8][9] |
| Molecular Weight | 184.47 g/mol | [9][10] |
| CAS Number | 1198-60-3 | [8][9] |
| Physical Form | Solid | |
| Boiling Point | 208 °C | |
| Melting Point | 56-60 °C | |
| XLogP3 | 4.2 | [10] |
| Isotopic Purity | ≥98 atom % D |
This table summarizes key properties of this compound relevant to SPE method development.
SPE Method: Rationale and Workflow
The primary interaction for retaining this compound on an SPE sorbent is the van der Waals force between the non-polar analyte and a non-polar stationary phase. An octadecyl-bonded silica (C18) sorbent is the most common and effective choice for this application.[11][12] The overall process involves conditioning the sorbent to activate it, loading the aqueous sample, washing away polar interferences, and finally eluting the analyte of interest with a strong non-polar solvent.
Caption: Workflow for the extraction of this compound.
Detailed Step-by-Step Protocol
This protocol is optimized for a 500 mL water sample using a standard C18 SPE cartridge. Volumes should be adjusted proportionally for different sample sizes or cartridge dimensions.
Part 1: Materials and Reagents
| Item | Specification |
| SPE Cartridge | C18-bonded silica, 500 mg / 6 mL |
| This compound Standard | 100 µg/mL in Methanol |
| Methanol (MeOH) | HPLC or Pesticide Grade |
| Dichloromethane (DCM) | Pesticide Grade |
| n-Hexane | Pesticide Grade |
| Reagent Water | Organic-free |
| Sulfuric Acid (H₂SO₄) | Concentrated, ACS Grade |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular |
| Glassware | Volumetric flasks, beakers, collection vials |
| SPE Manifold | Vacuum manifold capable of processing multiple samples |
| Nitrogen Evaporation System | For sample concentration |
Part 2: Sample Pre-treatment
Objective: To prepare the sample matrix for optimal analyte retention and to introduce the surrogate standard.
-
Measure Sample: Collect a 500 mL representative aqueous sample in a clean glass container.
-
Spike Surrogate: Add a known volume (e.g., 100 µL) of the this compound standard solution to the sample. This yields a concentration of 20 ng/L. Mix thoroughly.
-
Causality: Adding the surrogate at the very beginning ensures that it experiences the same potential losses as the target analytes throughout the entire process, providing an accurate measure of method recovery.[3]
-
-
Acidify Sample: Adjust the sample pH to < 2 by slowly adding concentrated H₂SO₄. Check the pH with pH paper.
-
Causality: Acidification helps to minimize the ionization of acidic interferences, making them less polar and potentially retained by the C18 sorbent. While not strictly necessary for the non-ionizable chlorobenzene, it is a common step in methods for broader SVOC analysis and can improve recovery for some compounds.[13]
-
-
Degas (Optional): If the sample contains dissolved gases, sonicate for 5-10 minutes.
-
Causality: Excess dissolved gas can form bubbles in the sorbent bed during sample loading, leading to channeling and reduced extraction efficiency.
-
Part 3: SPE Cartridge Conditioning
Objective: To remove storage solvents and activate the C18 stationary phase for interaction with the analytes.
-
Initial Wash: Place the C18 cartridges on the SPE manifold. Pass 10 mL of Dichloromethane (DCM) through each cartridge.
-
Causality: DCM is a strong solvent that effectively removes any organic contaminants from the sorbent bed and tubing.[13]
-
-
Activate Sorbent: Pass 10 mL of methanol through each cartridge.
-
Equilibrate Sorbent: Pass 10-20 mL of reagent water through each cartridge. Crucially, do not allow the sorbent to go dry from this point until the sample is loaded. [2][6] Leave about 1 cm of water above the sorbent bed.
-
Causality: This step displaces the methanol with water, making the sorbent environment compatible with the aqueous sample. If the sorbent dries, the C18 chains can collapse, drastically reducing their surface area and ability to retain analytes.
-
Part 4: Sample Loading
Objective: To pass the sample through the cartridge, retaining the analyte on the C18 sorbent.
-
Load Sample: Transfer the pre-treated sample to the cartridge reservoir.
-
Control Flow Rate: Apply a gentle vacuum to achieve a flow rate of approximately 10-15 mL/min.
-
Causality: A controlled, consistent flow rate is critical. If the flow is too fast, the analyte may not have sufficient residence time to interact with and be retained by the sorbent, leading to poor recovery. If it's too slow, the overall process time becomes impractical.
-
Part 5: Wash Step
Objective: To remove weakly retained, polar interferences without dislodging the analyte.
-
Wash Sorbent: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water.
-
Causality: This wash removes residual salts and highly polar matrix components that are not retained on the C18 sorbent but may be present in the interstitial spaces of the cartridge.
-
-
Dry Sorbent: Increase the vacuum and draw air through the cartridge for 10-20 minutes to remove all residual water.
-
Causality: Thorough drying is essential. Residual water in the eluate can interfere with subsequent GC analysis and can reduce the efficiency of the elution solvent.[14]
-
Part 6: Elution
Objective: To desorb the analyte from the sorbent using a strong, non-polar organic solvent.
-
Place Collection Vials: Place appropriately labeled collection vials inside the manifold.
-
First Elution: Add 5 mL of Dichloromethane (or a 1:1 mixture of acetone:hexane) to the cartridge.[13] Allow it to soak the sorbent for 1-2 minutes.
-
Causality: The soak step allows the elution solvent to fully penetrate the sorbent bed and disrupt the hydrophobic interactions between the analyte and the C18 chains, facilitating efficient desorption.
-
-
Collect Eluate: Apply a gentle vacuum to slowly draw the solvent through the cartridge and into the collection vial. A slow flow rate (1-2 mL/min) is recommended for maximum elution efficiency.
-
Second Elution: Repeat the elution with a second 5 mL aliquot of the solvent to ensure complete recovery of the analyte.
-
Causality: Two smaller volume elutions are generally more effective than one large volume elution.[15]
-
Part 7: Eluate Post-Treatment
Objective: To remove residual water and concentrate the sample for instrumental analysis.
-
Dry Eluate: Pass the collected eluate through a small column of anhydrous sodium sulfate to remove any remaining traces of water.
-
Concentrate: Concentrate the eluate to a final volume of 1.0 mL using a gentle stream of nitrogen in an evaporation system.
-
Final Sample: The sample is now ready for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS). The recovery of this compound is used to calculate the extraction efficiency and correct the concentrations of any target chlorobenzene analytes.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid phase extraction of this compound from aqueous matrices. By utilizing a reversed-phase C18 sorbent and carefully controlling each step of the process—from sample pre-treatment to final elution—researchers can achieve high, reproducible recoveries. The use of this compound as a surrogate standard is a critical component of a robust quality control system, ensuring the integrity and accuracy of analytical data for chlorobenzenes and other semi-volatile organic compounds.
References
-
11 PubMed.
-
7 LCGC International.
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12 ResearchGate.
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2 Sigma-Aldrich.
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8 Cambridge Isotope Laboratories, Inc.
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16 Agilent.
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Sigma-Aldrich.
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3 U.S. Environmental Protection Agency.
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4 Shimadzu.
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5 LabRulez GCMS.
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6 U.S. Environmental Protection Agency.
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1 SCION Instruments.
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13 UCT, Inc.
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10 PubChem.
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17 PubMed.
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14 Applied Separations.
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18 Phenomenex.
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19 The Analytical Scientist.
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15 Thermo Fisher Scientific - US.
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20 Velocity Scientific Solutions.
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21 MDPI.
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22 HPC Standards.
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9 Santa Cruz Biotechnology.
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- 10. This compound | C6H3Cl3 | CID 12277324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Determination of chlorobenzenes in water by solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 17. High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Quantitative Analysis of Chlorinated Benzenes in Environmental Matrices Using 1,3,5-Trichlorobenzene-d3 as an Internal Standard by GC-MS
Abstract
This application note presents a robust and validated methodology for the quantification of chlorinated benzenes in environmental samples using gas chromatography-mass spectrometry (GC-MS). To ensure accuracy and precision, especially when dealing with complex matrices, 1,3,5-Trichlorobenzene-d3 is employed as an internal standard. The use of a deuterated internal standard is critical for compensating for variations during sample preparation and instrumental analysis.[1][2][3] This document provides a comprehensive guide, including sample preparation, instrument parameters, calibration procedures, and quality control measures, intended for researchers and analytical scientists.
Introduction
Chlorinated benzenes are a group of synthetic organic compounds that have seen widespread use as solvents, pesticides, and chemical intermediates.[4] Their persistence and potential toxicity make them a significant environmental concern, necessitating sensitive and accurate monitoring methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these compounds due to its high sensitivity and specificity.[5][6]
The inherent complexity of environmental samples (e.g., soil, water, sediment) can introduce variability during the analytical workflow, from extraction to injection. To counteract these matrix effects and other potential errors, the use of an internal standard is indispensable.[7] An ideal internal standard should closely mimic the chemical and physical properties of the target analytes.[2] Deuterated compounds, such as this compound, serve as excellent internal standards for chlorinated benzenes because they co-elute with the target analytes and exhibit similar behavior during extraction and ionization, but are distinguishable by their mass-to-charge ratio.[6][8] This ensures reliable quantification by correcting for analyte loss during sample preparation and fluctuations in instrument response.[3]
This guide details a comprehensive protocol for the quantification of various chlorinated benzenes, leveraging the advantages of this compound as an internal standard.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Hexane, Acetone (Pesticide residue grade or higher)
-
Standards:
-
Reagents:
-
Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)
-
Purified Water (Milli-Q or equivalent)
-
-
Glassware:
-
Volumetric flasks, pipettes, and syringes
-
Scintillation vials with PTFE-lined caps
-
Separatory funnels
-
Concentrator tubes (e.g., Kuderna-Danish)
-
-
Solid Phase Extraction (SPE) Cartridges: C18 or as appropriate for the sample matrix.
Experimental Protocols
Preparation of Standard Solutions
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with hexane.
Analyte Stock Solution (100 µg/mL): Prepare a mixed stock solution containing all target chlorinated benzenes by accurately weighing and dissolving the appropriate amount of each standard in hexane in a 100 mL volumetric flask.
Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution with hexane to achieve the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Fortify each calibration standard with the internal standard stock solution to a constant concentration (e.g., 5 µg/mL).
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Below are general protocols for water and soil/sediment samples.
Aqueous Samples (e.g., Drinking Water, Wastewater) - Liquid-Liquid Extraction (LLE):
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 60 mL of dichloromethane (DCM) to the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate and drain the lower organic layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM.
-
Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.[12]
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
Soil/Sediment Samples - Solvent Extraction:
-
Weigh 10 g of the homogenized sample into a beaker.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Transfer the mixture to an extraction thimble and perform a Soxhlet extraction for 16-24 hours with a 1:1 mixture of hexane and acetone.[13]
-
Alternatively, use an accelerated solvent extraction (ASE) system with appropriate parameters.[13]
-
Concentrate the extract to a final volume of 1 mL.
Instrumental Analysis: GC-MS
An Agilent 8890 GC coupled to a 7000D Triple Quadrupole MS or equivalent is recommended.[14]
GC Conditions:
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[5][6] |
| Inlet Temperature | 280 °C[6][14] |
| Injection Mode | Splitless (1 µL injection volume)[13] |
| Oven Program | Initial 60°C for 2 min, ramp at 5 °C/min to 190°C, then 20 °C/min to 280°C, hold for 5 min.[13][15] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
MS Conditions:
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[5][15] |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
Selected Ion Monitoring (SIM) Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Monochlorobenzene | 112 | 77, 114 |
| 1,2-Dichlorobenzene | 146 | 111, 148 |
| 1,3-Dichlorobenzene | 146 | 111, 148 |
| 1,4-Dichlorobenzene | 146 | 111, 148 |
| 1,2,3-Trichlorobenzene | 180 | 145, 182 |
| 1,2,4-Trichlorobenzene | 180 | 145, 182 |
| 1,3,5-Trichlorobenzene | 180 | 145, 182 |
| This compound (IS) | 183 | 147, 185 |
| Tetrachlorobenzene isomers | 214 | 179, 216 |
| Pentachlorobenzene | 250 | 215, 252 |
| Hexachlorobenzene | 284 | 249, 286 |
Calibration and Quantification
A calibration curve is constructed by plotting the response factor (RF) against the concentration of the analyte.
Response Factor (RF) Calculation: RF = (Area of Analyte Peak / Area of IS Peak) / (Concentration of Analyte / Concentration of IS)
Quantification: The concentration of the analyte in the sample is calculated using the following equation:
Concentration of Analyte = (Area of Analyte Peak / Area of IS Peak) * (Concentration of IS / RF)
A linear regression of the calibration curve should yield a correlation coefficient (r²) of >0.99.[5]
Data and Results
Table 1: Example Calibration Data
| Concentration (µg/mL) | Analyte Area | IS Area | Response Factor |
| 0.1 | 15,000 | 500,000 | 0.150 |
| 0.5 | 78,000 | 510,000 | 0.153 |
| 1.0 | 155,000 | 505,000 | 0.155 |
| 5.0 | 760,000 | 495,000 | 0.154 |
| 10.0 | 1,520,000 | 500,000 | 0.152 |
| 20.0 | 3,050,000 | 498,000 | 0.153 |
| Mean RF | 0.153 | ||
| RSD (%) | 1.2% |
Table 2: Sample Quantification Example
| Sample ID | Analyte Area | IS Area | Calculated Conc. (µg/mL) |
| Water-A | 25,000 | 480,000 | 0.34 |
| Soil-B | 180,000 | 490,000 | 2.40 |
Quality Control
To ensure the reliability of the results, a rigorous quality control protocol should be followed:
-
Method Blank: A clean matrix sample processed alongside the analytical batch to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of analytes to assess method accuracy. Recoveries should typically be within 70-130%.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A duplicate sample spiked with a known concentration of analytes to evaluate matrix effects and precision.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically to check instrument performance.
Workflow and Pathway Visualization
Experimental Workflow Diagram
Caption: Workflow for chlorinated benzene analysis.
Internal Standard Logic Diagram
Caption: Role of the internal standard in quantification.
Conclusion
The method described in this application note provides a reliable and accurate approach for the quantification of chlorinated benzenes in environmental samples. The use of this compound as an internal standard is crucial for correcting analytical variability, thereby ensuring high-quality data. This protocol is suitable for routine environmental monitoring and research applications where precise and accurate measurements of chlorinated benzenes are required.
References
- Analytical Procedure for the Determination of Chlorobenzenes in Sediments. (n.d.).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide - Benchchem. (n.d.).
- The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (n.d.).
- Method For Collection And Analysis Of Chlorobenzenes - epa nepis. (n.d.).
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
- Deuterated internal standards and bioanalysis by AptoChem. (n.d.).
- (PDF) Analytical Procedure for the Determination of Chlorobenzenes in Sediments. (2016, October 24).
- A Comparative Guide to Analytical Methods for Trace-Level Detection of Chlorinated Benzenes - Benchchem. (n.d.).
- Locating and Estimating Sources of Chlorobenzenes - EPA. (n.d.).
- Application Note: High-Throughput Analysis of Chlorinated Aromatic Compounds in Environmental Samples using GC-MS with a Deuterated Internal Standard - Benchchem. (n.d.).
- The GC chromatogram of chlorobenzenes standards. - ResearchGate. (n.d.).
- A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.).
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. (n.d.).
- D3-1,3,5-Trichlorobenzene | C6Cl3D3 | 688811 | 1198-60-3 - HPC Standards Inc. (n.d.).
- This compound | LGC Standards. (n.d.).
- This compound | CAS 1198-60-3 | SCBT. (n.d.).
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
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- 10. This compound | LGC Standards [lgcstandards.com]
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- 13. researchgate.net [researchgate.net]
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Application Note: High-Recovery Liquid-Liquid Extraction for Semi-Volatile Organic Compounds Using a 1,3,5-Trichlorobenzene-d3 Internal Standard
Abstract
This application note provides a detailed protocol for the quantitative analysis of semi-volatile organic compounds (SVOCs) in aqueous matrices using liquid-liquid extraction (LLE). The method incorporates 1,3,5-Trichlorobenzene-d3 as a robust internal standard (IS) to ensure high accuracy and precision, aligning with the principles outlined in U.S. EPA Method 8270.[1] By compensating for variations during sample preparation and analysis, this deuterated standard improves method reliability for researchers, environmental scientists, and drug development professionals engaged in trace-level quantification of chlorinated aromatic compounds and other priority pollutants.
Introduction: The Rationale for a Stable Isotope Labeled Internal Standard in LLE
Liquid-liquid extraction (LLE) is a cornerstone technique for separating and concentrating analytes from complex sample matrices based on their differential solubility in two immiscible liquid phases.[2][3] It is widely employed in environmental analysis, pharmaceutical research, and food safety for its simplicity and effectiveness.[1] However, the multi-step nature of LLE—involving vigorous mixing, phase separation, and solvent evaporation—can introduce variability and potential analyte loss, compromising quantitative accuracy.
To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS, such as this compound, is a form of the analyte where several hydrogen atoms are replaced by deuterium.[4] This mass shift allows it to be distinguished by a mass spectrometer, yet its physicochemical properties are nearly identical to the unlabeled (native) analytes of interest.[5]
The Causality of Improved Accuracy: By adding a known quantity of this compound to the sample at the very beginning of the workflow, it acts as a chemical mimic. It experiences the same extraction inefficiencies, matrix effects, and instrumental variations as the target analytes. Therefore, the ratio of the analyte signal to the IS signal provides a corrected, and far more accurate, measure of concentration than external calibration alone. This ratiometric approach is fundamental to building a self-validating and trustworthy analytical system.
Spotlight on the Internal Standard: this compound
This compound is an ideal internal standard for the analysis of neutral semi-volatile compounds, particularly other chlorinated benzenes, polychlorinated biphenyls (PCBs), and organochlorine pesticides.[3][6] Its properties make it a reliable choice for methods employing Gas Chromatography-Mass Spectrometry (GC-MS).
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆D₃Cl₃ | [6] |
| Molecular Weight | 184.47 g/mol | |
| Boiling Point | 208 °C | |
| LogP (Octanol-Water) | 4.2 | [7] |
| Isotopic Purity | Typically ≥98 atom % D |
Its high LogP value indicates significant hydrophobicity, ensuring it partitions efficiently from an aqueous sample into a non-polar organic solvent like dichloromethane. Its boiling point is well within the range of SVOCs analyzed by GC-MS, ensuring similar chromatographic behavior to a wide range of priority pollutants.[2]
Experimental Workflow: From Sample to Analysis
The following protocol is optimized for the extraction of neutral SVOCs from a 1-liter aqueous sample, such as groundwater or wastewater, consistent with the framework of EPA Method 8270D/E.[1]
Diagram of the LLE Protocol
Caption: Workflow for LLE of SVOCs using a deuterated internal standard.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
This compound IS Stock Solution: 100 µg/mL in methanol.
-
Solvent: Dichloromethane (DCM), pesticide residue grade or higher.
-
Drying Agent: Anhydrous sodium sulfate, granular. Heat at 400°C for 4 hours before use and store in a desiccator.
-
Glassware: 2L separatory funnel with PTFE stopcock, Kuderna-Danish (K-D) concentrator apparatus or equivalent (e.g., nitrogen evaporator), 2 mL GC autosampler vials. All glassware must be scrupulously cleaned and solvent-rinsed.[3]
-
Sample: 1 L aqueous sample, collected in a pre-cleaned amber glass bottle.
Procedure:
-
Internal Standard Spiking: To a 1 L aqueous sample, add 100 µL of the 100 µg/mL this compound stock solution. This results in a final concentration of 10 µg/L in the sample. Mix by inversion.
-
pH Adjustment (Analyte-Dependent): For neutral compounds like chlorinated benzenes and PCBs, extraction can proceed at the sample's native pH (typically 5-9). For a broad-spectrum SVOC analysis including acidic and basic compounds, sequential extractions at different pH values are required (e.g., pH > 11 for base/neutrals, then pH < 2 for acids).[8] This protocol focuses on the neutral extraction.
-
First Extraction: Transfer the spiked sample to a 2L separatory funnel. Add 60 mL of DCM. Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The organic DCM layer will be on the bottom.
-
Collect Organic Phase: Drain the lower DCM layer into a collection flask (e.g., the K-D concentrator flask).
-
Repeat Extraction: Perform two more extractions on the aqueous sample using fresh 60 mL aliquots of DCM each time. Combine all three DCM extracts in the K-D flask.
-
Drying the Extract: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the dried extract to a final volume of 1.0 mL using a K-D apparatus or a gentle stream of nitrogen.
-
Final Preparation: Transfer the 1.0 mL concentrated extract to a labeled 2 mL GC vial for analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis should be performed on a GC-MS system capable of meeting the criteria set forth in EPA Method 8270.[2]
Typical GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | Restek Rxi®-5sil MS (30m x 0.25mm, 0.25µm) or equivalent | A 5% diphenyl / 95% dimethyl polysiloxane phase provides excellent separation for a wide range of semi-volatile compounds.[8] |
| Carrier Gas | Helium at 1.5 mL/min (constant flow) | Inert gas standard for GC-MS, providing good chromatographic efficiency.[8] |
| Injection | 1 µL, Splitless at 250 °C | Maximizes transfer of trace analytes onto the column for best sensitivity.[8] |
| Oven Program | 40°C (hold 3 min), ramp 15°C/min to 240°C, then 20°C/min to 320°C | This temperature program effectively separates SVOCs with a wide range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of less volatile analytes before entering the source.[8] |
| MS Source Temp | 250 °C | Promotes proper ionization while minimizing thermal degradation.[8] |
| Acquisition Mode | Full Scan (e.g., 40-500 amu) or Selected Ion Monitoring (SIM) | Full scan is used for identification and general screening. SIM provides higher sensitivity for target compound quantification.[9] |
Data Analysis and Method Validation
Quantification is based on the principle of internal standardization. A multi-point calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Key Validation Parameters (based on EPA Method 8270D):
| Parameter | Acceptance Criteria | Purpose |
| Linearity (RSD) | ≤ 15% Relative Standard Deviation (RSD) for Response Factors | Ensures the detector response is proportional to concentration across the working range.[10] |
| Internal Standard Response | Area counts must be within 50% to 200% of the mid-point calibration standard | Monitors for significant signal suppression or enhancement caused by the sample matrix.[11] |
| Analyte Recovery (Matrix Spike) | Typically 70-130% (analyte and matrix dependent) | Measures the efficiency of the extraction process for a specific sample type. |
Example Calculation: The concentration of an analyte is calculated using the average relative response factor (RRF) from the calibration:
Concentration (µg/L) = (Aₓ * Iₛ) / (Aᵢₛ * RRF * V₀)
Where:
-
Aₓ = Peak area of the analyte
-
Iₛ = Amount of internal standard added (ng)
-
Aᵢₛ = Peak area of the internal standard
-
RRF = Average Relative Response Factor from calibration
-
V₀ = Volume of sample extracted (L)
Conclusion: A Framework for Trustworthy Results
This application note outlines a robust LLE protocol for the analysis of SVOCs, grounded in the principles of authoritative methods like EPA 8270. The strategic incorporation of this compound as an internal standard is a critical element, providing a self-validating system that corrects for procedural and instrumental variability. By explaining the causality behind experimental choices—from standard selection to pH adjustment and GC-MS parameters—this guide provides researchers with the framework to generate high-quality, defensible data for even the most challenging environmental and pharmaceutical analyses.
References
-
U.S. EPA. (n.d.). EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. Retrieved from [Link]
-
U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
U.S. EPA. (2016). Method 608.3: Organochlorine Pesticides and PCBs by GC/HSD. Retrieved from [Link]
-
Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Retrieved from [Link]
-
Harrad, S., & Stuart, B. (2009). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Analytical and Bioanalytical Chemistry, 394(1), 1-19. Retrieved from [Link]
- López-Roldán, P., et al. (2008). Determination of organochlorine pesticides and polychlorinated biphenyls in human serum using headspace solid-phase microextraction and gas chromatography-electron capture detection.
-
Shimadzu Corporation. (n.d.). Analysis of PCBs and Organochlorinated Pesticides in River Water Using Simultaneous Scan/MRM Measurement in GC. Retrieved from [Link]
-
Conka, K., et al. (2005). Simple solid-phase extraction method for determination of polychlorinated biphenyls and selected organochlorine pesticides in human serum. Journal of Chromatography A, 1084(1-2), 33-38. Retrieved from [Link]
-
U.S. EPA. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry, part of Test Methods for Evaluating Solid. Retrieved from [Link]
-
U.S. EPA. (1998). Method 8270D (SW-846). Retrieved from [Link]
-
U.S. EPA. (1994). Method 8270B. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Trichlorobenzene. Retrieved from [Link]
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- 7. 1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
Troubleshooting & Optimization
troubleshooting 1,3,5-Trichlorobenzene-d3 recovery issues
An indispensable tool in quantitative analysis, particularly for semi-volatile organic compounds (SVOCs), 1,3,5-Trichlorobenzene-d3 (1,3,5-TCB-d3) serves as a robust internal standard. Its chemical similarity to a range of chlorinated analytes ensures it mirrors their behavior through extraction, cleanup, and chromatographic analysis, thereby correcting for variations in sample processing and instrument response.[1][2] However, achieving consistent and acceptable recovery of 1,3,5-TCB-d3 itself is paramount for data integrity.[3][4] Low or erratic recovery is a clear indicator of systemic issues that can compromise the accuracy and reliability of your results.
This technical support center provides a structured troubleshooting guide and frequently asked questions to help you diagnose and resolve recovery issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated analogue of 1,3,5-Trichlorobenzene. It is a semi-volatile organic compound (SVOC) that is solid at room temperature.[5][6] In mass spectrometry, an internal standard (IS) is a compound added in a known, constant amount to all samples, blanks, and calibration standards.[7] A deuterated standard is considered the "gold standard" because its physical and chemical properties are nearly identical to the non-deuterated (native) analyte.[2][8] It co-elutes with the native compound but is distinguished by its higher mass. This allows it to accurately compensate for analyte loss during sample preparation and for variations in instrument performance (e.g., injection volume, matrix-induced ion suppression/enhancement).[1][3][8]
| Property | Value | Source |
| Molecular Formula | C₆D₃Cl₃ | [9][10] |
| Molecular Weight | ~184.47 g/mol | [5][11] |
| Physical Form | White crystalline solid | [5] |
| Boiling Point | 208 °C | [6] |
| Melting Point | 56-60 °C | [6] |
| Log P (Octanol/Water) | 4.2 | [11] |
| Solubility | Low in water; soluble in organic solvents like hexane, acetone, methanol.[12][13] |
Q2: What is a typical acceptable recovery range for this compound?
Acceptable recovery ranges are typically defined by regulatory methods or internal laboratory quality control criteria. For many semi-volatile methods, such as those based on EPA Method 8270, recovery limits for internal standards are often set between 70% and 130%.[14][15] However, some methods may have broader or tighter requirements. Consistently falling outside of a 20-30% deviation from the expected response is a signal to investigate the analytical process.[7] The key is not just the absolute recovery, but its consistency across a batch of samples.
Q3: Can the response of a deuterated standard be different from its native analog?
Yes, even under ideal conditions, the mass spectrometric response of a deuterated standard may not be 100% identical to its native counterpart on an equimolar basis.[16] This is due to subtle differences in ionization and fragmentation efficiencies. However, this difference should be consistent and is accounted for by the calibration curve, which uses the ratio of the analyte response to the internal standard response. The primary role of the IS is to correct for variability during the analytical process.[3]
Troubleshooting Guide for Poor Recovery
Low or inconsistent recovery of 1,3,5-TCB-d3 is a critical issue that must be resolved. The following guide provides a systematic approach to identifying the root cause.
Systematic Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting poor internal standard recovery.
Q4: My 1,3,5-TCB-d3 recovery is consistently low across all samples and standards. What should I check first?
This often points to a systemic issue rather than a matrix-specific problem.
Potential Cause 1: Standard Preparation Error The concentration of the spiking solution may be incorrect due to a calculation error, dilution mistake, or solvent evaporation from a loose cap.
-
Solution: Prepare a fresh internal standard spiking solution from the neat material or a certified stock. Have a colleague double-check all calculations and dilutions.
Potential Cause 2: Volatility Losses during Sample Concentration 1,3,5-TCB-d3 is a semi-volatile compound and can be lost during aggressive solvent evaporation steps (e.g., nitrogen blowdown).[17]
-
Solution:
-
Reduce Temperature: Ensure the water bath temperature during nitrogen evaporation does not exceed 35-40°C.
-
Control Gas Flow: Use a gentle stream of nitrogen, just enough to create a small dimple on the solvent surface.
-
Use a Keeper Solvent: When evaporating to a low volume, add a small amount of a high-boiling, non-interfering solvent (e.g., isooctane or toluene) to act as a "keeper."
-
Avoid Complete Dryness: Never evaporate the sample to complete dryness. This is a primary cause of loss for semi-volatile compounds.[18]
-
Potential Cause 3: Adsorption to Active Sites Chlorinated and aromatic compounds are prone to adsorption onto active sites in the analytical flow path. This includes glassware, autosampler vials, and especially the GC inlet liner.[13][19]
-
Solution:
-
Use Deactivated Glassware: Ensure all glassware (flasks, tubes, etc.) is properly silanized or purchased as deactivated.
-
Use High-Quality Vials: Employ autosampler vials with deactivated glass inserts.
-
Perform Inlet Maintenance: The GC inlet is a common culprit. Replace the inlet liner and septum. Use a high-quality, deactivated liner specifically designed for trace analysis.[20]
-
Q5: My 1,3,5-TCB-d3 recovery is poor in my samples but looks fine in my calibration standards. Why?
This pattern strongly suggests a matrix effect or an issue with the sample extraction procedure. The internal standard is designed to correct for these issues, but if its own recovery is compromised, the correction is invalid.[4]
Potential Cause 1: Inefficient Extraction from the Sample Matrix The chosen extraction solvent or technique may not be effectively partitioning the 1,3,5-TCB-d3 from the sample matrix (e.g., soil with high organic content, fatty tissue).[17]
-
Solution:
-
Verify Solvent Choice: Ensure the extraction solvent has the appropriate polarity. For QuEChERS methods, acetonitrile is common, but for semi-volatiles in soil, a mix of acetone and hexane may be more effective.[21]
-
Increase Extraction Energy: Ensure adequate shaking or vortexing time and intensity to facilitate solvent-matrix interaction.[22]
-
Check pH: The pH of the sample can affect the extraction efficiency of some compounds. While 1,3,5-TCB-d3 is neutral, pH can alter the matrix characteristics.
-
Evaluate Matrix Modifiers: For complex matrices, adding salts (as in QuEChERS) helps to force the partitioning of analytes into the organic layer.[23]
-
Potential Cause 2: Matrix-Induced Degradation While 1,3,5-TCB-d3 is generally stable, highly aggressive matrices (e.g., containing strong oxidizing or reducing agents) could potentially cause degradation. Slow biodegradation in certain environmental samples is also possible over long periods.[24]
-
Solution:
-
Timing of IS Addition: Add the internal standard to the sample as early as possible in the workflow so that it experiences the same conditions as the native analyte.[8]
-
Sample Storage: Ensure samples are stored correctly (e.g., frozen or refrigerated) to minimize biological activity prior to extraction.
-
Potential Cause 3: Co-extractive Interference during Cleanup If using a cleanup step like dispersive SPE (d-SPE) in a QuEChERS protocol, the sorbent material could be inadvertently removing the internal standard.
-
Solution:
-
Verify Sorbent Choice: Ensure the d-SPE sorbent (e.g., PSA, C18, GCB) is appropriate for your analytes and matrix. Graphitized carbon black (GCB) is very effective at removing pigments but can also adsorb planar molecules like trichlorobenzene. If using GCB, test recovery with and without it to confirm it is not the source of the loss.
-
Q6: I don't see a peak for 1,3,5-TCB-d3 at all, or it is extremely small. What happened?
Seeing no peak is an acute problem that points to a complete failure in one of the key steps.
Potential Cause 1: Forgetting to Add the Internal Standard This is a simple but common human error, especially in high-throughput labs.
-
Solution: Implement a checklist system for sample preparation. When possible, use a colored dye in your IS solution (if it doesn't interfere with analysis) for visual confirmation.
Potential Cause 2: Incorrect MS Parameters The mass spectrometer may not be set to monitor for the correct ions.
-
Solution: Verify the ions being monitored in your SIM (Selected Ion Monitoring) or scan method. For 1,3,5-TCB-d3 (M+3), the primary ions should be in the m/z 183-189 range. The molecular ion cluster is typically used for quantification.
-
Quantifier Ion: m/z 186 (or 185 depending on software assignment)
-
Qualifier Ions: m/z 188 (or 187), m/z 149
-
Potential Cause 3: Severe GC System Issues A catastrophic failure in the GC system can prevent the analyte from reaching the detector.
-
Solution:
-
Check for Leaks: A major leak in the inlet or column fittings will prevent proper sample transfer.
-
Confirm Column Installation: Ensure the column is properly installed in both the inlet and the MS transfer line.[20]
-
Check Gas Flow: Verify that carrier gas is flowing at the correct rate.
-
Example Protocol: QuEChERS Extraction for SVOCs in Soil
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for extracting 1,3,5-TCB-d3 and other semi-volatile organic compounds from soil.[21][23]
Workflow Diagram
Caption: Experimental workflow for QuEChERS extraction from soil.
Step-by-Step Methodology
-
Sample Preparation: Weigh 5.0 (± 0.1) grams of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of your 1,3,5-TCB-d3 internal standard stock solution directly onto the soil.
-
Extraction Solvent: Add 10 mL of a 1:1 (v/v) mixture of acetone and n-hexane.[21]
-
Initial Extraction: Cap the tube tightly and vortex at high speed for 2 minutes to ensure thorough mixing and initial extraction.
-
Salting Out: Add the appropriate QuEChERS salt packet (a common formulation is 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl)). The MgSO₄ absorbs residual water and promotes phase separation.[22]
-
Phase Separation: Immediately cap and shake vigorously for 1 minute. Centrifuge the tube at 4,000 rpm for 5 minutes. This will separate the sample into a solid (soil), aqueous, and organic solvent layer.
-
Dispersive SPE (d-SPE) Cleanup: Carefully transfer 1 mL of the upper organic layer (supernatant) into a 2 mL d-SPE cleanup tube. A typical d-SPE tube for this application might contain 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA). PSA removes organic acids and other polar interferences.
-
Cleanup: Cap the d-SPE tube and vortex for 30 seconds. Centrifuge at high speed (e.g., 6,000 rpm) for 2 minutes.
-
Final Extract: Transfer the cleaned extract into a 2 mL autosampler vial. The sample is now ready for GC/MS analysis.
References
-
Cui, L., et al. (2021). Development and validation of an improved QuEChERS method for the extraction of semi-volatile organic compounds (SVOCs) from complex soils. RSC Advances. Available at: [Link]
-
Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. Available at: [Link]
-
Cichocki, A. (2024). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. Available at: [Link]
-
ResearchGate (2017). Recovery and internal standard. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12277324, this compound. Available at: [Link]
-
Agilent Technologies (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available at: [Link]
-
EURL-SRM (n.d.). The QuEChERS Method. Available at: [Link]
-
Teledyne Leeman Labs (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Available at: [Link]
-
Agilent Technologies (2020). Optimizing Conditions for GC/MS Analyses. Available at: [Link]
-
Agilent Technologies (n.d.). EPA Method 8270. Available at: [Link]
-
Alzweiri, M., et al. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Chromatographia. Available at: [Link]
-
Peterson, D. R., et al. (2022). Targeted and Nontargeted Detection and Characterization of Trace Organic Chemicals in Human Serum and Plasma Using QuEChERS Extraction. PubMed Central. Available at: [Link]
-
Reddit (2022). ICP-MS internal standard issues. Available at: [Link]
-
Snow, N. H. (2022). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. LCGC North America. Available at: [Link]
-
Welch Materials, Inc. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (2014). Toxicological Profile for Trichlorobenzenes. Available at: [Link]
-
Resolve Mass Spectrometry (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
-
Martínez-López, B., et al. (2017). Optimization and Application of a GC-MS Method for the Determination of Endocrine Disruptor Compounds in Natural Water. MDPI. Available at: [Link]
-
U.S. Environmental Protection Agency (2018). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Available at: [Link]
-
LGC Standards (n.d.). EPA Method 8270 Standards. Available at: [Link]
-
Government of Canada (2008). Fact sheet: 1,3,5-trichlorobenzene. Available at: [Link]
-
Deryło-Marczewska, A., et al. (2020). Adsorption of 1,2-Dichlorobenzene from the Aqueous Phase onto Activated Carbons and Modified Carbon Nanotubes. MDPI. Available at: [Link]
-
ResearchGate (2002). Adsorption of Chlorinated Compounds (Chlorobenzene, Chloroform, and Carbon Tetrachloride) on Microporous SiO2, Ag-Doped SiO2 and Natural and Dealuminated Clinoptilolites. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (2021). Toxicological Profile for Trichlorobenzenes. Available at: [Link]
-
Kim, H., et al. (2019). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. PubMed Central. Available at: [Link]
-
ARMAR (n.d.). This compound Safety Data Sheet. Available at: [Link]
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- 24. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimizing GC-MS Parameters for 1,3,5-Trichlorobenzene-d3
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the optimization and troubleshooting of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 1,3,5-Trichlorobenzene-d3. As a deuterated internal standard, its accurate and precise measurement is critical for the quantification of its unlabeled counterpart and other related semi-volatile compounds. This document is structured to provide both foundational knowledge through frequently asked questions and in-depth troubleshooting guidance for common experimental challenges.
Part 1: Frequently Asked Questions (FAQs) for Method Setup
This section addresses the initial questions users have when developing a new GC-MS method for this compound.
Q1: What is the recommended GC column for analyzing this compound?
A1: For the analysis of chlorinated benzenes, a low-polarity capillary column is the preferred choice. A DB-5ms (5%-phenyl)-methylpolysiloxane column or an equivalent phase is highly recommended.[1][2] These columns provide excellent resolution and thermal stability for semi-volatile compounds.
-
Typical Column Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[1]
Why this column? The 5% phenyl content provides a slight increase in polarity compared to a 100% dimethylpolysiloxane phase (like a DB-1ms), which can improve selectivity for aromatic compounds containing electronegative chlorine atoms, while still providing the robustness and low bleed characteristics necessary for mass spectrometry.
Q2: What are the ideal initial GC oven temperature program settings?
A2: A good starting point for a "scouting" temperature program is essential to determine the elution time of your analyte and assess the complexity of your sample matrix.[3] From there, you can optimize for speed and resolution.
| Parameter | Recommended Starting Value | Rationale |
| Initial Temperature | 40°C - 60°C | A low initial temperature ensures efficient trapping and focusing of the analyte at the head of the column, leading to sharp peaks, especially for volatile compounds.[3] |
| Initial Hold Time | 1 - 2 minutes | Allows for the complete transfer of the sample from the injector to the column. |
| Ramp Rate 1 | 10°C - 25°C per minute | A moderate ramp rate is a good starting point. A faster ramp shortens analysis time, while a slower ramp improves resolution between closely eluting compounds.[1][3] |
| Final Temperature | 280°C - 300°C | This should be high enough to elute all components of interest and any potential contaminants from the column.[1] |
| Final Hold Time | 2 - 5 minutes | Ensures that any high-boiling compounds are eluted, preventing ghost peaks in subsequent runs. |
A representative temperature program found in the literature for chlorobenzenes is: start at 60°C for 2 min, ramp at 5°C/min to 190°C, then at 20°C/min to 280°C, and hold for 7 min.[4]
Q3: What are the recommended injector settings?
A3: The injector setup is critical for ensuring the sample is introduced onto the column efficiently and without discrimination. A split/splitless injector is standard.
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 240°C - 250°C | This temperature must be high enough to ensure rapid volatilization of the sample but not so high as to cause thermal degradation of the analyte.[4] |
| Injection Mode | Splitless | For trace-level analysis, splitless injection is preferred as it transfers the entire sample volume onto the column, maximizing sensitivity. A split injection is suitable for more concentrated samples. |
| Splitless Hold Time | 0.75 - 1.5 minutes | This is the time the split vent is closed to allow for the transfer of the analyte to the column. This time should be optimized based on the column flow rate. |
| Carrier Gas | Helium | Helium is the most common carrier gas for GC-MS, providing a good balance of efficiency and safety.[1] |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | A constant flow rate ensures reproducible retention times and peak areas, especially during temperature programming. |
Q4: What are the key Mass Spectrometer (MS) parameters for this compound?
A4: The mass spectrometer settings determine the sensitivity and specificity of your analysis. Electron Ionization (EI) is the standard for this application.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | EI is a robust and widely used technique that produces reproducible fragmentation patterns, allowing for library matching. |
| Electron Energy | 70 eV | This is the standard energy for EI, which provides efficient ionization and fragmentation. |
| Ion Source Temperature | 230°C - 250°C | An elevated source temperature prevents condensation of analytes and contaminants within the ion source. |
| Quadrupole Temperature | 150°C | A stable quadrupole temperature ensures consistent mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For target compound analysis, SIM mode offers significantly higher sensitivity and selectivity compared to Full Scan mode by monitoring only a few specific ions. |
Key Ions for this compound (C₆D₃Cl₃): The molecular weight of this compound is approximately 184.5 g/mol .[5][6] Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster.
| Ion (m/z) | Role | Comments |
| 186 | Quantifier | This is expected to be the most abundant ion in the molecular cluster for the d3-labeled compound. The unlabeled compound's base peak is m/z 180.[7] |
| 188 | Qualifier | The second most abundant ion in the cluster. The ratio of the qualifier to the quantifier ion should be constant across all standards and samples for confident identification. |
| 148 | Qualifier | A potential fragment ion corresponding to the loss of a chlorine atom. |
Note: The exact m/z values and their relative abundances should be confirmed by injecting a standard and acquiring a full scan spectrum.
Part 2: GC-MS Optimization and Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Workflow for GC-MS Parameter Optimization
The following diagram outlines a systematic approach to optimizing your GC-MS method for this compound.
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- 5. This compound | C6H3Cl3 | CID 12277324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. isotope.com [isotope.com]
- 7. 1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 1,3,5-Trichlorobenzene-d3
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 1,3,5-Trichlorobenzene-d3 (1,3,5-TCB-d3). This guide is designed for researchers, analytical chemists, and laboratory professionals encountering challenges, specifically co-elution, during gas chromatography-mass spectrometry (GC-MS) analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose problems, optimize your methods, and ensure data integrity.
Troubleshooting Guide: Co-Elution Problems
Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a common challenge that can compromise peak identification and quantification.[1] This guide provides a systematic approach to identifying and resolving these issues.
Q1: How can I confirm that I have a co-elution problem affecting my 1,3,5-TCB-d3 peak?
Answer: Identifying co-elution requires looking beyond a single symmetrical peak shape, as perfect co-elution can be visually deceptive.[1] A multi-faceted approach involving both chromatographic and mass spectrometric data is essential for accurate diagnosis.
Step 1: Visual Chromatogram Inspection Look for subtle distortions in your 1,3,5-TCB-d3 peak. While a perfectly symmetrical Gaussian peak is ideal, co-elution often manifests as:
-
Peak Shoulders: A small, secondary peak that is not fully resolved from the main peak.[1]
-
Peak Tailing or Fronting: Asymmetry where the peak gradually declines (tailing) or rises (fronting). While often related to column overload or activity, it can also indicate a hidden co-eluant.[1][2]
-
Broader-Than-Expected Peaks: If the peak width is significantly larger than for other compounds with similar retention times, it may be due to merged peaks.[3]
Step 2: Mass Spectrometric Peak Purity Analysis This is the most definitive way to confirm co-elution.[1] Your mass spectrometer is a powerful tool for assessing peak purity.
-
Examine Ion Ratios: For 1,3,5-TCB-d3, you should monitor its characteristic ions (e.g., m/z 184, 186). The ratio of these ions should remain constant across the entire peak, from the leading edge to the trailing edge.
-
Procedure:
-
Acquire data in SCAN mode or by defining multiple SIM ions for the target analyte.
-
In your data analysis software, extract the mass spectra from three points: the upslope, the apex, and the downslope of the peak.
-
Compare the relative abundances of the monitored ions. If the ratios change significantly across the peak, it indicates the presence of an interfering compound with overlapping fragment ions.[1]
-
Below is a workflow to guide you through the process of identifying a co-elution issue.
Caption: A workflow for identifying co-elution issues.
Q2: I've confirmed a co-elution issue. What are the most effective method adjustments to resolve it?
Answer: Resolving co-elution involves systematically adjusting chromatographic parameters to improve separation (resolution). The goal is to alter the "capacity factor" (retention) or "selectivity" of your system.[4] Start with the simplest and least disruptive changes first.
1. Modify the GC Oven Temperature Program This is often the most effective first step. By changing the heating rate, you can alter the relative retention times of your analyte and the interfering compound.
-
Decrease the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) increases the time the compounds spend interacting with the stationary phase, which can significantly improve the separation of closely eluting peaks.[3]
-
Add an Isothermal Hold: Introduce a brief period of constant temperature (isothermal hold) in the temperature program just before the elution of the affected peak. This can allow the compounds to separate more effectively.
2. Adjust Carrier Gas Flow Rate (Linear Velocity) Optimizing the carrier gas flow rate can enhance column efficiency.
-
The Concept: Every column has an optimal flow rate at which it achieves the maximum number of theoretical plates (efficiency). Deviating from this optimum can decrease resolution.
-
Action: Check the recommended optimal flow rate for your column's dimensions and carrier gas type (e.g., Helium, Hydrogen). Adjust your flow rate to match this value. While modern methods often use higher flow rates to speed up analysis, reducing the flow rate towards the optimum can sometimes provide the necessary resolution boost.[5]
The following table summarizes initial parameter adjustments.
| Parameter | Recommended Action | Scientific Rationale |
| Oven Temperature | Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). | Increases the interaction time of analytes with the stationary phase, allowing more time for separation to occur.[3][4] |
| Carrier Gas Flow | Adjust flow rate to the column's optimal linear velocity. | Maximizes column efficiency (theoretical plates), leading to sharper peaks and better resolution.[5] |
| Injection Mode | If using splitless, ensure the initial oven temperature is below the solvent's boiling point. | This promotes efficient "solvent focusing," creating a narrow injection band at the head of the column, which is critical for good peak shape and resolution.[5] |
Q3: Simple method adjustments were insufficient. Should I consider changing the GC column or improving sample cleanup?
Answer: Yes, if optimizing the temperature program and flow rate fails, the next steps involve more significant changes: enhancing sample cleanup to remove interferences or changing the column to one with a different selectivity.
1. Implement or Improve Sample Cleanup Matrix components are a very common source of co-elution. If you are analyzing complex samples (e.g., soil, wastewater, biological tissues), a robust cleanup procedure is critical.
-
Why it Works: Cleanup procedures like Solid-Phase Extraction (SPE) are designed to selectively remove interfering compounds from your sample extract, leaving the analytes of interest behind.[6] This simplifies the mixture introduced to the GC, reducing the likelihood of co-elution.
-
Recommended Protocol: SPE for Water Samples This protocol describes a general procedure for extracting 1,3,5-TCB-d3 from water samples using a C18 SPE cartridge.[6]
-
Cartridge Conditioning: Sequentially pass 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of deionized water through the C18 cartridge. Do not let the cartridge go dry.
-
Sample Loading: Load up to 1 L of your water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by passing nitrogen or air through it for 15-20 minutes.
-
Elution: Elute the 1,3,5-TCB-d3 and other chlorinated benzenes from the cartridge using a small volume (e.g., 2 x 2 mL) of a non-polar solvent like hexane or dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen before GC-MS analysis.
-
Caption: A visual guide to the SPE sample cleanup protocol.
2. Change the GC Column If cleanup is not the issue, the co-eluting compound may have very similar chemical properties to 1,3,5-TCB-d3. In this case, changing the column stationary phase is the most powerful solution.
-
The Principle of Selectivity: Different stationary phases separate compounds based on different chemical interactions (e.g., polarity, shape). A standard non-polar column (like a DB-5ms) separates primarily by boiling point. If two compounds have similar boiling points, they will co-elute. Switching to a column with a different polarity (e.g., a mid-polar DB-17ms or a more polar wax column) will change the elution order and can resolve the co-elution.[7]
-
Recommendation: For chlorinated benzenes, which are often analyzed alongside other semi-volatile organic compounds, a common strategy is to confirm separations on a secondary column with a different phase. If your primary column is a 5% phenyl-methylpolysiloxane, consider a 50% phenyl-methylpolysiloxane phase for confirmation.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical role of this compound?
Answer: this compound is a deuterated (heavy-labeled) form of 1,3,5-trichlorobenzene. Its primary role in analytical chemistry, particularly in environmental analysis, is as a surrogate standard or internal standard.[8]
-
Surrogate Standard: It is added to a sample before extraction and preparation. Because it is chemically almost identical to the native (unlabeled) chlorinated benzenes, its recovery rate provides a measure of the efficiency and accuracy of the entire analytical method for each specific sample.
-
Internal Standard: It is added to the final extract just before injection into the GC-MS. It is used to correct for variations in instrument response and injection volume, improving the precision of quantification.
Q2: What are typical starting GC-MS parameters for analyzing 1,3,5-TCB-d3 according to regulatory methods?
Answer: Many laboratories base their methods on guidelines from the U.S. Environmental Protection Agency (EPA), such as Method 612 or 8270.[9] The following table provides a robust set of starting parameters for a typical GC-MS system.
| Parameter | Typical Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless, 1 µL injection volume |
| Oven Program | 40°C (hold 2 min), ramp at 10°C/min to 280°C, hold 5 min |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions for 1,3,5-TCB-d3 | Quantifier: m/z 184; Qualifiers: m/z 186, 109 |
| Ions for 1,3,5-TCB | Quantifier: m/z 180; Qualifiers: m/z 182, 145 |
Note: These are starting parameters and should be optimized for your specific instrument and application.
Q3: My sample contains both native 1,3,5-Trichlorobenzene and the d3-labeled standard. How do I prevent them from interfering with each other?
Answer: This is precisely where the power of mass spectrometry is essential. While the native and d3-labeled compounds are chromatographically identical (they will co-elute), the mass spectrometer can easily distinguish them based on their mass-to-charge (m/z) ratios.[7][10]
-
Native 1,3,5-TCB (C₆H₃Cl₃): Has a molecular weight of approximately 181.4 g/mol . Its primary molecular ion cluster in the MS will be around m/z 180/182/184 due to the natural isotopes of chlorine (³⁵Cl and ³⁷Cl).[11]
-
1,3,5-TCB-d3 (C₆D₃Cl₃): The three deuterium atoms increase the molecular weight by three mass units. Its molecular weight is approximately 184.5 g/mol , leading to a primary molecular ion cluster around m/z 183/185/187 . However, the most abundant ion used for quantification is often a fragment, and for the deuterated standard, the base peak is typically m/z 184 .[8]
By setting your MS to monitor different m/z values for the native compound (e.g., m/z 180) and the d3-standard (e.g., m/z 184), you can create separate, interference-free chromatograms for each, allowing for accurate quantification even though they elute at the same time.
References
-
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]
-
Agilent Technologies. GC Troubleshooting Guide Poster. Available from: [Link]
-
Phenomenex. Troubleshooting Guide. Available from: [Link]
-
Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides. Available from: [Link]
-
Restek Corporation. GC Troubleshooting—Fronting Peaks. YouTube. Available from: [Link]
-
Agilent Technologies. Optimizing Conditions for GC/MS Analyses. Available from: [Link]
-
U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons. Available from: [Link]
-
Velocity Scientific Solutions. EPA 500 Methods. Available from: [Link]
-
JSB. EPA 601/602 Analysis using the EA-600. Available from: [Link]
-
ARMAR Isotopes. This compound. Available from: [Link]
-
National Institute of Standards and Technology. Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. Available from: [Link]
-
U.S. Environmental Protection Agency. Locating and Estimating Sources of Chlorobenzenes. Available from: [Link]
-
MDPI. Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Available from: [Link]
-
Separation Science. Impact of GC Parameters on The Separation. Available from: [Link]
-
Government of Canada. Fact sheet: 1,3,5-trichlorobenzene. Available from: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary. Available from: [Link]
-
National Center for Biotechnology Information. 1,3,5-Trichlorobenzene. PubChem Compound Summary. Available from: [Link]
Sources
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- 10. Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples | MDPI [mdpi.com]
- 11. 1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 1,3,5-Trichlorobenzene-d3 Standards
Welcome to the technical support guide for assessing the purity of 1,3,5-Trichlorobenzene-d3 (TCB-d3), a critical internal standard in environmental and toxicological analyses. This guide is designed for researchers, analytical scientists, and quality control professionals who rely on the accuracy of this deuterated standard for robust and reproducible quantitative results. Here, we will explore the nuances of purity assessment, from understanding potential impurities to implementing rigorous analytical protocols.
Introduction: Why Purity Matters
Deuterated standards, such as this compound, are fundamental to the accuracy of stable isotope dilution analysis (SIDA), particularly in mass spectrometry-based methods.[1] Their structural and chemical similarity to the target analyte allows for correction of matrix effects and variations during sample preparation and analysis.[2] However, the reliability of these standards is directly contingent on their chemical and isotopic purity.
Impurities can arise from the synthesis process, degradation over time, or improper handling. These can include:
-
Isotopic Impurities: Incomplete deuteration results in the presence of TCB-d2, TCB-d1, or even the unlabeled TCB-d0.
-
Chemical Impurities: These can be isomers (e.g., 1,2,4-Trichlorobenzene), starting materials, or by-products from the synthesis.
This guide provides a structured approach to identifying and quantifying these impurities, ensuring the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
The comprehensive assessment of TCB-d3 purity requires a multi-faceted approach, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for chemical purity and Nuclear Magnetic Resonance (NMR) spectroscopy for isotopic purity.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for separating and identifying volatile and semi-volatile organic compounds.[5] It excels at detecting and quantifying chemical impurities, including isomers and other chlorinated benzenes. The mass spectrometer allows for the differentiation of isotopic species to a certain extent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed structural information.[6] For deuterated compounds, ¹H NMR can be used to detect residual protons, while ²H NMR directly probes the deuterium nuclei, confirming the positions and extent of deuteration.[7]
-
High-Performance Liquid Chromatography (HPLC): While less common for this specific compound due to its volatility, HPLC coupled with a suitable detector (e.g., UV or MS) can be employed, particularly for identifying non-volatile impurities that may not be amenable to GC analysis.[8]
Q2: What are the common isotopic impurities in TCB-d3 and how do they affect my analysis?
The most common isotopic impurities are lower-deuterated forms of 1,3,5-Trichlorobenzene (d2, d1) and the unlabeled analog (d0). These arise from incomplete deuterium incorporation during synthesis.
The presence of significant levels of the unlabeled TCB (d0) is particularly problematic as it will be indistinguishable from the native analyte in your samples, leading to an overestimation of the analyte concentration. Lower-deuterated species can also interfere if their mass-to-charge ratios are not sufficiently resolved from the target analyte or if they are used for quantification without proper correction.
Q3: How should I properly store and handle my this compound standard to maintain its purity?
Proper storage and handling are critical to prevent degradation and contamination.[9]
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or refrigerated (2-8°C).[10][11] | Low temperatures slow down potential degradation reactions.[12] |
| Light | Store in an amber vial or in the dark.[2][9] | Protects the compound from photolytic degradation. |
| Moisture | Keep in a tightly sealed container in a dry environment.[2][9][10] | Minimizes the potential for hydrolysis and hydrogen-deuterium (H-D) exchange. |
| Solvent | Prepare stock solutions in high-purity aprotic solvents like methanol or acetonitrile.[9] | Aprotic solvents prevent H-D exchange.[9] |
Key Handling Practices:
-
Allow the standard to equilibrate to room temperature before opening to prevent condensation.[9]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize exposure to air and moisture.[9]
-
Use clean, dedicated syringes and glassware to avoid cross-contamination.
Q4: My GC-MS analysis shows an unexpected peak. How do I troubleshoot this?
An unexpected peak can originate from several sources. A systematic approach is key to identification.
Troubleshooting an unexpected GC-MS peak.
Experimental Protocols
Protocol 1: Assessing Chemical Purity by GC-MS
This protocol outlines a general method for determining the chemical purity of a this compound standard.
1. Preparation of Standard Solution: a. Accurately weigh a small amount of the TCB-d3 standard. b. Dissolve in a suitable high-purity solvent (e.g., hexane or ethyl acetate) to a known concentration (e.g., 100 µg/mL).
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a capillary column suitable for separating chlorinated benzenes (e.g., a 5% phenyl-methylpolysiloxane column).
- Injector: Split/splitless injector, operated in splitless mode for sensitivity.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/minute to 250°C.
- Hold: 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Operated in full scan mode to identify all eluted compounds.
3. Data Analysis: a. Integrate the peak area for this compound and any impurity peaks. b. Calculate the chemical purity as the percentage of the main peak area relative to the total area of all peaks. c. Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).
Protocol 2: Assessing Isotopic Purity by NMR
This protocol provides a general workflow for determining the isotopic purity using NMR.
1. Sample Preparation: a. Dissolve a sufficient amount of the TCB-d3 standard in a deuterated solvent that does not have signals in the aromatic region (e.g., chloroform-d, acetone-d6).[13]
2. NMR Acquisition:
- ¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of a signal in the aromatic region where the protons of 1,3,5-Trichlorobenzene would appear is indicative of high deuteration.
- ²H NMR: Acquire a deuterium NMR spectrum. This will show a signal for the deuterium atoms on the aromatic ring, confirming their presence.
3. Quantitative Analysis: a. For a more quantitative assessment of isotopic purity, high-resolution mass spectrometry can be used to determine the relative abundance of the different isotopic species (d3, d2, d1, d0).[3][4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
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- 8. osti.gov [osti.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. synmr.in [synmr.in]
Technical Support Center: Preventing Degradation of 1,3,5-Trichlorobenzene-d3 in Solution
Welcome to the technical support guide for ensuring the stability of 1,3,5-Trichlorobenzene-d3 (TCB-d3) in your experimental solutions. This resource is designed for researchers, scientists, and drug development professionals who rely on the integrity of this isotopically labeled compound for accurate analytical results. Here, we address common challenges and provide scientifically grounded, actionable solutions to prevent its degradation.
I. Understanding the Stability of this compound
This compound is a deuterated analog of 1,3,5-trichlorobenzene, a compound of significant environmental and toxicological interest. The symmetrical substitution of chlorine atoms on the benzene ring lends it considerable chemical stability. Generally, TCB is resistant to hydrolysis due to the absence of functional groups that readily react with water under typical environmental conditions.[1] However, its stability in solution can be compromised by several factors, primarily photodegradation, and to a lesser extent, microbial action and reactions with certain solvents or reagents.
The core principle of preventing degradation lies in controlling the solution's environment: minimizing exposure to light, selecting appropriate solvents, managing temperature, and ensuring aseptic conditions when necessary.
II. Troubleshooting Guide: Diagnosing and Solving Degradation
This section provides a question-and-answer formatted guide to troubleshoot potential degradation of your TCB-d3 solutions.
Question 1: I've observed a decrease in the concentration of my this compound standard over a short period. What is the most likely cause?
Answer: The most probable cause of rapid degradation is photodegradation, especially if the solution was exposed to ultraviolet (UV) light, including ambient sunlight. Chlorinated aromatic compounds are susceptible to photolytic reactions.[2] UV irradiation can induce the cleavage of the carbon-chlorine bond, leading to reductive dechlorination or the formation of other photoproducts.[3][4]
Troubleshooting Steps:
-
Review Storage Conditions: Immediately verify that your TCB-d3 solutions are stored in amber glass vials or containers that block UV light. If using clear glass, ensure the storage area is completely dark.
-
Assess Light Exposure During Handling: Consider the lighting conditions in your laboratory. Prolonged exposure to intense overhead lighting, particularly fluorescent lights which emit some UV, can contribute to degradation over time. Minimize the time solutions are left on the benchtop.
-
Solvent Check: While less common for rapid degradation, confirm the purity of your solvent. Contaminants could potentially act as photosensitizers.
Question 2: My TCB-d3 solution, stored in methanol, shows unexpected peaks in the chromatogram. What could be happening?
Answer: The appearance of new peaks suggests the formation of degradation products. While TCB is generally stable, advanced oxidation processes, which can be initiated by light, can lead to the formation of intermediates like chlorophenols, biphenyls, and chlorobiphenyl isomers.[5] Although methanol is a common and generally suitable solvent, interactions can occur under specific conditions, such as the presence of reactive species generated by photolysis.
Troubleshooting Protocol:
-
Analyze the Degradation Products: If possible, use mass spectrometry (MS) to identify the unexpected peaks. This information can provide clues about the degradation pathway. For example, the loss of one or more chlorine atoms would indicate dechlorination.
-
Prepare a Fresh Standard: Prepare a new TCB-d3 solution using high-purity, degassed methanol. Analyze it immediately to establish a baseline chromatogram.
-
Conduct a Stability Study:
-
Divide the new standard into two aliquots.
-
Store one aliquot under strict light-exclusion and at a controlled room temperature (e.g., 20-25°C) or refrigerated (e.g., 4°C).[6]
-
Expose the second aliquot to ambient laboratory light for a defined period.
-
Analyze both aliquots at regular intervals to compare their stability.
-
This systematic approach will help confirm if photodegradation is the issue and if your standard storage procedure is adequate.
Question 3: I am working with environmental samples and am concerned about microbial degradation of TCB-d3. Is this a significant risk?
Answer: Yes, under certain conditions, microbial degradation can be a factor, although it is generally a slower process than photodegradation.[1] Biodegradation of trichlorobenzenes can occur under both aerobic and anaerobic conditions.[7][8]
-
Aerobic degradation: Lower chlorinated benzenes can be broken down by oxygenase enzymes.[7]
-
Anaerobic degradation: Higher chlorinated benzenes can undergo reductive dechlorination by halorespiring bacteria.[7][8]
Preventative Measures:
-
Sterilization: If your experimental matrix (e.g., water samples, soil extracts) may contain microbial populations, consider filter-sterilizing your solutions through a 0.22 µm filter, provided the filter material is compatible with your solvent.
-
Aseptic Techniques: When preparing and handling solutions, use sterile equipment and techniques to minimize microbial contamination.
-
Storage Temperature: Storing solutions at low temperatures (e.g., 4°C) will significantly slow down microbial activity.[6]
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for dissolving this compound?
Methanol is a commonly used and appropriate solvent for TCB-d3.[9] Other organic solvents like hexane and benzene can also be used, but it's crucial to consider their compatibility with your analytical method and potential for forming different byproducts under irradiation.[10] For instance, irradiating chlorobenzenes in benzene can lead to the formation of biphenyls.[3][4] Always use high-purity, analytical grade solvents.
Q2: What are the recommended long-term storage conditions for TCB-d3 solutions?
For long-term stability, store TCB-d3 solutions at room temperature or refrigerated (see manufacturer's recommendation), protected from light and moisture.[11] Use amber glass vials with PTFE-lined caps to prevent solvent evaporation and contamination. Storing at 4°C or 20°C are both cited storage conditions.[6][12]
Q3: Can the pH of my aqueous solution affect the stability of TCB-d3?
1,3,5-Trichlorobenzene is not expected to undergo significant hydrolysis in environmental pH ranges.[1][2] Therefore, pH is not a primary driver of degradation for this compound under typical experimental conditions.
Q4: Is this compound volatile? How should I handle it?
Yes, 1,3,5-trichlorobenzene can volatilize from soil and water.[13] When preparing solutions, work in a well-ventilated area or a fume hood.[14] Keep containers tightly sealed when not in use to prevent loss of analyte and solvent evaporation.[15]
IV. Experimental Protocols & Visual Guides
Protocol 1: Preparation of a Stable TCB-d3 Stock Solution
-
Materials:
-
This compound (neat solid)
-
High-purity, analytical grade methanol
-
Class A volumetric flasks (amber glass)
-
Analytical balance
-
Sterile, disposable syringes and syringe filters (if required)
-
Amber glass autosampler vials with PTFE-lined caps
-
-
Procedure:
-
Allow the neat TCB-d3 to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of TCB-d3 using an analytical balance.
-
Quantitatively transfer the weighed TCB-d3 to an amber volumetric flask.
-
Add a small amount of methanol to dissolve the solid.
-
Once dissolved, fill the flask to the mark with methanol.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
If necessary for your application, filter the solution through a compatible syringe filter.
-
Aliquot the stock solution into smaller amber glass vials for daily use to avoid repeated opening of the main stock.
-
Store all solutions at the recommended temperature, protected from light.
-
Diagram: Troubleshooting Logic for TCB-d3 Degradation
Caption: Troubleshooting workflow for TCB-d3 degradation.
Table 1: Summary of Degradation Factors and Prevention Strategies
| Degradation Factor | Primary Cause | Key Prevention Strategies | Verification Method |
| Photodegradation | Exposure to UV/sunlight | Store solutions in amber glass; work in low-light conditions; minimize benchtop exposure. | Comparative analysis of light-exposed vs. dark-stored samples. |
| Microbial Degradation | Contamination in non-sterile samples | Filter-sterilize solutions; use aseptic techniques; store at low temperatures (≤4°C). | Monitor for unexpected peaks or loss of analyte over time in non-sterile vs. sterile controls. |
| Chemical Reaction | Impure solvents or reactive matrices | Use high-purity, analytical grade solvents; verify solvent compatibility. | Run a solvent blank; analyze a fresh standard. |
| Evaporation | Improperly sealed containers | Use vials with PTFE-lined caps; ensure a tight seal; minimize headspace. | Gravimetric analysis; regular concentration checks against a fresh standard. |
References
-
PubChem. (n.d.). 1,3,5-Trichlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
CORE. (n.d.). Photochemical Degradation of Chlorobenzene. Retrieved from [Link]
-
Eawag. (n.d.). Chlorobenzene Degradation Pathway. Eawag-BBD. Retrieved from [Link]
-
Microbial Insights. (n.d.). Chlorinated Benzenes | Bioremediation. Retrieved from [Link]
-
Bosma, T. N. P., van der Meer, J. R., Schraa, G., Tros, M. E., & Zehnder, A. J. B. (1988). Reductive dechlorination of all trichloro- and dichlorobenzene isomers. FEMS Microbiology Ecology, 53(3-4), 223-229. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Trichlorobenzenes. U.S. Department of Health and Human Services. Retrieved from [Link]
-
Arslan, I., & Balcioglu, I. A. (1999). Kinetics and mechanism of chlorobenzene degradation in aqueous samples using advanced oxidation processes. Journal of Hazardous Materials, 69(3), 277-291. Retrieved from [Link]
-
CPAChem. (2024). Safety data sheet: this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation about trichlorobenzene on different temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Aerobic degradation pathway of 1,2,4-trichlorobenzene. Retrieved from [Link]
-
East Harbour Group. (2023). 1,3,5-trichlorobenzene Safety Data Sheet. Retrieved from [Link]
-
Robinson, G. E., & Vernon, J. M. (1971). Photochemical reactions of chlorobenzene derivatives in benzene. Journal of the Chemical Society C: Organic, 3363-3367. Retrieved from [Link]
-
Sci-Hub. (n.d.). Photochemical reactions of chlorobenzene derivatives in benzene. Retrieved from [Link]
-
Finley, S. J., et al. (2015). Sequential biodegradation of 1,2,4-trichlorobenzene at oxic-anoxic groundwater interfaces in model laboratory columns. Environmental Science & Technology, 49(1), 220-228. Retrieved from [Link]
-
Getoff, N., & Solar, S. (1986). Radiolytic degradation of 1,2,4-trichlorobenzene (TCB) in some organic solvents by gamma rays: The kinetic properties of complete dechlorination of TCB and its pathway. Radiation Physics and Chemistry, 28(5-6), 469-476. Retrieved from [Link]
-
ResearchGate. (n.d.). The degradation of 1,2,4-trichlorobenzene using synthesized Co3O4 and the hypothesized mechanism. Retrieved from [Link]
-
Government of Canada. (2010). Fact sheet: 1,3,5-trichlorobenzene. Retrieved from [Link]
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- 11. isotope.com [isotope.com]
- 12. hpc-standards.com [hpc-standards.com]
- 13. Fact sheet: 1,3,5-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 14. eastharbourgroup.com [eastharbourgroup.com]
- 15. cpachem.com [cpachem.com]
Technical Support Center: Optimizing 1,3,5-Trichlorobenzene-d3 Analysis
Welcome to the technical support center for the analysis of 1,3,5-Trichlorobenzene-d3 (TCB-d3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the impact of injection techniques on analytical results. As your partner in the lab, we aim to provide not just procedural steps, but the scientific reasoning behind them to ensure the integrity and reproducibility of your data.
Philosophical Framework: The "Why" Behind the "How"
In analytical chemistry, particularly when dealing with semi-volatile compounds like this compound, the injection technique is not merely a sample introduction step; it is a critical variable that can profoundly influence accuracy, precision, and sensitivity.[1][2] Understanding the interplay between the analyte, the matrix, and the injection parameters is paramount to developing a robust and reliable method. This guide is structured to address common challenges and provide solutions grounded in established chromatographic principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the analysis of this compound.
Q1: My this compound peak is broad and tailing. What are the likely causes related to my injection technique?
A1: Peak broadening and tailing for TCB-d3 often point to issues within the GC inlet. Here’s a breakdown of potential causes and solutions:
-
Inlet Temperature: An inlet temperature that is too low can lead to incomplete or slow vaporization of TCB-d3, causing the sample to enter the column as a broad band. Conversely, a temperature that is too high can cause degradation of the analyte or the septum, leading to contamination and peak tailing.[3]
-
Troubleshooting: Start with an inlet temperature approximately 20-30°C above the boiling point of 1,3,5-Trichlorobenzene (219°C). Optimize from there by incrementally increasing the temperature and observing the peak shape.
-
-
Liner Activity: Active sites within the inlet liner, often caused by contamination or the use of an inappropriate liner type, can interact with the analyte, causing adsorption and subsequent tailing.[3][4]
-
Troubleshooting: Use a deactivated liner, preferably with glass wool, to promote vaporization and minimize active sites.[4] Regularly replace the liner and septum to prevent the buildup of non-volatile residues.
-
-
Injection Speed: A slow injection can lead to backflash, where the sample vaporizes and expands beyond the volume of the liner, potentially contaminating the carrier gas lines and causing broad peaks.
-
Troubleshooting: Employ a fast, smooth injection to ensure the entire sample is introduced into the hot zone of the liner at once. Autosamplers are highly recommended for their consistency.[1]
-
Q2: I'm observing poor reproducibility in my this compound results. Could my injection technique be the culprit?
A2: Absolutely. Poor reproducibility is a classic symptom of inconsistent sample introduction. Here are the key factors to investigate:
-
Injection Volume: Inconsistent injection volumes will naturally lead to variable peak areas.[5]
-
Troubleshooting: Use a high-quality gas-tight syringe and ensure it is functioning correctly. An autosampler will provide the best reproducibility. If injecting manually, practice a consistent technique.
-
-
Split vs. Splitless Injection Mode: The choice between split and splitless injection is critical and depends on the concentration of your analyte.[6][7][8] Inconsistent application of these modes will lead to significant variations.
-
Troubleshooting:
-
Split Injection: Ideal for higher concentration samples to avoid column overload.[7][8] Ensure a consistent and appropriate split ratio.
-
Splitless Injection: Necessary for trace analysis to maximize the amount of analyte reaching the column.[6][7][8] The splitless hold time is a critical parameter that must be optimized and kept consistent.
-
-
-
Matrix Effects: The sample matrix can significantly impact the vaporization and transfer of TCB-d3 into the column.[9][10][11][12] Matrix components can coat the liner, creating active sites or enhancing the analyte response.[11]
Q3: Should I use split or splitless injection for my this compound analysis?
A3: The choice depends primarily on the concentration of TCB-d3 in your samples.
-
Use Split Injection When:
-
Use Splitless Injection When:
-
You are performing trace-level analysis and need to transfer the maximum amount of analyte to the column for sensitivity.[7][8][13]
-
Important Consideration: Splitless injection has a longer residence time for the sample in the hot inlet, which can increase the risk of thermal degradation for labile compounds.[6][8] However, for a relatively stable compound like TCB-d3, this is less of a concern. The primary challenge with splitless injection is optimizing the "splitless hold time" to ensure efficient transfer of the analyte without excessive band broadening of more volatile components.[6]
-
| Feature | Split Injection | Splitless Injection |
| Analyte Concentration | High | Low (Trace) |
| Sensitivity | Lower | Higher |
| Peak Shape | Narrower | Potentially broader |
| Risk of Column Overload | Low | High |
| Key Parameter | Split Ratio | Splitless Hold Time |
Q4: What is "analyte protectant" and should I consider it for TCB-d3 analysis?
A4: Analyte protectants are compounds added to the sample or standard solutions that co-elute with the target analytes. They work by binding to active sites in the GC inlet and column, thereby preventing the target analytes from adsorbing to these sites. This can significantly improve peak shape and response, especially for active compounds at low concentrations. While this compound is not considered a highly active compound, if you are working with complex matrices or experiencing significant peak tailing that cannot be resolved by liner and septum maintenance, the use of analyte protectants could be beneficial.
Part 2: Troubleshooting Guides
This section provides systematic approaches to resolving specific issues.
Guide 1: Diagnosing and Resolving Poor Peak Shape
This workflow will guide you through a systematic process to identify the root cause of peak shape issues.
Caption: Troubleshooting workflow for poor peak shape.
Guide 2: Improving Method Reproducibility
Follow these steps to enhance the precision of your TCB-d3 measurements.
Sources
- 1. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 2. glsciences.eu [glsciences.eu]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. gcms.cz [gcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Split vs Splitless Injection [discover.restek.com]
- 7. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 8. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. web.vscht.cz [web.vscht.cz]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gcms.cz [gcms.cz]
Technical Support Center: Gas Chromatography (GC) Column Selection for 1,3,5-Trichlorobenzene-d3
Welcome to our dedicated technical support guide for the chromatographic analysis of 1,3,5-Trichlorobenzene-d3. This document is designed for researchers, analytical scientists, and professionals in drug development who are working with this stable isotope-labeled compound. Here, we move beyond generic advice to provide a targeted, in-depth resource structured in a practical question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
This section provides direct answers to the most common questions regarding the GC analysis of this compound.
Q1: What is the best starting GC column for analyzing this compound?
A1: For general-purpose analysis and quantitation, the recommended starting point is a low-bleed, mid-polarity stationary phase column, such as a (5%-Phenyl)-methylpolysiloxane . This phase is commonly referred to by vendor trade names like DB-5ms, HP-5ms, Rxi-5Sil MS, or TG-5MS.
Causality: 1,3,5-Trichlorobenzene is a semi-volatile, relatively non-polar aromatic compound.[1][2] The "like dissolves like" principle of chromatography dictates that a stationary phase with some aromatic character (from the phenyl groups) will provide optimal selectivity for this class of compounds through π-π interactions.[3][4] The "5-type" columns offer an excellent balance of performance and robustness, making them the workhorse for most environmental and metabolic studies involving chlorinated benzenes.[5][6]
Q2: I'm seeing the deuterated this compound elute before its non-deuterated (protiated) counterpart. Is this normal?
A2: Yes, this is a well-documented phenomenon known as the "inverse isotope effect" in gas chromatography.[7] Deuterated compounds often exhibit slightly shorter retention times than their protiated analogs, especially on non-polar and mid-polarity columns.[7][8]
Mechanistic Explanation: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This subtle difference can lead to a lower polarizability and a smaller van der Waals radius for the deuterated molecule.[9] As a result, its interaction with the stationary phase is marginally weaker, causing it to travel through the column faster and elute earlier. While the effect is usually small (a few seconds), it is critical to be aware of, especially when using this compound as an internal standard for quantifying the native compound.
Q3: When should I consider a column other than a 5%-phenyl phase?
A3: You should consider an alternative column in two primary scenarios:
-
Isomer Separation: If you need to resolve 1,3,5-trichlorobenzene from its isomers (1,2,3- and 1,2,4-trichlorobenzene), a more polar column may be required. A (35-50%-Phenyl)-methylpolysiloxane (e.g., DB-35ms, SPB-35) or a cyanopropylphenyl phase offers different selectivity that can enhance the separation of these structurally similar compounds.[3]
-
Complex Matrices: When analyzing samples with heavy matrix interference, a column with different selectivity can shift the analyte peak away from co-eluting contaminants. In some cases, a more polar "wax" type column (polyethylene glycol phase) might be used, although these are generally less ideal for non-polar compounds and have lower temperature limits.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Poor Peak Shape (Tailing)
-
Question: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?
-
Answer: Peak tailing for this compound is typically caused by active sites in the GC system.
-
Contaminated Inlet Liner: The glass inlet liner is the most common source of activity. Deactivated liners can become contaminated over time. Solution: Replace the inlet liner. For this application, a liner with glass wool can aid in volatilization, but ensure the glass wool is also highly deactivated.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Solution: Trim the column. Remove 10-15 cm from the inlet side of the column. This provides a fresh, clean surface for the separation to begin.
-
System Leaks: Small leaks of oxygen into the system can degrade the column's stationary phase, exposing active silanol groups. Solution: Perform a leak check on your GC system, paying close attention to the septum and column fittings.
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my analyte is shifting between runs. Why is this happening?
-
Answer: Retention time instability points to issues with flow or temperature control.
-
Flow Controller Fluctuation: Ensure your electronic pressure control (EPC) is stable and that you have sufficient gas supply.
-
Oven Temperature Instability: Verify that the GC oven is calibrated and holding the setpoint temperature accurately. Small variations in oven temperature can cause significant shifts in retention time for semi-volatile compounds.
-
Improper Column Installation: A poorly cut or installed column can lead to inconsistent flow paths. Solution: Re-cut the column end with a ceramic wafer to ensure a clean, square cut. Ensure it is installed to the correct depth in both the inlet and the detector/mass spectrometer interface.
-
In-Depth Technical Guide: Optimizing Your Analysis
The Logic of GC Column Selection
The selection of a GC column is a methodical process based on the physicochemical properties of your analyte and the goals of your analysis.
| Property | Value / Description | Implication for GC Analysis | Source |
| Molecular Formula | C₆D₃Cl₃ | A deuterated stable isotope-labeled standard. | [10][11] |
| Molecular Weight | 184.47 g/mol | Semi-volatile, suitable for GC analysis. | [10][12] |
| Boiling Point | ~208 °C | Requires a GC oven program that elutes it efficiently without being excessively long. | [10] |
| Polarity | Non-polar to low-polarity aromatic | Best suited for non-polar to mid-polarity stationary phases. | [4] |
| LogP (Octanol-Water) | ~4.2 | Indicates a preference for non-polar environments. | [12][13] |
The following diagram illustrates the decision-making process for selecting the appropriate GC column.
Caption: GC column selection workflow for this compound.
Step-by-Step Protocol: Recommended Starting GC-MS Method
This protocol provides a robust starting point for the analysis of this compound. It should be optimized for your specific instrument and application.
-
Column Selection and Installation:
-
Column: Agilent DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent from another manufacturer).[5]
-
Installation: Condition the column according to the manufacturer's instructions before connecting it to the mass spectrometer.
-
-
GC Instrument Parameters:
-
Inlet: Splitless mode
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: Hold at 280 °C for 5 minutes
-
-
-
Mass Spectrometer (MS) Parameters:
-
Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Quantifier Ion: m/z 184 (Molecular Ion, M+)
-
Qualifier Ions: m/z 186, m/z 149
-
-
Self-Validation: The use of multiple qualifier ions provides a self-validating system. The ratio of the quantifier to qualifier ions should remain constant across all standards and samples. A deviation of more than 20% may indicate the presence of a co-eluting interference. Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of volatile deuterated compounds, allowing for precise measurement of isotope ratios and purity.[14][15]
References
-
ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12277324, this compound. Retrieved from [Link]
-
Pochopsky, E. J., & Wovkulich, P. M. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta, 1165, 338490. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2018). GC analysis - two questions. r/Chempros. Retrieved from [Link]
-
Le, T. L., & Schug, K. A. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 22(16), 8879. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
Restek. (n.d.). 1,3,5-Trichlorobenzene EZGC Method Translator. Retrieved from [Link]
-
Government of Canada. (2009). Fact sheet: 1,3,5-trichlorobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3,5-Trichlorobenzene. Retrieved from [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
ESSLAB. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7950, 1,3,5-Trichlorobenzene. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Trichlorobenzenes. Retrieved from [Link]
Sources
- 1. Fact sheet: 1,3,5-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. 1,3,5-Trichlorobenzene - Wikipedia [en.wikipedia.org]
- 3. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 4. fishersci.ca [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound D 98atom 1198-60-3 [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. This compound | C6H3Cl3 | CID 12277324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. youtube.com [youtube.com]
Validation & Comparative
comparing 1,3,5-Trichlorobenzene-d3 with other internal standards
An In-Depth Comparative Guide to 1,3,5-Trichlorobenzene-d3 as an Internal Standard in Environmental and Chemical Analysis
As a Senior Application Scientist, the selection of an appropriate internal standard (IS) is a decision I weigh with considerable care. It is the cornerstone of quantitative accuracy, a silent sentinel that guards our data against the inevitable variations of sample preparation and instrument response. This guide provides a comprehensive evaluation of this compound (TCB-d3), a widely used IS, by comparing its performance and properties against other common standards in the field of gas chromatography-mass spectrometry (GC-MS) for semi-volatile organic compound analysis.
The Role and Merits of an Ideal Internal Standard
Before we delve into specifics, let's establish the "why." An internal standard is a compound of known concentration added to every sample—calibrator, quality control, and unknown—prior to analysis. Its purpose is to correct for the loss of analyte during sample processing and to compensate for variations in instrument injection volume and response.
An ideal IS should exhibit several key characteristics:
-
It should be chemically similar to the target analytes.
-
It must not be naturally present in the samples being analyzed.
-
It should have a retention time that is close to, but does not co-elute with, the target analytes.
-
It must be of high purity and stability.
-
For mass spectrometry, an isotopically labeled version of the target analyte is often the gold standard, as it co-elutes and has nearly identical chemical and physical properties.
This compound is a deuterated analog of trichlorobenzene. The substitution of hydrogen with its heavier isotope, deuterium, results in a compound that is chemically almost identical to its non-labeled counterpart but has a distinct mass-to-charge ratio (m/z), making it easily distinguishable by a mass spectrometer.
Profiling this compound
This compound is frequently employed in methods for analyzing semi-volatile organic compounds, such as those outlined in U.S. EPA Method 8270. Its utility stems from its chemical properties:
-
Chemical Structure: A benzene ring substituted with three chlorine atoms and three deuterium atoms.
-
Volatility: As a trichlorinated benzene, it has intermediate volatility, making it suitable for a wide range of semi-volatile analytes.
-
Reactivity: It is relatively inert, a crucial characteristic for an IS to survive various extraction and cleanup procedures.
-
Elution Profile: In typical non-polar GC columns (like a DB-5ms), it elutes in the mid-range of the chromatogram, making it a suitable IS for compounds in that window.
Comparative Analysis: TCB-d3 vs. Other Internal Standards
The choice of an internal standard is highly application-dependent. Let's compare TCB-d3 with other commonly used standards in the context of analyzing different classes of semi-volatile compounds.
| Internal Standard | Molar Mass ( g/mol ) | Typical Application Area | Advantages | Disadvantages |
| This compound | 184.45 | General semi-volatiles, chlorinated pesticides, PCBs | Good mid-range eluter, chemically inert, cost-effective for general screening. | Not an ideal structural analog for all compound classes (e.g., PAHs). |
| Naphthalene-d8 | 136.22 | Volatile PAHs, early eluting compounds | Excellent mimic for smaller PAHs like naphthalene and acenaphthene. | Too volatile for later eluting compounds; may be lost during solvent evaporation steps. |
| Phenanthrene-d10 | 188.28 | Polycyclic Aromatic Hydrocarbons (PAHs) | Structurally very similar to the 3- and 4-ring PAHs, leading to better recovery correction. | May not be a suitable surrogate for non-PAH compounds. |
| Chrysene-d12 | 240.36 | High molecular weight PAHs | Tracks the recovery of larger, less volatile PAHs more accurately. | Elutes late in the chromatogram, making it unsuitable for more volatile analytes. |
| Perylene-d12 | 264.38 | Very high molecular weight PAHs | Ideal for the largest PAHs which are most prone to loss and discrimination. | Limited utility for a broad-spectrum analysis due to very late elution. |
The central principle of internal standard selection is "like for like." A deuterated polycyclic aromatic hydrocarbon (PAH) like Phenanthrene-d10 will always be a better choice for quantifying Phenanthrene than TCB-d3 because it will more accurately mimic its behavior during extraction, cleanup, and chromatographic analysis.
However, in broad-spectrum analyses where hundreds of compounds from different chemical classes are screened (as in EPA Method 8270), a single "perfect" internal standard for every analyte is not feasible. Instead, a suite of standards is used to cover different regions of the chromatogram and different chemical functionalities. In this context, TCB-d3 serves as an excellent "workhorse" standard for the mid-volatility range, particularly for chlorinated and aromatic compounds.
Experimental Workflow: Semi-Volatile Analysis using GC-MS
The following protocol outlines a typical workflow for the analysis of semi-volatile organic compounds in a soil sample, incorporating TCB-d3 as an internal standard. This process is a self-validating system; the recovery of the internal standard is a key quality control metric that validates the performance of the sample preparation for each individual sample.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10 g of a homogenized soil sample into a beaker.
-
Spike the sample with a known amount (e.g., 50 µL of a 20 µg/mL solution) of the internal standard mix, which includes this compound and other standards like Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, and Perylene-d12.
-
Add a drying agent like sodium sulfate and mix thoroughly.
-
-
Extraction:
-
Transfer the sample to a pressurized fluid extraction (PFE) cell.
-
Extract the sample with a suitable solvent, such as a 1:1 mixture of acetone and hexane, at elevated temperature and pressure (e.g., 100 °C, 1500 psi).
-
-
Concentration:
-
Collect the extract and concentrate it down to approximately 1 mL using a nitrogen evaporation system. The recovery of the internal standards at this stage is critical.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract onto the GC-MS system.
-
GC Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet: Splitless, 280 °C
-
Oven Program: 40 °C hold for 2 min, ramp to 320 °C at 10 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Mode: Electron Ionization (EI) at 70 eV
-
Acquisition: Selected Ion Monitoring (SIM) or Full Scan
-
Quantification Ion for TCB-d3: m/z 186
-
-
-
Data Analysis:
-
Calculate the response factor (RF) for each target analyte relative to an assigned internal standard (e.g., chlorinated pesticides relative to TCB-d3) in the calibration standards.
-
Determine the concentration of the target analytes in the samples by using the calculated RF and the known concentration of the internal standard.
-
Check the recovery of TCB-d3. A recovery between 70-130% is typically considered acceptable and validates the result for the associated analytes.
-
Workflow and Decision Logic Diagram
Caption: GC-MS analytical workflow incorporating this compound as an internal standard for quality control.
Conclusion and Recommendations
This compound is a robust and reliable internal standard for the broad-spectrum analysis of semi-volatile organic compounds. Its utility is most pronounced in large-scale screening methods where a single, perfectly matched standard for every analyte is impractical.
Key Takeaways:
-
For Targeted Analysis: When analyzing a specific class of compounds, such as PAHs, an isotopically labeled analog from that same class (e.g., Phenanthrene-d10) will almost always provide superior accuracy and is the recommended choice.
-
For Broad-Spectrum Screening: In methods like EPA 8270, TCB-d3 is an excellent choice as part of a suite of internal standards. It effectively covers the mid-eluting range and is a good surrogate for many chlorinated pesticides and other aromatic compounds.
-
Method Validation is Key: Regardless of the standard chosen, its recovery must be monitored in every sample. This recovery data is the ultimate arbiter of whether the analytical process for that sample was successful and provides the trustworthiness required for high-quality, defensible data.
The selection of an internal standard is a foundational decision in quantitative analysis. While this compound may not be the "best" choice for every single compound, its versatility, reliability, and appropriate elution profile make it an indispensable tool in the modern environmental and chemical analysis laboratory.
References
-
U.S. EPA Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
-
Internal Standards in Chromatographic Analysis: A discussion on the principles and selection of internal standards.
-
Properties of 1,3,5-Trichlorobenzene: Physical and chemical property data.
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 1,3,5-Trichlorobenzene-d3 Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of xenobiotics and their metabolites, the reliability of analytical data is paramount. This guide provides an in-depth technical overview of the inter-laboratory analysis of 1,3,5-Trichlorobenzene-d3 (TCB-d3), a crucial stable isotope-labeled internal standard used in the analysis of chlorinated benzenes. We will delve into the prevalent analytical methodologies, the pivotal role of deuterated standards in ensuring data integrity, and an illustrative examination of inter-laboratory performance based on data from structurally similar compounds.
The Critical Role of this compound in Analytical Chemistry
1,3,5-Trichlorobenzene and its isomers are environmental contaminants of significant concern. Accurate and precise measurement of these compounds in various matrices such as water, soil, and biological tissues is essential for toxicological studies and environmental monitoring.[1] this compound serves as an ideal internal standard for these analyses. Its chemical and physical properties are nearly identical to the native analyte, but it is distinguishable by mass spectrometry. This allows for the correction of variability that can arise during sample preparation, extraction, and chromatographic analysis, thereby enhancing the accuracy and precision of the quantitative results.
Dominant Analytical Techniques: A Comparative Overview
The consensus in the scientific community for the analysis of trichlorobenzenes points towards two primary techniques: Gas Chromatography coupled with Mass Spectrometry (GC/MS) and Gas Chromatography with Electron Capture Detection (GC/ECD).
-
Gas Chromatography-Mass Spectrometry (GC/MS): This is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds.[2] Its high selectivity and sensitivity make it particularly suitable for complex matrices. Standardized protocols such as EPA Method 8260B are widely adopted for the analysis of volatile organic compounds, including trichlorobenzenes, in various solid waste matrices. For aqueous samples, EPA Method 612 is a frequently employed alternative.[3][4]
-
Gas Chromatography with Electron Capture Detection (GC/ECD): The ECD is highly sensitive to halogenated compounds, making it a powerful tool for the analysis of chlorinated benzenes.[5] While it offers excellent sensitivity, its selectivity is lower than that of a mass spectrometer, which can be a limitation in complex sample matrices.
The choice between GC/MS and GC/ECD often hinges on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of confirmation, and the availability of instrumentation.
Inter-Laboratory Performance: A Look at the Data
Table 1: Inter-Laboratory Performance Data for 1,2,4-Trichlorobenzene (Illustrative for TCB Analysis) [6]
| Performance Metric | Result |
| Mean Recovery | 64% to 90% |
| Overall Precision (Relative Standard Deviation) | 26% to 41% |
| Single-Analyst Precision (Relative Standard Deviation) | 16% to 24% |
These findings underscore the inherent variability in analytical measurements across different laboratories. Factors contributing to this variability include differences in instrumentation, calibration standards, analyst experience, and subtle variations in method execution. The use of a deuterated internal standard like this compound is critical in mitigating a significant portion of this variability, particularly the aspects related to sample preparation and injection.
Experimental Protocol: A Step-by-Step Guide for Water Analysis using GC/MS
The following protocol is a representative workflow for the analysis of trichlorobenzenes in water, incorporating this compound as an internal standard. This protocol is based on the principles of EPA Method 612 and EPA Method 8260B .
Sample Preparation and Extraction
-
Sample Collection: Collect water samples in clean glass containers.
-
Internal Standard Spiking: To a 1-liter water sample, add a known amount of this compound solution in a water-miscible solvent (e.g., methanol) to achieve a final concentration within the calibrated range of the instrument.
-
Liquid-Liquid Extraction:
-
Transfer the spiked sample to a 2-liter separatory funnel.
-
Add 60 mL of methylene chloride to the funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting to release excess pressure.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the methylene chloride extract (bottom layer) into a flask.
-
Perform two more extractions with fresh 60 mL portions of methylene chloride.
-
-
Drying and Concentration:
-
Combine the three methylene chloride extracts.
-
Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
-
GC/MS Analysis
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) and interfaced to a mass spectrometer.
-
Injection: Inject 1-2 µL of the concentrated extract into the GC.
-
Chromatographic Conditions (Typical):
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is often preferred for its higher sensitivity.
-
Target Ions for 1,3,5-Trichlorobenzene: m/z 180, 182, 145
-
Target Ions for this compound: m/z 183, 185, 148
-
-
-
Quantification: The concentration of the native trichlorobenzene is determined by comparing its peak area to the peak area of the this compound internal standard, using a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.
Visualizing the Workflow
The following diagrams illustrate the key stages of the analytical process.
Caption: A high-level overview of the analytical workflow.
Caption: The core process within the GC/MS instrument.
Conclusion and Best Practices for Ensuring Data Quality
The inter-laboratory analysis of this compound, and by extension, its native counterparts, demands a meticulous and well-controlled analytical approach. While inherent variability between laboratories is expected, its impact can be significantly minimized through the consistent application of validated methods and the judicious use of stable isotope-labeled internal standards.
Key recommendations for achieving high-quality, reproducible data include:
-
Adherence to Standardized Methods: Employ validated methods such as those published by the EPA to ensure a consistent analytical framework.
-
Consistent Use of Internal Standards: The use of this compound is not merely recommended but should be considered essential for accurate quantification.
-
Robust Quality Control: Implement a comprehensive quality control program that includes regular analysis of blanks, calibration check standards, and matrix spikes.
-
Participation in Proficiency Testing Programs: Regular participation in PT programs provides an objective assessment of a laboratory's performance and helps identify areas for improvement. While specific PT schemes for this compound may be limited, participation in programs for volatile or semi-volatile organic compounds can still offer valuable insights.
By embracing these principles, researchers and analytical professionals can ensure the generation of reliable and defensible data, a cornerstone of sound scientific and regulatory decision-making.
References
- U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- U.S. Environmental Protection Agency. (1984). Method 612: Chlorinated Hydrocarbons.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7950, 1,3,5-Trichlorobenzene. Retrieved from [Link]
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[Determination of trichlorobenzene in workplace air by solvent desorption gas chromatography]. (2020). PubMed. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1984). Project Summary: EPA Method Study 22 Method 612 Chlorinated Hydrocarbons. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Trichlorobenzenes. Retrieved from [Link]
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The Unseen Sentinel: A Performance Evaluation of 1,3,5-Trichlorobenzene-d3 as a Surrogate in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the world of trace analysis, where the accuracy of every measurement is paramount, the role of a surrogate standard is that of an unseen sentinel. It is the known constant in a sea of variables, a reliable narrator in the complex story of a sample's journey from collection to analysis. This guide provides an in-depth technical evaluation of 1,3,5-Trichlorobenzene-d3 (TCB-d3), a deuterated surrogate standard increasingly employed in the analysis of volatile organic compounds (VOCs). We will objectively compare its performance with common alternatives, supported by established analytical principles and data, to empower researchers in making informed decisions for their analytical methodologies.
The Critical Role of Surrogates in Ensuring Data Integrity
Before delving into the specifics of TCB-d3, it is crucial to understand the fundamental purpose of a surrogate. A surrogate is an organic compound that is chemically similar to the target analytes but is not expected to be present in the sample.[1][2] It is added to every sample, blank, and standard at a known concentration before sample preparation and analysis.[2] The recovery of the surrogate is then measured to provide a window into the efficiency of the entire analytical process for that specific sample.
Deviations in surrogate recovery can indicate a variety of issues:
-
Matrix Effects: The sample matrix—be it soil, water, or biological fluid—can interfere with the extraction and analysis of target compounds, leading to either suppression or enhancement of the analytical signal.[3][4]
-
Extraction Inefficiency: Incomplete recovery during sample preparation steps such as liquid-liquid extraction or solid-phase extraction.
-
Instrumental Variability: Fluctuations in the performance of the analytical instrument, for instance, a gas chromatograph/mass spectrometer (GC/MS).
By monitoring surrogate recovery, analysts can assess the accuracy and reliability of the results for the target analytes in each individual sample.[1][5] Low recovery may suggest that the reported concentrations of the target analytes are biased low, while excessively high recovery could indicate a positive bias.[1][5]
In Focus: this compound
This compound is a deuterated aromatic compound, meaning that the three hydrogen atoms on the benzene ring have been replaced with deuterium atoms. This isotopic labeling is the key to its utility as a surrogate standard.
| Property | Value |
| Chemical Formula | C₆D₃Cl₃ |
| Molecular Weight | 184.47 g/mol [6] |
| CAS Number | 1198-60-3[7] |
| Boiling Point | 208 °C |
| Melting Point | 56-60 °C |
| Applications | Environmental Analysis, Priority Pollutants |
The primary advantage of using a deuterated surrogate like TCB-d3 lies in its chemical and physical similarity to the native (non-deuterated) target analytes, particularly other chlorinated benzenes and volatile organic compounds. In mass spectrometry, its slightly higher mass allows it to be distinguished from the native compounds, while its similar chromatographic behavior ensures that it experiences comparable effects from the sample matrix and the analytical system.
The Deuteration Advantage: Mitigating Matrix Effects
Matrix effects are a significant challenge in analytical chemistry, causing unpredictable variations in instrument response. Deuterated surrogates are considered the gold standard for mitigating these effects because their physicochemical properties are nearly identical to their non-deuterated counterparts. This similarity means they are likely to experience the same degree of ionization suppression or enhancement in the mass spectrometer's ion source, allowing for more accurate correction of the analytical signal.
Experimental workflow for a spike and recovery study.
Conclusion
This compound stands as a robust and reliable surrogate for the analysis of volatile organic compounds, particularly in complex matrices where the potential for matrix effects is high. Its deuterated nature provides a distinct advantage in GC/MS applications by closely mimicking the behavior of target analytes, thereby enabling more accurate and defensible data.
References
- U.S. Environmental Protection Agency. (2006).
- U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS), part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
- Thermo Fisher Scientific. (n.d.). Analysis of VOCs According to EPA Method 8260.
- Sigma-Aldrich. (n.d.). 4-Bromofluorobenzene analytical standard.
- Alpha Analytical. (n.d.).
- U.S. Geological Survey. (n.d.).
- U.S. Environmental Protection Agency. (2010). SOP HW-29, Rev. 2.
- LGC Standards. (n.d.). Individual VOA Surrogate and Internal Standards for EPA Methods: 1,2-dichlorobenzene-d4.
- Florida Department of Health. (n.d.).
- U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4).
- Torrent Laboratory. (2019).
- ResearchGate. (n.d.). Average recovery (%) for surrogate standards of different groups of... | Download Scientific Diagram.
- New Mexico Environment Department. (2018). SITE INFORMATION Report Type: Deferment Report 1RP-4727.
- Torrent Laboratory. (2019).
- Arizona Department of Environmental Quality. (1998).
- Los Alamos National Laboratory. (2020).
- Shree Ganesh Remedies Limited. (n.d.). 4-Bromofluorobenzene-460-00-4.
- Cambridge Isotope Laboratories, Inc. (n.d.). 1,3,5-Trichlorobenzene (D₃, 98%).
- African Rock Art. (n.d.). Surrogate Standard - 1 component (EPA 524.2) 4-Bromofluorobenzene [CAS:460-00-4] 2000mg/l in Methanol.
- APPL, Inc. (2020).
- LGC Standards. (n.d.). This compound.
- NSI Lab Solutions. (n.d.). 4-Bromofluorobenzene #233T.
- NIST. (n.d.). 1,2-Dichlorobenzene-D4.
- PubChem. (n.d.). 1,2-Dichlorobenzene-D4.
- PubChem. (n.d.). This compound.
- LGC Standards. (n.d.). 1,3,5-Trichlorobenzene.
- Chromatography Today. (2016).
- University of California, Berkeley. (n.d.).
- PubChem. (n.d.). 1,2-Dichlorobenzene.
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A Researcher's Guide to the Accuracy and Precision of 1,3,5-Trichlorobenzene-d3 Methods
An In-depth Comparison of Analytical Techniques for Confident Quantitation
In the landscape of environmental and toxicological analysis, the reliability of quantitative data is paramount. For semi-volatile organic compounds (SVOCs), achieving high accuracy and precision is a persistent challenge due to potential analyte loss during sample preparation and instrumental variability. The use of isotopically labeled internal standards, such as 1,3,5-Trichlorobenzene-d3 (TCB-d3), is a cornerstone of robust analytical methodology, providing a means to correct for these variations. This guide offers a comprehensive comparison of common analytical methods for TCB-d3, focusing on the critical performance metrics of accuracy and precision to empower researchers in making informed methodological choices.
The Indispensable Role of this compound as an Internal Standard
This compound is a deuterated analog of 1,3,5-trichlorobenzene, a priority pollutant.[1] Its chemical and physical properties closely mimic those of the native compound and other chlorinated benzenes, making it an ideal internal standard. When TCB-d3 is spiked into a sample at a known concentration prior to extraction, it experiences the same procedural losses and instrumental response variations as the target analytes. By measuring the recovery of TCB-d3, analysts can mathematically correct the concentrations of the target compounds, a process that significantly enhances the accuracy and reliability of the results. This technique is central to methods developed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for monitoring SVOCs.[2][3]
Core Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of semi-volatile compounds like trichlorobenzenes, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[4] Its superior sensitivity and specificity allow for the confident identification and quantification of target analytes even in complex matrices.[4] The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the analytical column, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the ionized molecules and their fragmentation patterns.
Comparative Analysis of Sample Preparation Methods
The journey from raw sample to analytical result begins with extraction, a critical step that dictates the overall accuracy and precision of the method. The choice of extraction technique is highly dependent on the sample matrix (e.g., water, soil, waste).[5]
For Aqueous Samples:
-
Liquid-Liquid Extraction (LLE): A traditional and widely used technique where the sample is repeatedly extracted with an immiscible organic solvent, such as dichloromethane.[5][6] While effective, LLE can be labor-intensive, consume large volumes of hazardous solvents, and is prone to emulsion formation with complex samples.[7]
-
Solid-Phase Extraction (SPE): A more modern technique where analytes are adsorbed from the aqueous phase onto a solid sorbent packed in a cartridge.[5][7] The analytes are then eluted with a small volume of solvent. SPE offers advantages such as higher sample throughput, reduced solvent consumption, and less likelihood of emulsions.[7]
For Solid and Semi-Solid Samples:
-
Soxhlet Extraction: A classic technique involving continuous extraction of the sample with a refluxing solvent. It is exhaustive but can be time-consuming and require large solvent volumes.[5][8]
-
Ultrasonic Extraction: Uses ultrasonic vibration to enhance the extraction of analytes from the sample matrix into a solvent. This method is faster than Soxhlet extraction.[5]
-
Accelerated Solvent Extraction (ASE): An automated technique that uses elevated temperatures and pressures to rapidly extract analytes. ASE significantly reduces extraction time and solvent usage compared to traditional methods.[5]
The following table summarizes typical performance data for methods analyzing trichlorobenzenes, where TCB-d3 would be used as an internal or surrogate standard. These values are representative of what can be achieved with a well-validated method.
| Method (EPA) | Matrix | Extraction Technique | Typical Accuracy (% Recovery) | Typical Precision (% RSD) |
| 8270D | Groundwater | LLE or SPE | >70%[8] | < 20% |
| 8270D | Soil/Sediment | Soxhlet or Ultrasonic | 59% - 102%[8] | < 30% |
| 8121 | Water | LLE | Not Specified, but >75% for similar analytes[8] | Not Specified |
| 8121 | Soil/Sediment | Soxhlet | 96% - 102%[8] | Not Specified |
Note: The performance data is for native trichlorobenzene isomers, which directly reflects the expected performance for the deuterated internal standard under the same conditions.
Detailed Experimental Protocol: EPA Method 8270D for Soil
This protocol provides a step-by-step methodology for the analysis of semi-volatile organic compounds in soil, incorporating this compound as a surrogate standard to monitor and correct for method performance.
1. Sample Preparation and Fortification: a. Homogenize the soil sample to ensure representativeness. b. Weigh out approximately 30 g (wet weight) of the sample into a beaker. c. Spike the sample with a known amount of this compound solution and other required surrogate standards. The spiking level should be chosen to be well above the method detection limit. d. Mix the sample thoroughly to ensure even distribution of the standard.
2. Extraction (Ultrasonic): a. Mix the 30 g soil sample with anhydrous sodium sulfate to remove moisture. b. Transfer the dried sample to an extraction vessel. c. Add 100 mL of a 1:1 mixture of acetone and dichloromethane. d. Place the vessel in an ultrasonic bath and extract for 3 minutes. e. Decant the solvent extract. f. Repeat the extraction two more times with fresh solvent, combining all extracts.
3. Extract Concentration: a. Concentrate the combined extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus or automated evaporation system. b. Perform a solvent exchange to hexane if necessary for cleanup.
4. Cleanup (if required): a. For complex matrices with significant interferences, a cleanup step using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) may be necessary to remove co-extracted matrix components.[5]
5. Analysis by GC-MS: a. Spike the final 1 mL extract with an internal standard (e.g., d10-phenanthrene) just prior to analysis to correct for injection volume variability. b. Inject 1-2 µL of the extract onto the GC-MS system. c. GC Conditions (Typical):
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]
- Carrier Gas: Helium at a constant flow.[4]
- Oven Program: Start at 40°C, hold for 1-3 minutes, then ramp at 15-25°C/min to 300-320°C and hold.[2][4] d. MS Conditions (Typical):
- Ionization: Electron Ionization (EI) at 70 eV.[4]
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for TCB-d3 (e.g., m/z 186, 188).
6. Data Validation and Quantitation: a. Calculate the percent recovery of the this compound surrogate. Recovery should typically fall within laboratory-established control limits (e.g., 70-130%). b. If surrogate recovery is within limits, proceed with quantitation of target analytes. c. If recovery is outside limits, the data should be flagged as estimated (J), and corrective action, such as sample re-extraction, may be required.[9]
Visualizing the Analytical Workflow
The following diagram illustrates the key stages in the analysis of environmental samples for semi-volatile organic compounds using a deuterated internal standard like TCB-d3.
Caption: Workflow for SVOC analysis using an internal standard.
Conclusion
References
- A Comparative Guide to Analytical Methods for Trace-Level Detection of Chlorinated Benzenes. Benchchem.
- Semivolatile Organic Compounds (SVOC) Analysis. Thermo Fisher Scientific.
- Comparison of methods for determination of volatile organic compounds in drinking water. PubMed.
- Toxicological Profile for Trichlorobenzene. Agency for Toxic Substances and Disease Registry.
- EPA Method 8270: Determination of Semi-volatile Organic Compounds in Water using Solid Phase Extraction and GC/MS. UCT, LLC.
- EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. LECO Corporation.
- Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency.
- 1,3,5-Trichlorobenzene (D₃, 98%). Cambridge Isotope Laboratories, Inc.
- Field Sampling Plan. U.S. Environmental Protection Agency.
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A Senior Application Scientist's Guide to Deuterated vs. Non-Deuterated Standards for Chlorinated Hydrocarbon Analysis
For researchers and analytical chemists tasked with the quantification of chlorinated hydrocarbons, the choice of an internal standard is a critical decision that profoundly impacts data quality. These compounds, often present at trace levels in complex environmental and biological matrices, demand the highest levels of accuracy and precision. This guide provides an in-depth comparison between deuterated and non-deuterated standards, grounded in the principles of analytical chemistry and supported by experimental evidence, to inform the selection of the most appropriate standard for your gas chromatography-mass spectrometry (GC-MS) workflows.
The Foundational Principle: Why Internal Standards are Non-Negotiable
The analytical journey from sample collection to final result is fraught with potential for analyte loss and variability. Steps such as extraction, cleanup, and injection are all sources of potential error. An internal standard (IS) is a compound added to a sample in a known concentration before processing. By monitoring the signal of the IS relative to the native analyte, we can correct for these variations. However, the effectiveness of this correction hinges entirely on how well the IS mimics the behavior of the target analyte. This is where the distinction between a non-deuterated (or conventional) standard and a deuterated standard becomes paramount.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Standards
The use of deuterated standards is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a technique regarded as a primary ratio method by metrological institutes for its high accuracy.[1][2] In this approach, one or more hydrogen atoms in the analyte molecule are replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[3]
The Core Advantage: A deuterated standard is, for all practical purposes, chemically and physically identical to its non-deuterated counterpart (the native analyte).[4] It will have nearly the same boiling point, polarity, and reactivity. Consequently, during sample preparation—extraction, evaporation, and derivatization—any loss experienced by the native analyte will be mirrored by an equivalent proportional loss of the deuterated standard.[5] Because they are nearly identical, they also co-elute during chromatographic separation.
However, due to the mass difference between hydrogen (¹H) and deuterium (²H), the deuterated standard is easily distinguished from the native analyte by the mass spectrometer. The quantification is based on the ratio of the response of the native analyte to the response of the deuterated standard, which remains constant despite variations in sample volume or recovery.[5] This principle is the key to the superior accuracy and precision of the IDMS method.
Performance Comparison: A Head-to-Head Analysis
The choice between a deuterated and a non-deuterated standard can be evaluated across several key performance metrics. A non-deuterated standard is typically a structurally similar compound (an analog) that is not expected to be present in the sample.
| Performance Metric | Deuterated Internal Standard | Non-Deuterated Internal Standard | Causality Behind Performance |
| Accuracy | Very High | Variable to Low | Deuterated standards co-elute and share physicochemical properties with the analyte, perfectly correcting for matrix effects and recovery losses.[5] Analog standards have different properties and are affected differently by the matrix and sample prep, leading to inaccurate correction. |
| Precision (%RSD) | Excellent (<10%) | Poor (>15%) | By nullifying variability from extraction and injection, the ratio of analyte to deuterated IS remains highly consistent across replicate analyses.[5] The response of an analog IS can vary independently of the analyte, increasing the relative standard deviation.[6] |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Matrix components can suppress or enhance the ionization of an analyte in the MS source. Since the deuterated IS co-elutes and has the same ionization characteristics, it experiences the exact same effect, which is cancelled out in the ratio calculation.[3][6] An analog standard elutes at a different time, experiencing different matrix effects. |
| Chromatographic Behavior | Co-elutes or elutes very closely | Elutes at a different retention time | The near-identical chemical structure results in almost identical interaction with the GC column. Structural differences in analog standards lead to different retention times. |
| Cost & Availability | Higher Cost | Lower Cost | The synthesis of isotopically labeled compounds is a complex, multi-step process requiring specialized reagents and purification, leading to higher costs.[4][7] Analog standards are often common chemicals that are readily available and inexpensive. |
| Regulatory Acceptance | Gold Standard | Acceptable with validation | Methods like the US EPA's are increasingly recommending or requiring the use of isotope dilution for high-confidence environmental monitoring due to its robustness.[8][9] |
The Challenge of Complex Matrices
The analysis of chlorinated hydrocarbons rarely occurs in a clean solvent. Environmental samples like soil, industrial wastewater, or biological tissues are extraordinarily complex.[10][11] These matrices contain a host of co-extracted compounds that can interfere with the analysis in several ways:
-
Ion Suppression/Enhancement: Co-eluting matrix components can affect the efficiency of the ionization process in the MS source, artificially lowering or raising the analyte signal.[5]
-
Chromatographic Shifts: High concentrations of matrix components can slightly alter the retention time of the analyte.[10]
-
Source Contamination: Complex matrices can contaminate the MS ion source, leading to signal drift over an analytical sequence.
A non-deuterated internal standard, which elutes at a different retention time, cannot adequately correct for these issues. It is not subjected to the same co-eluting interferences as the target analyte. A deuterated standard, however, co-elutes with the analyte and experiences the identical matrix-induced effects.[3] By using the ratio, these unpredictable effects are effectively nullified, leading to trustworthy data even in the most challenging samples.[6]
Experimental Protocol: Quantification of 1,2,4-Trichlorobenzene in Industrial Wastewater
This protocol outlines a self-validating system for the analysis of 1,2,4-trichlorobenzene using its deuterated analog (1,2,4-Trichlorobenzene-d₃) as an internal standard, based on principles from EPA methods 612 and 8121.[8][9][12]
Objective: To accurately quantify 1,2,4-Trichlorobenzene in a complex industrial wastewater matrix using GC-MS with an isotope dilution internal standard.
Materials:
-
Target Analyte: 1,2,4-Trichlorobenzene
-
Internal Standard (IS): 1,2,4-Trichlorobenzene-d₃ (isotopic purity ≥98%)[3]
-
Solvents: Dichloromethane (DCM), Hexane (Pesticide or GC-MS grade)
-
Apparatus: 1 L separatory funnel, Kuderna-Danish (K-D) concentrator, GC-MS system.
Methodology:
-
Sample Collection: Collect a 1 L grab sample of wastewater in a clean glass container.[13]
-
Internal Standard Spiking:
-
Rationale: The IS must be added before any extraction steps to account for losses throughout the entire process.
-
Procedure: Add a precise volume (e.g., 100 µL) of a known concentration (e.g., 10 µg/mL) of 1,2,4-Trichlorobenzene-d₃ stock solution directly to the 1 L water sample.
-
-
Liquid-Liquid Extraction:
-
Rationale: To transfer the semi-volatile chlorinated hydrocarbons from the aqueous phase to an organic solvent.
-
Procedure: Transfer the spiked sample to a 1 L separatory funnel. Add 60 mL of DCM, seal, and shake vigorously for 2 minutes. Allow the layers to separate and drain the lower DCM layer into a collection flask. Repeat the extraction twice more with fresh 60 mL aliquots of DCM, combining all extracts.
-
-
Drying and Concentration:
-
Rationale: To remove residual water and concentrate the sample to achieve desired detection limits.
-
Procedure: Pass the combined DCM extract through a column of anhydrous sodium sulfate to remove water. Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus. Perform a solvent exchange to Hexane during the final concentration step. Adjust the final volume to precisely 1.0 mL.
-
-
GC-MS Analysis:
-
Rationale: To separate the analyte from other compounds and detect both the native analyte and the deuterated IS based on their unique mass-to-charge ratios.
-
Procedure: Inject 1 µL of the final extract into the GC-MS.
-
GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film).
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min.
-
MS Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
1,2,4-Trichlorobenzene (native): m/z 180 (quantification), 182 (qualifier).
-
1,2,4-Trichlorobenzene-d₃ (IS): m/z 183 (quantification), 185 (qualifier).
-
-
-
-
Quantification:
-
Rationale: The concentration is calculated using a calibration curve based on the response ratio of the analyte to the IS.
-
Procedure: Prepare a multi-point calibration curve by analyzing standards containing a fixed concentration of the IS and varying concentrations of the native analyte. Plot the area ratio (Area of m/z 180 / Area of m/z 183) against the concentration of the native analyte. Determine the concentration of the analyte in the sample extract from this curve.
-
Conclusion: An Investment in Data Integrity
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]
-
Gao, W., et al. (2016). Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography-Mass Spectrometry. Environmental Science & Technology. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Souchon, V., et al. (2023). Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS. Journal of Analytical Atomic Spectrometry. [Link]
-
Gao, W., et al. (2016). Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography−Mass Spectrometry. Environmental Science & Technology. [Link]
-
Semantic Scholar. (n.d.). Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography-Mass Spectrometry. [Link]
-
Splendid Lab. (2018). Bio analytical Methods - CRO SPLENDID LAB. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Gleason, P., & Hamper, B. (2022). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. UMSL Undergraduate Research Symposium. [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. [Link]
-
Royal Society of Chemistry. (2023). Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS. [Link]
-
Liu, J., et al. (2021). Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. National Institutes of Health. [Link]
-
Woźniakiewicz, M., et al. (2014). Determination of chlorinated solvents in industrial water and wastewater by DAI–GC–ECD. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Souchon, V., et al. (2023). Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS. ResearchGate. [Link]
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Seebach, A., et al. (2011). Chlorine isotope analysis of organic contaminants using GC-qMS: method optimization and comparison of different evaluation schemes. Analytical and Bioanalytical Chemistry. [Link]
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Herrero, J., et al. (2017). A new Method for determining Compound Specific Carbon Isotope of Chlorinated Solvents in Porewater. Journal of Hazardous Materials. [Link]
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The Gold Standard: A Comparative Guide to Method Validation Using Deuterated Internal Standards
In the landscape of quantitative bioanalysis, particularly within drug development, the demand for precision, accuracy, and robustness is absolute. Liquid chromatography-mass spectrometry (LC-MS) has become the predominant analytical technique, prized for its sensitivity and selectivity. However, the reliability of LC-MS data is fundamentally dependent on the strategies used to mitigate inherent analytical variabilities, such as matrix effects and extraction inconsistencies. This guide provides an in-depth comparison and validation framework for the use of deuterated internal standards (D-IS), widely considered the gold standard for ensuring data integrity in regulated bioanalysis.[1][2] We will explore the science behind their superiority over structural analogs and provide detailed, actionable protocols for their validation in accordance with major regulatory guidelines.
The Rationale: Why Deuterated Internal Standards Reign Supreme
An internal standard (IS) is added at a constant concentration to all samples—calibration standards, quality controls (QCs), and unknown study samples—ideally before any sample processing. Its purpose is to normalize the analytical signal of the target analyte, correcting for variability during extraction, injection, and ionization.[1]
While structural analogs can be used, stable isotope-labeled (SIL) internal standards, most commonly deuterated analogs, are chemically and structurally almost identical to the analyte.[3][4] This near-perfect chemical mimicry is their greatest strength. Because a D-IS has nearly identical physicochemical properties to the analyte, it experiences the same extraction recovery and, crucially, the same degree of ion suppression or enhancement in the mass spectrometer's source.[3] This co-eluting, co-ionizing behavior provides the most effective normalization and is the primary reason D-IS are preferred by regulatory bodies and seasoned scientists alike.[4]
However, the use of a D-IS is not a panacea. A poorly validated method can still yield erroneous results. Potential pitfalls include isotopic interference (cross-talk), chromatographic separation from the analyte (isotopic effect), and instability of the deuterium label.[5][6] Therefore, a rigorous and specific validation plan is not just a regulatory hurdle, but a scientific necessity.
The Validation Gauntlet: A Parameter-by-Parameter Guide
Bioanalytical method validation is a comprehensive process to ensure a method is reliable for its intended purpose.[7][8] The following sections detail the key validation experiments with a specific focus on the unique considerations for methods employing a deuterated internal standard.
Specificity and Selectivity: Proving Purity of Signal
Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components.[9] For a D-IS, this involves two critical assessments: ensuring the analyte does not interfere with the D-IS, and vice-versa. This mutual interference is often called "cross-talk."
Core Concern: The analyte's natural isotopic abundance (e.g., ¹³C) can contribute to the signal at the mass-to-charge ratio (m/z) of the D-IS, especially if the mass difference is small.[5][10] Conversely, imperfections in the synthesis of the D-IS can result in a small amount of unlabeled analyte being present, which would interfere with the analyte signal at the lower end of the calibration range.[11]
Experimental Protocol: Cross-Talk Assessment
-
Analyte Contribution to IS:
-
Prepare a sample containing the analyte at the Upper Limit of Quantification (ULOQ) in the blank biological matrix without adding the D-IS.
-
Analyze the sample and monitor the MRM (Multiple Reaction Monitoring) transition for the D-IS.
-
Acceptance Criterion: The peak area response at the D-IS transition should be ≤ 5% of the D-IS response in a zero standard (blank matrix + IS).[10]
-
-
IS Contribution to Analyte:
-
Prepare a zero standard (blank matrix + D-IS).
-
Analyze the sample and monitor the MRM transition for the analyte.
-
Acceptance Criterion: The peak area response at the analyte transition should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[10]
-
Diagram: Cross-Talk Evaluation Workflow
Caption: Workflow for assessing bidirectional cross-talk.
Matrix Effect: The Litmus Test for a D-IS
The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological sample. This is the most significant source of imprecision in LC-MS bioanalysis and the primary justification for using a D-IS. The validation experiment is designed to prove that the D-IS perfectly compensates for this effect across different sources of the biological matrix.
Experimental Protocol: IS-Normalized Matrix Factor
-
Sample Preparation:
-
Obtain at least six different lots of the blank biological matrix (e.g., human plasma from six individuals).
-
Prepare three sets of samples at low and high analyte concentrations:
-
Set A (Neat Solution): Analyte and D-IS spiked into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the six lots, then spike the extracted residue with analyte and D-IS.
-
Set C (Pre-Extraction Spike): Spike blank matrix from each of the six lots with analyte and D-IS before extraction (these are your standard QC samples).
-
-
-
Calculation:
-
Matrix Factor (MF): For each lot, calculate MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A).
-
IS-Normalized Matrix Factor: For each lot, calculate the MF for both the analyte and the D-IS. The IS-Normalized MF = (MF of Analyte) / (MF of D-IS).
-
-
Acceptance Criterion (EMA): The coefficient of variation (CV) of the IS-normalized matrix factor calculated from the six lots should not be greater than 15%.[12]
Comparative Data: D-IS vs. Structural Analog IS
| Parameter | Method with Deuterated IS | Method with Structural Analog IS |
| Analyte MF (CV%) | 28.5% | 29.1% |
| IS MF (CV%) | 27.9% | 15.3% |
| IS-Normalized MF (CV%) | 4.8% | 21.2% |
| Conclusion | Passes (CV ≤ 15%) | Fails (CV > 15%) |
As the data clearly shows, while both the analyte and the D-IS experience significant and variable matrix effects (high CV%), the D-IS experiences the same effect, resulting in a consistent response ratio and a very low CV for the IS-Normalized Matrix Factor. The structural analog, likely eluting at a slightly different retention time, fails to compensate adequately.
Stability: Ensuring the Integrity of the Standard
The stability of the D-IS must be confirmed under various conditions to ensure it does not degrade or undergo isotopic exchange during sample storage and processing.[11][12] Deuterium labels on heteroatoms (O, N) or on carbons adjacent to carbonyls can sometimes be susceptible to back-exchange with protons from the solvent.[6][11]
Experimental Protocol: D-IS Stability Assessment
Stability is typically evaluated by analyzing the response of the D-IS in QC samples subjected to various storage conditions against a freshly prepared calibration curve.
-
Prepare QC Samples: Prepare low and high concentration QCs in the biological matrix.
-
Subject to Conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (e.g., -80°C) and thawing.[12]
-
Short-Term (Bench-Top) Stability: Store at room temperature for the expected duration of sample handling.[12]
-
Long-Term Stability: Store at the intended temperature (-80°C) for a period longer than the study duration.[12]
-
Stock Solution Stability: Evaluate the stability of the D-IS stock solution at refrigerated and room temperatures.[12]
-
-
Analysis & Acceptance: Analyze the stability samples. The D-IS response should be consistent across all conditions and comparable to the response in fresh samples. A common practice is to monitor the absolute area of the D-IS; a significant, consistent drop in response in stability samples compared to fresh samples could indicate a problem. Regulatory guidance focuses on the accuracy of the analyte concentration, which should remain within ±15% of the nominal value.[12]
Diagram: Key Validation Parameters for D-IS Methods
Caption: Core validation pillars for a D-IS based method.
The Isotope Effect: A Note on Chromatography
A potential complication with deuterium labeling is the "isotope effect," where the D-IS may exhibit a slightly different chromatographic retention time than the unlabeled analyte. This is more common with reversed-phase chromatography and is caused by minor changes in the molecule's lipophilicity. If the separation is significant, the analyte and D-IS may elute into regions with different levels of matrix suppression, negating the primary benefit of the D-IS.[13]
Validation Check: During method development and validation, it is critical to overlay the chromatograms of the analyte and the D-IS. They should co-elute perfectly.[1][13] If a separation is observed, chromatographic conditions must be adjusted. In some rare cases, a different labeling strategy (e.g., using ¹³C or ¹⁵N) may be necessary, as these heavier isotopes do not typically cause a chromatographic shift.[6][13]
Conclusion: Trust, but Verify
The use of a deuterated internal standard is the most powerful tool in the bioanalytical scientist's arsenal for achieving robust, reliable, and reproducible data in LC-MS analysis.[3] Its ability to mimic the analyte's behavior from extraction to detection provides a level of analytical control that structural analogs cannot match. However, this guide underscores that simply using a D-IS is not enough. A rigorous validation, specifically tailored to challenge the unique aspects of a stable isotope-labeled standard—cross-talk, matrix effect compensation, stability, and chromatographic co-elution—is essential. By following these guidelines, researchers can ensure their methods are not just precise and accurate, but truly trustworthy, meeting the highest scientific and regulatory standards.
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available from: [Link].
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ResearchGate. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. Available from: [Link].
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The Gold Standard in Trace Analysis: A Comparative Guide to Stable Isotope-Labeled Internal Standards
In the landscape of trace analysis, particularly within pharmaceutical development and research, the pursuit of unerring accuracy and precision is paramount. The challenges inherent in quantifying low-concentration analytes within complex biological matrices are significant, with matrix effects often standing as a formidable obstacle to reliable data. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical approaches, underscoring the transformative benefits of employing stable isotope-labeled (SIL) internal standards. Through an exploration of the underlying principles, supporting experimental data, and detailed protocols, we will illuminate why SIL internal standards, used in the isotope dilution mass spectrometry (IDMS) approach, are widely regarded as the gold standard for quantitative bioanalysis.
The Achilles' Heel of Trace Analysis: Matrix Effects and Analytical Variability
In liquid chromatography-mass spectrometry (LC-MS)-based bioanalysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, proteins, and salts, can significantly interfere with the ionization of the target analyte in the mass spectrometer's source.[2] This interference, known as the matrix effect, can manifest as either ion suppression or enhancement, leading to a decrease or increase in the analyte's signal intensity, respectively.[3] The unpredictable nature of matrix effects from sample to sample is a primary source of imprecision and inaccuracy in quantitative results.[4]
Furthermore, variability can be introduced at multiple stages of the analytical workflow, including sample extraction, potential analyte degradation, and inconsistencies in instrument performance. Traditional internal standards, such as structural analogs, are often employed to mitigate these issues. However, their differing physicochemical properties can lead to dissimilar behavior compared to the analyte during sample preparation and analysis, thus providing incomplete correction.[5]
The Stable Isotope-Labeled Standard Solution: A Perfect Match
A stable isotope-labeled (SIL) internal standard is a version of the analyte molecule in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[6] This subtle alteration in mass renders the SIL internal standard distinguishable from the native analyte by the mass spectrometer, while its chemical and physical properties remain virtually identical.[7] This near-perfect analogy is the cornerstone of its superiority in quantitative analysis.[8]
When a known amount of a SIL internal standard is added to a sample at the outset of the workflow, it acts as a perfect surrogate for the analyte. It experiences the same extraction inefficiencies, the same degree of ion suppression or enhancement, and the same potential for degradation.[9] By measuring the ratio of the analyte's signal to the SIL internal standard's signal, these variations are effectively normalized, leading to a highly accurate and precise quantification of the analyte.[10] This technique is known as isotope dilution mass spectrometry (IDMS).[11]
Performance Under the Magnifying Glass: SIL-IS vs. Analog IS
The theoretical advantages of SIL internal standards are borne out by empirical evidence. A comparative analysis of bioanalytical methods for the anticancer drugs lapatinib and everolimus clearly demonstrates the superior performance of SIL internal standards over their structural analog counterparts.
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (% CV) | Reference |
| Lapatinib | Stable Isotope-Labeled (¹³C, ¹⁵N) | -1.8 to 2.5 | 3.4 to 6.2 | [4] |
| Non-Labeled (Zileuton) | -10.5 to 8.7 | 4.1 to 9.8 | [4] | |
| Everolimus | Stable Isotope-Labeled (d4) | -1.7 to 8.1 | 4.3 to 7.2 | [4] |
| Non-Labeled (32-desmethoxyrapamycin) | -4.2 to 6.5 | 4.5 to 6.9 | [4] |
As the data indicates, the use of a stable isotope-labeled internal standard consistently results in a tighter range of accuracy (closer to 100%) and improved precision (lower coefficient of variation). A study on lapatinib quantification further revealed that while both SIL and non-isotope-labeled internal standards showed acceptable performance in pooled plasma, only the SIL internal standard could correct for the significant inter-individual variability in recovery observed in plasma samples from different cancer patients.[1]
Visualizing the Workflow and the Mechanism of Action
To better understand the practical application and the underlying principle of SIL internal standards, the following diagrams illustrate a typical bioanalytical workflow and the concept of matrix effect compensation.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3,5-Trichlorobenzene-d3
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, including safe disposal. 1,3,5-Trichlorobenzene-d3, a deuterated chlorinated aromatic hydrocarbon, is a valuable tool in environmental analysis and metabolic studies.[1][2] However, its chemical nature necessitates stringent disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide provides a detailed, step-by-step approach to the proper disposal of this compound, grounded in established safety principles and regulatory standards.
Foundational Knowledge: Understanding the Hazard Profile
Proper disposal begins with a thorough understanding of the compound's risks. This compound is not merely a deuterated analog; it carries the hazards associated with chlorinated aromatic hydrocarbons. The carbon-chlorine bonds and the stable benzene ring make it a persistent molecule, and its toxicological properties have not been exhaustively investigated.[3][4]
Key Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5][6]
-
Irritation: Causes skin irritation and serious eye irritation.[6][7] May also cause respiratory irritation.[7]
-
Environmental Hazard: Classified as harmful to aquatic life with long-lasting effects, indicating its potential for persistence and bioaccumulation.[4][8]
The substitution of hydrogen with deuterium does not significantly alter these core chemical hazards.[9] The primary disposal concern is driven by its identity as a chlorinated hydrocarbon.
| Property | Value | Source |
| Chemical Formula | C₆D₃Cl₃ | [1][4] |
| Molecular Weight | ~184.5 g/mol | [1][6] |
| Physical Form | Solid (Crystals or Powder) | [10][11] |
| CAS Number | 1198-60-3 | [1][10] |
The "Why": Causality in Disposal Choices
Simply stating that this compound is a hazardous waste is insufficient. Understanding the rationale behind specific disposal methods is key to fostering a robust safety culture.
-
Why Incineration? Chlorinated aromatic compounds are persistent organic pollutants.[12] High-temperature incineration is the preferred disposal method because it can break the stable aromatic ring and carbon-chlorine bonds.[6]
-
Why an Afterburner and Scrubber? The primary reason for specialized incineration is the chlorine content. Incomplete combustion of chlorinated hydrocarbons can lead to the formation of highly toxic and carcinogenic dioxins and furans. Burning also produces corrosive hydrogen chloride (HCl) gas. A chemical incinerator equipped with an afterburner ensures complete destruction, while an alkali scrubber is essential to neutralize the acidic HCl gas produced during combustion.[4][6]
-
Why Not Landfill or Drain Disposal? Due to its low water solubility and potential for bioaccumulation, landfilling is not a responsible option.[8][11] Disposing of this chemical down the drain is strictly prohibited as it is harmful to aquatic life and can persist in the environment.[4][10]
Regulatory Framework: EPA Hazardous Waste Classification
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While 1,3,5-Trichlorobenzene may not have its own specific "U" or "P" listing, it falls into categories of listed hazardous wastes due to its chemical class and the processes that might generate it as waste.
Wastes from the production of chlorobenzenes are listed, as are certain spent halogenated solvents like chlorobenzene.[7] For instance:
-
K085: Distillation or fractionation column bottoms from the production of chlorobenzenes.[7]
-
F024 & F025: Wastes from the production of chlorinated benzenes.[3]
-
F002: Spent halogenated solvents, which includes chlorobenzene.[5]
Given these classifications, any waste containing this compound must be managed as regulated hazardous waste . Your institution's Environmental Health & Safety (EHS) department will provide the exact waste code to use for your specific waste stream.
Standard Operating Protocol: Waste Handling and Disposal
This protocol outlines the step-by-step procedure for safely managing this compound waste from the point of generation to its final collection by EHS personnel.
4.1 Personal Protective Equipment (PPE) Required Before handling the chemical or its waste, ensure you are wearing:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[4]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat or a protective suit.[4][7]
-
Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[4]
4.2 Waste Segregation and Collection Protocol
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, tight-fitting lid.
-
Solid Waste:
-
Carefully sweep up any spilled solid this compound, avoiding dust formation.[4] Moisten slightly with water to prevent dusting if necessary.[11]
-
Place contaminated items (e.g., weigh boats, disposable spatulas, contaminated paper towels, used gloves) directly into the designated solid waste container.
-
-
Liquid Waste (Solutions):
-
If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste.
-
Collect the solution in a designated liquid hazardous waste container. Crucially, do not mix incompatible waste streams. The solvent itself may carry its own hazardous waste code (e.g., F003 for spent non-halogenated solvents like acetone or methanol).
-
-
Contaminated Labware:
-
Disposable Glassware (e.g., Pasteur pipettes): Place directly into a designated sharps container that is also labeled as hazardous waste.
-
Non-disposable Glassware: Rinse glassware with a minimal amount of a suitable solvent (e.g., acetone, ethanol). The first rinse (and subsequent rinses if necessary) is considered acutely hazardous waste and must be collected in the designated liquid hazardous waste container.
-
4.3 Labeling and Storage
-
Labeling: Immediately label the waste container using your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration and volume of each component.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).[4]
-
-
Storage:
-
Keep the waste container tightly closed except when adding waste.[4]
-
Store the container in a designated satellite accumulation area (SAA) at or near the point of generation.
-
The SAA must be under the control of the operator of the process generating the waste.
-
Store away from incompatible materials, such as strong oxidizing agents.[3][11]
-
4.4 Requesting Disposal
-
Once the waste container is full, or if you will no longer be generating this type of waste, submit a chemical waste pickup request to your institution's EHS department following their specific procedures. Do not allow waste to accumulate for extended periods.
Emergency Procedures: Spills and Exposures
-
Spill: Evacuate the immediate area. Avoid breathing dust.[4] Wearing appropriate PPE, sweep up the solid material and place it in a closed container for disposal.[4][11] Prevent the spill from entering drains.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][7]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]
Workflow Visualization
The following diagram illustrates the decision-making and handling process for this compound waste streams in a laboratory setting.
Caption: Waste Management Workflow for this compound.
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D3-1,3,5-Trichlorobenzene Safety Data Sheet. HPC Standards.
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This compound Safety Data Sheet. ARMAR Isotopes.
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1,3,5-Trichlorobenzene (D₃, 98%). Cambridge Isotope Laboratories.
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This compound Safety Data Sheet. CPAChem.
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Disposal Methods for Chlorinated Aromatic Waste. Royal Society of Chemistry.
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D3-1,3,5-Trichlorobenzene | C6Cl3D3 | 688811 | 1198-60-3. HPC Standards Inc.
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This compound SDS, 1198-60-3 Safety Data Sheets. ECHEMI.
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Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds. Benchchem.
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This compound | C6H3Cl3 | CID 12277324. PubChem.
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1,3,5-Trichlorobenzene Safety Data Sheet. Thermo Fisher Scientific.
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ICSC 0344 - 1,3,5-TRICHLOROBENZENE. Inchem.org.
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1,3,5-trichlorobenzene Fact Sheet. East Harbour Group. [URL: https://www.easth Harbour.com/images/1_3_5-trichlorobenzene_218.pdf]([Link] Harbour.com/images/1_3_5-trichlorobenzene_218.pdf)
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
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The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates.
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3,5-Trichlorobenzene-d3
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1,3,5-Trichlorobenzene-d3, a deuterated standard often used in environmental and metabolic studies, demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and operational procedures necessary to ensure the safety of laboratory personnel and the integrity of your research.
Hazard Assessment: The Rationale for Protection
This compound (CAS No. 1198-60-3) is a chlorinated aromatic compound that presents multiple health and environmental hazards. Understanding these risks is the foundational step in establishing a self-validating safety protocol; the "why" informs the "what" and "how" of our protective measures.
-
Acute Toxicity: The compound is classified as harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1][2][3][4] This broad toxicological profile necessitates a multi-faceted PPE approach to prevent exposure through all potential routes.
-
Irritation: It is known to cause serious eye irritation and skin irritation.[1][2][3][4][5] Direct contact can lead to immediate and significant discomfort or injury. Furthermore, as a dust or vapor, it may cause respiratory irritation.[1][2][5]
-
Environmental Hazard: This chemical is harmful to aquatic life with long-lasting effects.[1][2] This underscores the critical importance of proper containment and disposal to prevent environmental release.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following protocol is designed to provide robust protection during the handling of this compound.
Primary Containment: The First Line of Defense
Before any personal equipment is worn, the primary engineering control must be in place.
-
Fume Hood: All handling of this compound, especially the weighing of the solid and the preparation of solutions, must be conducted inside a certified chemical fume hood. This provides essential exhaust ventilation to minimize the concentration of airborne dust or vapors in the operator's breathing zone.[6][7]
Hand Protection: Preventing Dermal Absorption
-
Glove Selection: Nitrile gloves are recommended for their resistance to a range of chemicals, including many solvents and chlorinated compounds.[8]
-
Protocol:
-
Always inspect gloves for tears or punctures before use.[1][7]
-
Don a fresh pair of gloves before handling the primary container.
-
When work is complete, use a proper removal technique to avoid skin contact with the glove's outer surface: peel one glove off by turning it inside out, then use the clean, ungloved hand to slide under the cuff of the second glove and peel it off.[1][7]
-
Dispose of contaminated gloves immediately in the designated hazardous waste container.[1][7]
-
Wash hands thoroughly with soap and water after removing gloves.[1][7]
-
Body Protection: Shielding Against Spills and Splashes
-
Equipment: A clean, buttoned laboratory coat is mandatory. For procedures with a higher risk of significant spills, a chemical-resistant apron or a complete protective suit should be considered.[1]
-
Causality: The primary function is to protect skin and personal clothing from contamination. In the event of a spill, a contaminated lab coat can be removed quickly to minimize exposure.
Eye and Face Protection: A Critical Barrier
-
Equipment: Safety glasses with side shields, conforming to EN166 or NIOSH standards, are the minimum requirement.[1][7]
-
Enhanced Protection: When there is a potential for splashing (e.g., transferring solutions), indirectly ventilated chemical splash goggles should be worn.[8] For larger-scale operations, a full-face shield worn over safety glasses provides an additional layer of protection.[9]
-
Causality: Given that this compound causes serious eye irritation, preventing any contact with the eyes is paramount.[1][4][5]
Respiratory Protection: An Additional Safeguard
-
Standard Operations: When working within a properly functioning fume hood, specific respiratory protection is typically not required. The engineering control is sufficient.
-
Non-Standard Situations: In the event of a large spill, ventilation failure, or when cleaning contaminated areas, respiratory protection is essential. A NIOSH-approved air-purifying respirator with organic vapor cartridges and a particulate filter is recommended.[7] In emergency situations with unknown concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[1][10]
Data & Workflow Visualization
For immediate reference, the core PPE requirements are summarized below.
| Protection Type | Equipment Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | Primary containment of dust and vapors.[6][7] |
| Hand Protection | Nitrile Gloves | Prevents dermal absorption and skin irritation.[1][8] |
| Eye/Face Protection | Safety Glasses with Side Shields (Minimum); Goggles for Splash Risk | Protects against serious eye irritation.[1][5][7] |
| Body Protection | Laboratory Coat | Protects skin from contamination. |
| Respiratory | Required for Spills/Ventilation Failure | Prevents inhalation of harmful dust/vapors.[7] |
The following diagram outlines the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plan
Adherence to a strict operational plan is crucial for safety and regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure a chemical spill kit is accessible. Designate a specific area within the fume hood for the handling procedure.
-
Donning PPE: Put on your lab coat, followed by safety glasses/goggles, and finally, nitrile gloves.
-
Handling: Carefully perform all manipulations, such as weighing and dissolution, over a spill tray within the fume hood to contain any minor spills. Avoid any actions that could generate dust.[1][7]
-
Post-Handling: After the procedure, securely cap the primary container and any prepared solutions.
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to follow the proper glove removal technique described earlier.
Emergency Spill Procedures
-
Minor Spill (in fume hood):
-
Contain the spill using an appropriate absorbent from a chemical spill kit.
-
Wipe the area clean, placing all contaminated materials into a sealed bag for hazardous waste disposal.
-
-
Major Spill (outside fume hood):
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Chemical Waste: Unused or surplus this compound and its solutions must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Used gloves, absorbent pads, weighing papers, and other contaminated disposable materials must be collected in a separate, sealed hazardous waste container.[1]
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, regional, and national regulations.[4][5][6] A common method for such compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber.[1][7]
By integrating this expert guidance into your laboratory's standard operating procedures, you build a culture of safety that protects researchers and ensures the continued advancement of science.
References
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Safety data sheet - CPAChem. (2024). Trade name: this compound. [Link]
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- LGC Standards. (n.d.). This compound.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chem Service. (2021). SAFETY DATA SHEET: 1,3,5-Trichlorobenzene (d3). [Link]
- HPC Standards. (n.d.). D3-1,3,5-Trichlorobenzene Safety Data Sheet.
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CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2023). Personal Protective Equipment. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. U.S. Department of Labor. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. U.S. Department of Labor. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Chlorinated Benzenes; Final Test Rule. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1052 - Methylene chloride. U.S. Department of Labor. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Standards. U.S. Department of Labor. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
